DBM 1285 dihydrochloride
Description
Properties
Molecular Formula |
C21H22FN5S.2HCl |
|---|---|
Molecular Weight |
468.42 |
SMILES |
FC1=CC=C(C(N=C2C3CCNCC3)=C(S2)C4=NC(NC5CC5)=NC=C4)C=C1.Cl.Cl |
Synonyms |
N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Targeting Inflammation via Post-Transcriptional Silencing: A Technical Guide to DBM 1285 Dihydrochloride and the p38 MAPK/MK2 Axis
Executive Summary
The regulation of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), is a cornerstone of therapeutic intervention in chronic inflammatory and neurodegenerative diseases. While many biologics target extracellular TNF-α directly, small molecule inhibitors offer the advantage of intracellular modulation. DBM 1285 dihydrochloride is a highly potent, orally active small molecule that suppresses TNF-α production.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic product inserts. Here, we will dissect the causality of DBM 1285’s mechanism of action—specifically its post-transcriptional regulation via the p38 MAPK/MK2 axis—and provide self-validating experimental workflows designed to ensure rigorous, reproducible data in your preclinical models.
Molecular Profile & Quantitative Pharmacodynamics
Before integrating DBM 1285 into an experimental pipeline, it is critical to understand its physicochemical properties. Its high aqueous solubility and oral bioavailability make it an excellent candidate for both in vitro mechanistic assays and in vivo translational models.
Table 1: Quantitative and Physicochemical Profile of DBM 1285 Dihydrochloride
| Parameter | Specification |
| Compound Name | DBM 1285 dihydrochloride |
| CAS Number | 1782532-29-9 |
| Molecular Weight | 468.42 g/mol |
| Chemical Formula | C21H22FN5S·2HCl |
| Primary Target | p38 Mitogen-Activated Protein Kinase (MAPK) |
| Downstream Effector | MAPK-activated protein kinase 2 (MK2) |
| Aqueous Solubility | Up to 100 mM (46.84 mg/mL) in Water |
| In Vivo Administration | Orally active (Systemic absorption) |
Data sourced from authoritative chemical profiles [2], [3].
Mechanistic Causality: The p38 MAPK/MK2 Axis
A common misconception in signal transduction pharmacology is that inhibiting a kinase cascade automatically halts gene transcription. The causality behind DBM 1285’s efficacy defies this assumption.
When Lipopolysaccharide (LPS) binds to the Toll-like receptor 4 (TLR4) on macrophages, it triggers a MyD88-dependent signaling cascade that phosphorylates MKK3 and MKK6, which in turn activate p38 MAPK. According to landmark pharmacological studies, DBM 1285 does not affect the LPS-induced mRNA transcription of TNF-α [1].
Instead, DBM 1285 exerts its effect post-transcriptionally. By competitively inhibiting the ATP-binding pocket of p38 MAPK, DBM 1285 prevents the downstream phosphorylation of MAPK-activated protein kinase 2 (MK2). MK2 is biologically required to bind to the AU-rich elements (AREs) located in the 3' untranslated region (UTR) of TNF-α mRNA. Without MK2-mediated stabilization, the TNF-α mRNA is either rapidly degraded or translationally silenced. This causality explains why researchers observe high TNF-α mRNA levels but negligible secreted TNF-α protein when using this compound.
Fig 1. p38 MAPK/MK2 signaling axis and post-transcriptional TNF-α inhibition by DBM 1285.
Self-Validating Experimental Workflows
To establish trustworthiness in your data, experimental protocols must be self-validating. This means incorporating orthogonal readouts that prove the drug is working via its intended mechanism, rather than through off-target cytotoxicity.
Protocol: Orthogonal Validation of Post-Transcriptional TNF-α Inhibition
Rationale for Protocol Design:
-
1-Hour Pre-treatment: Kinase inhibitors require time to cross the lipid bilayer and reach steady-state intracellular concentrations. Pre-treating for 1 hour ensures p38 MAPK is fully saturated before the massive LPS-induced phosphorylation cascade begins.
-
Dual-Readout (ELISA + RT-qPCR): Measuring both protein and mRNA is mandatory to validate the post-transcriptional mechanism.
-
Viability Control: A parallel MTT/CCK-8 assay ensures that the drop in TNF-α is due to targeted MK2 silencing, not cell death.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Seed RAW 264.7 murine macrophages or THP-1 human monocytes at
cells/well in a 24-well plate. Incubate overnight at 37°C, 5% CO2. -
Inhibitor Pre-treatment: Aspirate media. Apply fresh media containing DBM 1285 dihydrochloride (titrated at 0.1, 1.0, and 10 μM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., SB203580 at 10 μM). Incubate for exactly 1 hour.
-
Pathway Induction: Spike wells with 100 ng/mL of LPS (E. coli O111:B4). Incubate for 4 hours (optimal for mRNA peak) or 24 hours (optimal for protein accumulation).
-
Sample Harvesting:
-
Supernatant: Collect and centrifuge at 10,000 x g for 5 mins to remove debris. Store at -80°C for ELISA.
-
Cell Lysate: Wash cells with ice-cold PBS. Lyse half the wells with TRIzol for RT-qPCR (TNF-α mRNA quantification) and the other half with RIPA buffer containing protease/phosphatase inhibitors for Western Blot (p-p38 and p-MK2 quantification).
-
-
Orthogonal Analysis:
-
Run a standard sandwich ELISA on the supernatant.
-
Run RT-qPCR on the RNA extract.
-
Expected Result: High TNF-α mRNA (matching LPS-only controls) but significantly suppressed TNF-α protein, validating the post-transcriptional block [1].
-
Fig 2. Self-validating in vitro workflow for assessing DBM 1285 efficacy on TNF-α secretion.
Preclinical Efficacy & Translational Applications
The robust in vitro profile of DBM 1285 translates effectively into in vivo disease models. Because the compound is orally active, it bypasses the need for complex intravenous formulations in murine studies.
-
Systemic Inflammation & Arthritis: In whole-blood in vivo target inhibition assays, oral administration of DBM 1285 successfully attenuated p38 MAPK activity. Furthermore, it demonstrated significant therapeutic efficacy in suppressing zymosan-induced inflammation and adjuvant-induced arthritis in murine models, positioning it as a viable candidate for rheumatoid arthritis research [1].
-
Neuroinflammation: Emerging research into the p38 MAPK pathway highlights its critical role in neurodegenerative diseases like Dementia with Lewy Bodies (DLB) and Parkinson's Disease (PD). Aberrant p38α activation in microglia leads to neurotoxic cytokine storms. Inhibitors of this pathway are currently being investigated for their ability to cross the blood-brain barrier and reduce α-synuclein-induced microglial cytokine expression (including IL-1β, IL-6, and TNF-α), thereby ameliorating synaptic degeneration.
References
-
Kang, J. S., Kim, H. M., Choi, I. Y., et al. "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway." Journal of Pharmacology and Experimental Therapeutics, 2010.[Link]
Technical Whitepaper: Chemical Structure, Mechanistic Properties, and Experimental Applications of DBM 1285 Dihydrochloride
Executive Summary
In the landscape of anti-inflammatory drug development, targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway remains a cornerstone strategy for modulating cytokine storms and chronic inflammation. DBM 1285 dihydrochloride emerges as a highly selective, orally active small-molecule inhibitor specifically engineered to suppress tumor necrosis factor-alpha (TNF-α) production[1]. Unlike broad-spectrum immunosuppressants, DBM 1285 operates via a precise post-transcriptional regulatory mechanism, making it a critical tool for researchers investigating macrophage-mediated inflammatory diseases, including rheumatoid arthritis and systemic sepsis.
Chemical Architecture & Physicochemical Profile
The molecular design of DBM 1285—chemically defined as N-cyclopropyl-4-[4-(4-fluorophenyl)-2-(piperidin-4-yl)thiazol-5-yl]pyrimidin-2-amine—features a thiazole-pyrimidine core that allows it to competitively occupy the ATP-binding pocket of p38 MAPK.
Causality of the Salt Form: Free base forms of complex thiazolyl-pyrimidine derivatives often suffer from poor aqueous solubility, which severely hinders in vitro assay reproducibility and in vivo bioavailability. The formulation of DBM 1285 as a dihydrochloride salt protonates the basic nitrogen centers (specifically within the piperidine and pyrimidine rings). This structural modification significantly enhances its solvation energy in aqueous media, allowing it to achieve a solubility of up to 46.84 mg/mL in water [2]. This ensures uniform distribution in physiological buffers and maximizes gastrointestinal absorption during oral administration.
Table 1: Physicochemical Properties of DBM 1285 Dihydrochloride
| Property | Specification / Value |
| Chemical Name | N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |
| Molecular Formula | C₂₁H₂₂FN₅S · 2HCl |
| Molecular Weight | 468.42 g/mol |
| Purity | ≥98% (HPLC) |
| Physical Appearance | Pale yellow solid |
| Solubility | Soluble in H₂O (<46.84 mg/mL) and DMSO |
| Storage Conditions | -20°C (Desiccated and protected from light) |
| Primary Target | p38 MAPK (Direct Inhibition) |
Mechanistic Pharmacology: Post-Transcriptional Modulation
The defining characteristic of DBM 1285 is its ability to decouple transcription from translation in the inflammatory cascade. Upon stimulation by Lipopolysaccharide (LPS), the TLR4 receptor activates upstream kinases (MKK3/MKK6), which subsequently phosphorylate and activate p38 MAPK.
As demonstrated by , DBM 1285 directly inhibits p38 MAPK enzymatic activity. Crucially, this inhibition does not prevent the initial mRNA transcription of TNF-α in the nucleus. Instead, it blocks the downstream activation of MAPK-activated protein kinase 2 (MK2) . MK2 is responsible for binding to the AU-rich elements (AREs) in the 3'-untranslated region of TNF-α mRNA, stabilizing the transcript and promoting its translation. By neutralizing the p38/MK2 axis, DBM 1285 induces rapid degradation of TNF-α mRNA transcripts, halting protein synthesis at the post-transcriptional level [1].
Mechanistic intervention of DBM 1285 dihydrochloride in the p38 MAPK/MK2 signaling pathway.
Self-Validating Experimental Methodologies
To ensure scientific integrity, any assay evaluating DBM 1285 must be designed as a self-validating system . This requires orthogonal readouts to confirm that the observed reduction in TNF-α is due to targeted post-transcriptional inhibition, rather than generalized cytotoxicity or transcriptional blockade.
Protocol: Dual-Readout In Vitro Macrophage Assay
This protocol utilizes RAW 264.7 murine macrophages to validate the specific mechanism of action of DBM 1285 [3].
-
Compound Preparation: Reconstitute DBM 1285 dihydrochloride in sterile, endotoxin-free H₂O to a 10 mM stock concentration.
-
Causality: Using endotoxin-free solvents is mandatory. Trace endotoxins in standard laboratory water can cause basal TLR4 activation, skewing the baseline inflammatory profile before the intentional LPS challenge.
-
-
Cell Culture & Seeding: Seed RAW 264.7 cells at a density of 1×10⁵ cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.
-
Pre-treatment Phase: Treat cells with a concentration gradient of DBM 1285 (e.g., 0.1 µM, 1.0 µM, 10 µM) for exactly 1 hour prior to stimulation.
-
Causality: The 1-hour pre-incubation is critical. It allows the small molecule to traverse the lipid bilayer, achieve intracellular equilibrium, and fully occupy the ATP-binding pockets of p38 MAPK before the rapid kinase cascade is triggered by LPS.
-
-
Inflammatory Stimulation: Add 100 ng/mL of LPS (E. coli O111:B4) to the wells. Incubate for 4 hours (for mRNA analysis) and 24 hours (for protein analysis).
-
Orthogonal Quantification (Self-Validation Step):
-
Supernatant Analysis (ELISA): Harvest media at 24 hours to quantify secreted TNF-α protein. A successful p38 inhibition will show a dose-dependent decrease in TNF-α.
-
Lysate Analysis (RT-qPCR): Harvest cells at 4 hours to quantify TNF-α mRNA.
-
Validation Logic: If DBM 1285 is functioning correctly via the MK2 pathway, the RT-qPCR will show unaffected or highly stable TNF-α mRNA levels compared to the positive control, while the ELISA shows diminished protein levels. This divergence proves the post-transcriptional mechanism.
-
Self-validating experimental workflow for assessing DBM 1285 in vitro efficacy.
In Vivo Efficacy & Translational Potential
The translational value of DBM 1285 is heavily anchored in its oral bioavailability. In whole-blood in vivo target inhibition assays, oral administration of DBM 1285 successfully attenuates systemic p38 MAPK activity in murine models [1].
Furthermore, it exhibits potent therapeutic effects in complex disease models. It significantly suppresses zymosan-induced inflammation (a model for acute sterile inflammation) and attenuates adjuvant-induced arthritis (a model for chronic autoimmune joint destruction). By effectively lowering plasma levels of TNF-α without requiring intravenous administration, DBM 1285 represents a highly viable candidate framework for the development of next-generation oral therapeutics targeting TNF-α-related chronic inflammatory diseases.
References
-
Title: DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway. Source: Journal of Pharmacology and Experimental Therapeutics (PubMed) URL: [Link]
DBM 1285 Dihydrochloride: A Comprehensive Technical Guide on p38 MAPK Inhibition and TNF-α Modulation
As a Senior Application Scientist, I frequently encounter the challenge of isolating specific nodes within the inflammatory signaling cascade without triggering off-target transcriptional suppression. DBM 1285 dihydrochloride emerges as a highly selective, orally active tool compound designed to surgically uncouple the p38 mitogen-activated protein kinase (MAPK) pathway . Unlike broad-spectrum immunosuppressants, DBM 1285 provides a targeted approach to inhibiting Tumor Necrosis Factor-alpha (TNF-α) production, making it an indispensable asset for researchers investigating rheumatoid arthritis, inflammatory bowel disease, and macrophage signaling dynamics.
This whitepaper details the physicochemical profile, mechanistic causality, and self-validating experimental methodologies required to effectively deploy DBM 1285 dihydrochloride in preclinical research.
Physicochemical Profiling & Structural Dynamics
Before deploying any small molecule in a biological assay, understanding its physicochemical properties is paramount. DBM 1285 is supplied as a dihydrochloride salt. This specific salt formulation is a deliberate design choice to enhance aqueous solubility, a critical factor for both in vitro media preparation and in vivo oral dosing pharmacokinetics .
Table 1: Physicochemical Profile of DBM 1285 Dihydrochloride
| Property | Specification |
| Compound Name | DBM 1285 dihydrochloride |
| Chemical Name | N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |
| Molecular Weight | 468.42 g/mol |
| Molecular Formula | C₂₁H₂₂FN₅S · 2HCl |
| Purity | ≥98% (HPLC) |
| Storage Conditions | Store at -20°C (Desiccated; protect from light) |
Mechanistic Causality: The p38 MAPK/MK2 Axis
To utilize DBM 1285 effectively, one must understand the causality of its target engagement. In a standard inflammatory model, lipopolysaccharide (LPS) binds to the TLR4 receptor on macrophages. This binding initiates a phosphorylation cascade that ultimately activates p38 MAPK.
Crucially, p38 MAPK does not act alone; it phosphorylates MAPK-activated protein kinase 2 (MK2). MK2 is the primary driver of post-transcriptional regulation of TNF-α. It stabilizes TNF-α mRNA and facilitates its rapid translation into secreted protein .
DBM 1285 directly binds to and inhibits the enzymatic activity of p38 MAPK. By blocking p38, DBM 1285 prevents the downstream activation of MK2. The hallmark of DBM 1285's mechanism is that it does not alter the LPS-induced mRNA transcription of TNF-α . Instead, it halts the translation and secretion of the cytokine. This post-transcriptional blockade is what makes DBM 1285 a highly specific modulator, preventing the broad transcriptional silencing seen with upstream inhibitors.
Figure 1: Mechanism of DBM 1285 inhibiting the p38 MAPK/MK2 signaling pathway.
Experimental Methodologies: Self-Validating In Vitro Protocol
When designing an in vitro assay to evaluate DBM 1285, the protocol must be a self-validating system. This means incorporating internal controls that confirm both the induction of the pathway and the specificity of the inhibition. The following protocol outlines the optimal workflow for assessing DBM 1285 in RAW 264.7 murine macrophages .
Step 1: Cell Seeding and Stabilization
Seed RAW 264.7 cells at a density of
Step 2: Pre-treatment with DBM 1285 Prepare DBM 1285 in DMSO, ensuring the final DMSO concentration in the well does not exceed 0.1% (v/v) to prevent solvent toxicity. Pre-incubate the cells with a concentration gradient of DBM 1285 (e.g., 0.1 μM to 10 μM) for 1 hour prior to stimulation. Causality: This 1-hour pre-incubation is biologically non-negotiable. It allows the small molecule to partition across the cell membrane and occupy the ATP-binding pocket of p38 MAPK before the massive influx of activating signals triggered by LPS.
Step 3: LPS Stimulation & Self-Validation Add LPS (e.g., from E. coli O111:B4) to a final concentration of 100 ng/mL. Self-Validation Protocol: To ensure the system is self-validating, orthogonal controls must be built into the plate layout. A "Vehicle + LPS" well establishes the maximum assay window, while a "Vehicle Only" well defines the baseline noise. Furthermore, incorporating a structurally distinct p38 inhibitor (e.g., SB203580) as a positive control validates that the observed TNF-α suppression is genuinely mediated by p38 MAPK inhibition, rather than an artifact of the specific cell passage.
Step 4: Incubation and Readout Incubate for 18-24 hours. Harvest the cell culture supernatant and quantify TNF-α secretion using a high-sensitivity ELISA. Causality: The 18-24 hour window is optimal for capturing the peak accumulation of secreted TNF-α in the media following MK2-driven translation.
Figure 2: Standardized in vitro workflow for evaluating DBM 1285 efficacy.
Quantitative Data: Reconstitution Guidelines
Proper reconstitution is the foundation of reproducible data. The molecular weight of DBM 1285 dihydrochloride is 468.42 g/mol . Below is a standardized reconstitution table calculated for a standard 10 mg vial.
Table 2: Stock Solution Preparation (10 mg Vial)
| Target Concentration | Volume of DMSO Required |
| 1 mM | 21.348 mL |
| 5 mM | 4.270 mL |
| 10 mM | 2.135 mL |
| 20 mM | 1.067 mL |
Note: Aliquot the reconstituted stock solution and store at -80°C to prevent freeze-thaw degradation. Working dilutions should be prepared fresh daily.
Translational Relevance: In Vivo Applications
Beyond the petri dish, DBM 1285 exhibits robust oral bioavailability. In murine models, oral administration of DBM 1285 has been shown to attenuate p38 MAPK activity in whole-blood assays . Furthermore, it actively suppresses disease progression in adjuvant-induced arthritis and zymosan-induced inflammation models, proving its efficacy in complex, systemic inflammatory environments. This makes it an ideal candidate not just for basic mechanistic studies, but for translational drug development pipelines targeting chronic inflammatory pathologies.
References
-
Title: DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway Source: Journal of Pharmacology and Experimental Therapeutics (PubMed / NIH) URL: [Link]
DBM 1285 Dihydrochloride: A Technical Guide to its Role in Anti-Inflammatory Research
This technical guide provides an in-depth exploration of DBM 1285 dihydrochloride, a potent and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanism of action, provides detailed experimental protocols for its evaluation, and contextualizes its therapeutic potential in inflammatory diseases.
Introduction: The Imperative for Novel Anti-Inflammatory Agents
Chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis represent a significant global health burden. A central mediator in the pathophysiology of these conditions is TNF-α, a pro-inflammatory cytokine that orchestrates a cascade of inflammatory responses.[1] While biologic therapies targeting TNF-α have revolutionized treatment, their limitations, including immunogenicity and parenteral administration, underscore the need for orally bioavailable small molecule inhibitors. DBM 1285 dihydrochloride has emerged as a promising candidate in this arena, demonstrating potent anti-inflammatory effects in preclinical models.[1][2][3] This guide will serve as a comprehensive resource for investigators seeking to explore the therapeutic utility of DBM 1285 dihydrochloride.
Core Mechanism of Action: Targeting the p38 MAPK/MK2 Signaling Axis
DBM 1285 dihydrochloride exerts its anti-inflammatory effects by specifically targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway is a critical regulator of inflammatory responses, and its activation leads to the production of several pro-inflammatory cytokines, including TNF-α.[4][5]
DBM 1285 directly inhibits the enzymatic activity of p38 MAPK.[1] This inhibition prevents the subsequent phosphorylation and activation of its downstream substrate, MAPK-activated protein kinase 2 (MK2).[1][6][7] Activated MK2 plays a pivotal role in the post-transcriptional regulation of TNF-α by stabilizing its mRNA.[6][7][8] By blocking the p38 MAPK/MK2 axis, DBM 1285 effectively suppresses the production and secretion of TNF-α from inflammatory cells like macrophages and monocytes, without affecting TNF-α mRNA expression.[1]
Figure 1: Signaling pathway of DBM 1285 dihydrochloride's inhibitory action on TNF-α production.
Physicochemical Properties and Formulation
A thorough understanding of the physicochemical properties of DBM 1285 dihydrochloride is paramount for designing robust and reproducible experiments.
| Property | Value | Source |
| Chemical Name | N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride | [9] |
| Molecular Formula | C₂₁H₂₄Cl₂FN₅S | [10] |
| Molecular Weight | 468.42 g/mol | [2][9][10] |
| CAS Number | 1782532-29-9 | [2] |
| Appearance | White to off-white solid | - |
| Purity | ≥98% (HPLC) | [2][9] |
| Solubility | Soluble in water (up to 100 mM) and DMSO. | [2] |
| Storage | Store at -20°C for long-term stability. | [9] |
Formulation for In Vitro Studies: For cellular assays, DBM 1285 dihydrochloride can be dissolved in sterile water or DMSO to prepare a stock solution. It is recommended to prepare fresh dilutions in culture medium for each experiment to ensure stability and accurate concentrations.
Formulation for In Vivo Studies: As an orally active compound, DBM 1285 dihydrochloride can be formulated for oral gavage. A common vehicle is a suspension in a suitable carrier such as 0.5% carboxymethylcellulose (CMC) in sterile water. Sonication may be required to achieve a uniform suspension.
In Vitro Evaluation of Anti-Inflammatory Activity
The following protocols provide a framework for assessing the anti-inflammatory efficacy of DBM 1285 dihydrochloride in a controlled cellular environment.
Inhibition of LPS-Induced TNF-α Production in Macrophages
This assay is a cornerstone for evaluating the primary mechanism of action of DBM 1285.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4), leading to the robust production and secretion of TNF-α.[11] This assay measures the ability of DBM 1285 to inhibit this process.
Experimental Workflow:
Figure 2: Workflow for assessing inhibition of LPS-induced TNF-α production.
Detailed Protocol:
-
Cell Culture:
-
Culture murine macrophage cell lines (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]
-
Plate cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of DBM 1285 dihydrochloride in culture medium.
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of DBM 1285 or vehicle (e.g., water or DMSO at a final concentration of <0.1%).
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS (from E. coli O111:B4) in culture medium.
-
Add 100 µL of the LPS solution to each well to achieve a final concentration of 10-100 ng/mL.[11]
-
Include a negative control group (no LPS) and a positive control group (LPS + vehicle).
-
-
Incubation and Supernatant Collection:
-
Incubate the plates for 4-24 hours at 37°C. The optimal incubation time should be determined empirically, but TNF-α levels are typically high at 4-6 hours post-stimulation.[12]
-
After incubation, centrifuge the plates at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant for TNF-α quantification.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of DBM 1285 relative to the vehicle-treated, LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of DBM 1285 that inhibits 50% of the TNF-α production.
Western Blot Analysis of p38 MAPK Phosphorylation
This assay validates the on-target activity of DBM 1285 by assessing its ability to inhibit the phosphorylation of p38 MAPK.
Principle: Upon stimulation with LPS, p38 MAPK is phosphorylated and activated. Western blotting with an antibody specific for the phosphorylated form of p38 MAPK allows for the direct measurement of this activation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed macrophages in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with DBM 1285 or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.
-
Data Analysis: Densitometrically quantify the bands for phospho-p38 and total p38. Express the results as the ratio of phospho-p38 to total p38.
In Vivo Evaluation of Anti-Inflammatory Efficacy
Animal models of inflammation are crucial for assessing the therapeutic potential of DBM 1285 dihydrochloride in a complex biological system.
Zymosan-Induced Peritonitis in Mice
This model is used to evaluate the effect of DBM 1285 on acute inflammation and leukocyte recruitment.
Principle: Intraperitoneal injection of zymosan, a component of yeast cell walls, induces an acute inflammatory response characterized by the influx of neutrophils and macrophages into the peritoneal cavity.[13][14]
Experimental Workflow:
Figure 3: Workflow for the zymosan-induced peritonitis model.
Detailed Protocol:
-
Animals: Use male C57BL/6 or BALB/c mice (8-10 weeks old).
-
Compound Administration: Administer DBM 1285 dihydrochloride (e.g., 10, 30, 100 mg/kg) or vehicle by oral gavage 1 hour before zymosan injection.[1]
-
Induction of Peritonitis: Inject 1 mg of zymosan A from Saccharomyces cerevisiae suspended in 0.5 mL of sterile saline intraperitoneally.[14]
-
Peritoneal Lavage: At a predetermined time point (e.g., 4 or 24 hours) after zymosan injection, euthanize the mice and perform a peritoneal lavage by injecting 5 mL of ice-cold PBS into the peritoneal cavity and gently massaging the abdomen.
-
Cell Analysis:
-
Collect the lavage fluid and determine the total number of leukocytes using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (neutrophils, macrophages).
-
-
Cytokine Analysis: Centrifuge the lavage fluid and measure the levels of TNF-α and other inflammatory cytokines (e.g., IL-6) in the supernatant by ELISA.
Data Analysis: Compare the total and differential leukocyte counts and cytokine levels in the DBM 1285-treated groups to the vehicle-treated control group.
Adjuvant-Induced Arthritis in Rats or Mice
This is a well-established model of chronic inflammation and autoimmune arthritis that shares many features with human rheumatoid arthritis.[15]
Principle: A single injection of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, induces a robust and sustained inflammatory arthritis in susceptible rodent strains.[15][16]
Detailed Protocol:
-
Animals: Use male Lewis rats (for a robust response) or DBA/1 mice.[15][17]
-
Induction of Arthritis:
-
On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA (containing 10 mg/mL of M. tuberculosis) into the base of the tail or a hind paw.[15]
-
-
Compound Administration:
-
Begin oral administration of DBM 1285 dihydrochloride or vehicle daily, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).
-
-
Clinical Assessment:
-
Monitor the animals daily or every other day for the onset and severity of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4, where 0 = no signs of inflammation and 4 = severe inflammation with ankylosis.[16] The maximum score per animal is 16.
-
Measure the paw volume or thickness using a plethysmometer or digital calipers.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect the inflamed joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Prepare tissue sections and stain with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Data Analysis: Compare the arthritis scores, paw volume/thickness, and histopathological scores between the DBM 1285-treated and vehicle-treated groups.
Conclusion and Future Directions
DBM 1285 dihydrochloride represents a compelling orally active small molecule inhibitor of TNF-α production with a well-defined mechanism of action targeting the p38 MAPK/MK2 signaling pathway. The experimental protocols detailed in this guide provide a robust framework for its preclinical evaluation. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profile, as well as its long-term safety and efficacy in a broader range of inflammatory and autoimmune disease models. The promising preclinical data for DBM 1285 dihydrochloride warrant further investigation into its potential as a novel therapeutic agent for the treatment of chronic inflammatory conditions.
References
-
The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Cellular Neuroscience. [Link]
-
DBM 1285 dihydrochloride from Tocris Bioscience, a Bio-Techne Brand | Biocompare.com. Biocompare. [Link]
-
Kang JS, et al. (2010) DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway. J Pharmacol Exp Ther. 334(2):657-64. [Link]
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Chemical compositions and properties of DBM/β-CSH bone graft materials. ResearchGate. [Link]
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Tumor Necrosis Factor-α from Macrophages Enhances LPS-Induced Clara Cell Expression of Keratinocyte-Derived Chemokine. American Journal of Respiratory Cell and Molecular Biology. [Link]
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TLR2 modulates inflammation in zymosan-induced arthritis in mice. Arthritis Research & Therapy. [Link]
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Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer. Cell Communication and Signaling. [Link]
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Schematic representation of p38MAPK pathway in production of pro-inflammatory cytokines. ResearchGate. [Link]
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Macrophage Inflammatory Assay. Bio-protocol. [Link]
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Molecular basis of MAPK-activated protein kinase 2:p38 assembly. PNAS. [Link]
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A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex. [Link]
- WO1999055395A1 - Method of determining osteogenic potential of human demineralized bone matrix powder.
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The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis. Arthritis Research & Therapy. [Link]
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MK2–TNF–Signaling Comes Full Circle. Trends in Immunology. [Link]
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LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. The Journal of Immunology. [Link]
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Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio. International Journal of Molecular Sciences. [Link]
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A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model. JoVE. [Link]
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Tumor Necrosis Factor-α Mediates Lipopolysaccharide-Induced Macrophage Inflammatory Protein-2 Release from Alveolar Epithelial Cells. American Journal of Respiratory Cell and Molecular Biology. [Link]
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p38 MAPK Signaling Review. Assay Genie. [Link]
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Zymosan Induced Peritonitis. Inotiv. [Link]
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Tumor Necrosis Factor-α Sensitizes Breast Cancer Cells to Natural Products with Proteasome-Inhibitory Activity Leading to Apoptosis. PLOS ONE. [Link]
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Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences. [Link]
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Adjuvant-Induced Arthritis Model. Chondrex, Inc. [Link]
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Tumor necrosis factor-alpha inhibits stem cell factor-induced proliferation of human bone marrow progenitor cells in vitro. Role of p55 and p75 tumor necrosis factor receptors. ResearchGate. [Link]
-
Targeting MAPAKAP2(MK2) to combat inflammation by avoiding the differential regulation of anti-inflammatory genes by p38 MAPK inhibitors. bioRxiv. [Link]
-
Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways. International Journal of Molecular Sciences. [Link]
-
In Vivo Zymosan Treatment Induces IL15-Secreting Macrophages and KLRG1-Expressing NK Cells in Mice. International Journal of Molecular Sciences. [Link]
-
Suppression of tumor necrosis factor-alpha and inducible nitric oxide synthase gene expression by THI 52, a new synthetic naphthyl-benzylisoquinoline alkaloid. Biochemical Pharmacology. [Link]
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What is induction of rheumatoid arthritis in rats protocol ? ResearchGate. [Link]
-
Amiodarone inhibits production of tumor necrosis factor-alpha by human mononuclear cells: a possible mechanism for its effect in heart failure. Circulation. [Link]
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DBM 1285: A Technical Whitepaper on Dihydrochloride vs. Free Base Forms in p38 MAPK Inhibition
Executive Summary
In preclinical drug development and molecular pharmacology, the selection of a compound's specific salt form is as critical as the target itself. DBM 1285 is a highly potent, orally active small molecule inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway[1]. While the active moiety remains identical, researchers must choose between the DBM 1285 free base and the DBM 1285 dihydrochloride salt. This whitepaper provides an in-depth technical analysis of the physicochemical differences between these two forms, establishing the causality behind formulation choices and providing self-validating experimental protocols for both in vitro and in vivo applications.
Mechanistic Grounding: The p38 MAPK/MK2 Axis
DBM 1285 exerts its anti-inflammatory effects by directly binding to and inhibiting p38 MAPK[1]. In cells of the macrophage/monocyte lineage, stimuli such as Lipopolysaccharide (LPS) activate Toll-Like Receptor 4 (TLR4), triggering a phosphorylation cascade. By blocking p38 MAPK, DBM 1285 prevents the downstream phosphorylation of MAPK-Activated Protein Kinase 2 (MAPKAPK2 or MK2) ()[2]. This specific blockade halts the post-transcriptional stabilization of mRNA, profoundly suppressing the secretion of Tumor Necrosis Factor-alpha (TNF-α)[2].
Fig 1. DBM 1285 inhibition of the p38 MAPK/MK2 signaling pathway blocking TNF-α production.
Physicochemical Profiling: Dihydrochloride vs. Free Base
The fundamental difference between the two forms lies in their solubility profiles, driven by the protonation of the pyrimidinamine and piperidinyl nitrogens in the dihydrochloride salt. The free base is highly lipophilic, requiring organic solvents like Dimethyl Sulfoxide (DMSO) for dissolution. In contrast, the addition of two hydrochloric acid molecules yields a highly polar salt with excellent aqueous solubility ()[3].
Table 1: Physicochemical Comparison of DBM 1285 Forms
| Property | DBM 1285 Free Base | DBM 1285 Dihydrochloride |
| Chemical Formula | C₂₁H₂₂FN₅S | C₂₁H₂₂FN₅S · 2HCl[4] |
| Molecular Weight | ~395.51 g/mol | 468.42 g/mol [1] |
| Primary Solvent | DMSO, Ethanol | Water, Aqueous Buffers |
| Aqueous Solubility | Poor (< 1 mg/mL) | High (up to 46.84 mg/mL)[3] |
| In Vivo Application | Requires complex excipients | Ideal for oral gavage / IV in saline |
| Storage (Solid) | -20°C, protect from light | -20°C, desiccated (hygroscopic)[3] |
Formulation & Molar Conversion Dynamics
A critical point of failure in comparative pharmacology is neglecting the mass of the counterion. Because the dihydrochloride salt carries two HCl molecules, 1 mg of the salt does not equal 1 mg of the active free base.
The Active Moiety Ratio:
-
Ratio = MW(Free Base) / MW(Dihydrochloride)
-
Ratio = 395.51 / 468.42 ≈ 0.844
Self-Validating Calculation: If a protocol requires an in vivo dose of 10 mg/kg of the active DBM 1285 moiety, the researcher must administer 11.85 mg/kg (10 / 0.844) of the dihydrochloride salt. Failing to apply this conversion results in a ~16% underdosing error, compromising the integrity of dose-response curves.
Experimental Methodologies & Causality
The choice of salt form directly dictates the experimental workflow. The following protocols demonstrate how to leverage the specific properties of each form to ensure robust, self-validating data.
Fig 2. Experimental workflow dictating the selection of DBM 1285 salt forms based on assay type.
Protocol A: In Vitro Macrophage Assay (LPS-Induced TNF-α)
Objective: Validate the IC₅₀ of DBM 1285 against TNF-α secretion in RAW 264.7 cells. Form Selection Causality: While the free base can be used (requiring careful DMSO management to stay below 0.1% v/v), utilizing the dihydrochloride form dissolved directly in PBS creates a zero-DMSO baseline. This self-validating approach ensures that any observed reduction in TNF-α is definitively caused by p38 MAPK inhibition, eliminating the confounding variable of solvent-induced cellular stress.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophages at 5 × 10⁵ cells/well in a 24-well plate using DMEM (10% FBS). Causality: A 24-hour adherence period ensures cells return to a resting state, preventing baseline mechanical stress-induced cytokine release.
-
Reagent Preparation: Dissolve DBM 1285 dihydrochloride directly in sterile PBS to a 10 mM stock[3].
-
Pre-treatment: Dilute the stock in pre-warmed culture media to target concentrations (e.g., 0.1, 1.0, 10 µM) and incubate cells for 1 hour. Causality: Pre-incubation allows the small molecule to permeate the cell membrane and occupy the ATP-binding pocket of p38 MAPK before the inflammatory cascade is triggered.
-
Stimulation: Add LPS (E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 4 hours.
-
Quantification: Harvest the supernatant, centrifuge to remove debris, and quantify TNF-α via a standard sandwich ELISA.
Protocol B: In Vivo Murine Model (Zymosan-Induced Inflammation)
Objective: Assess the systemic anti-inflammatory efficacy of orally administered DBM 1285. Form Selection Causality: The dihydrochloride form is mandatory for this workflow. The free base is highly lipophilic and would require harsh excipients (e.g., Cremophor EL, Tween-80) for oral administration, which can independently trigger anaphylaxis or vehicle-induced inflammation in mice. The dihydrochloride salt dissolves readily in simple saline, ensuring rapid gastric absorption and high oral bioavailability without vehicle toxicity[1].
Step-by-Step Methodology:
-
Formulation: Dissolve DBM 1285 dihydrochloride in sterile 0.9% NaCl to a concentration of 2 mg/mL. Causality: The high aqueous solubility of the salt (~46.8 mg/mL)[3] ensures complete dissolution without precipitation in the acidic gastric environment.
-
Administration: Administer the solution via oral gavage at 11.85 mg/kg (equivalent to 10 mg/kg of the active free base) 1 hour prior to inflammatory challenge.
-
Challenge: Inject zymosan A (1 mg in 0.5 mL saline) intraperitoneally. Causality: Zymosan strongly activates TLR2/TLR6, driving a robust, p38-dependent systemic inflammatory response[2].
-
Analysis: At 4 hours post-challenge, collect blood via cardiac puncture, isolate plasma using EDTA-coated tubes, and measure systemic TNF-α levels.
References
-
Title: DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway Source: Journal of Pharmacology and Experimental Therapeutics (PubMed) URL: [Link]
Sources
- 1. DBM 1285 dihydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DBM 1285 dihydrochloride (5095) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
Unraveling the Pharmacological Landscape of DBM 1285 Dihydrochloride: A Comprehensive Technical Guide
Executive Summary
DBM 1285 dihydrochloride (N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride) is a potent, orally active small-molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK)[1]. While many early-generation p38 inhibitors suffered from off-target kinase toxicity or poor pharmacokinetic profiles, DBM 1285 distinguishes itself through its highly selective suppression of tumor necrosis factor-alpha (TNF-α) production via the p38 MAPK/MK2 axis[2].
This technical whitepaper dissects the mechanistic grounding, pharmacological profiling, and validated experimental methodologies for deploying DBM 1285 in preclinical research, providing drug development professionals with a rigorous framework for its application.
Molecular Target & Mechanistic Causality
The p38 MAPK pathway serves as a central signaling node in the cellular response to environmental stress and pro-inflammatory cytokines. Upon stimulation by lipopolysaccharide (LPS) via the Toll-Like Receptor 4 (TLR4), upstream kinases (MKK3 and MKK6) phosphorylate and activate p38 MAPK[2].
DBM 1285 exerts its primary pharmacological effect by blocking the catalytic activity of p38 MAPK, which subsequently prevents the phosphorylation and activation of MAPK-activated protein kinase 2 (MK2)[2].
The Causality of Post-Transcriptional Regulation: The true value of DBM 1285 in a research setting lies in its specific node of intervention. Studies demonstrate that DBM 1285 does not inhibit the transcription of TNF-α mRNA[2]. Instead, the blockade of the p38/MK2 axis arrests the translation and vesicular secretion of the TNF-α protein. This decoupling of mRNA transcription from protein translation is a hallmark of MK2-mediated regulation, making DBM 1285 a highly precise tool for interrogating post-transcriptional inflammatory networks without disrupting parallel transcriptional pathways (such as NF-κB).
Fig 1. Mechanistic pathway of DBM 1285 inhibiting p38 MAPK/MK2-mediated TNF-α translation.
Pharmacological Profiling & Quantitative Data
To establish trustworthiness in experimental design, researchers must understand the kinetic and efficacy boundaries of DBM 1285. The compound exhibits robust dose-dependent inhibition across multiple macrophage/monocyte lineages and possesses a favorable pharmacokinetic profile that allows for systemic and central nervous system (CNS) targeting[2][3].
Table 1: Pharmacological Profile and Efficacy Metrics of DBM 1285
| Parameter | Value / Observation | Biological Context |
| Primary Target | p38 MAPK | Directly inhibits p38 phosphorylation, blocking downstream MK2 activation[1]. |
| In Vitro Efficacy | Dose-dependent suppression (0.001 – 1 μM) | Effectively inhibits LPS-induced TNF-α secretion in RAW 264.7, THP-1, and primary macrophages[2]. |
| In Vivo Inflammation | Attenuates systemic inflammation | Reduces zymosan-induced inflammation and adjuvant-induced arthritis in murine models[1]. |
| BBB Penetrance | Validated CNS Exposure | Crosses the blood-brain barrier; suppresses α-synuclein-induced microglial cytokines (IL-1β, IL-6, IL-10)[3]. |
| Formulation | Dihydrochloride Salt (MW: 468.42) | Highly soluble in standard biological vehicles; orally active for in vivo dosing[1][4]. |
Self-Validating Experimental Protocols
A robust experimental design must be self-validating. To confirm that DBM 1285 is acting specifically via the p38/MK2 post-transcriptional axis—rather than causing generalized cytotoxicity or global transcriptional silencing—the following split-sample protocol is required.
Protocol: Decoupling Transcriptional vs. Translational TNF-α Inhibition
Rationale (The Causality): By measuring both mRNA and secreted protein from the exact same stimulated cell population, researchers can isolate the specific node of pharmacological intervention. A drop in protein without a drop in mRNA proves post-transcriptional efficacy.
Step-by-Step Methodology:
-
Cell Preparation: Seed RAW 264.7 macrophages in 6-well plates at a density of
cells/well. Incubate overnight at 37°C (5% CO₂) to allow adherence. -
Pre-treatment: Aspirate media and replace with fresh media containing DBM 1285 dihydrochloride at varying titrations (Vehicle, 0.01 μM, 0.1 μM, 1.0 μM). Incubate for exactly 1 hour to ensure target engagement prior to stress induction.
-
Stimulation: Induce inflammatory signaling by adding 100 ng/mL of LPS to all wells (excluding negative baseline controls). Incubate for 4 hours.
-
Sample Splitting (The Validation Step):
-
Supernatant Collection (Protein): Harvest the culture media, centrifuge at 10,000 x g for 5 minutes at 4°C to remove cellular debris. Quantify secreted TNF-α protein via a standard sandwich ELISA.
-
Lysate Collection (mRNA): Wash the remaining adherent cells with cold PBS, lyse immediately using TRIzol reagent, and extract total RNA. Quantify TNF-α mRNA levels via RT-qPCR, normalizing against a stable housekeeping gene (e.g., GAPDH).
-
-
Data Interpretation: A successful, self-validated assay will yield a dose-dependent decrease in ELISA (protein) readouts, juxtaposed with stable, elevated RT-qPCR (mRNA) readouts across all LPS-stimulated groups[2].
Fig 2. Self-validating split-sample workflow to decouple transcriptional vs. translational inhibition.
Emerging Translational Applications
The unique pharmacological profile of DBM 1285 has catalyzed its use across diverse therapeutic landscapes beyond basic immunology:
-
Systemic Autoimmune Diseases: In murine models, oral administration of DBM 1285 effectively suppresses zymosan-induced inflammation and adjuvant-induced arthritis. This correlates directly with a systemic reduction in whole-blood p38 MAPK activity, proving in vivo target engagement[2].
-
Neurodegeneration & Neuroinflammation: Because DBM 1285 can penetrate the blood-brain barrier, it is highly valuable for combating microglial activation. In models of Dementia with Lewy Bodies (DLB) and Parkinson's Disease (PD), DBM 1285 significantly reduced α-synuclein-induced expression of neurotoxic cytokines (IL-1β, IL-6, and IL-10) in primary microglia[3].
-
Genetic Myopathies: Emerging patent literature highlights the use of highly selective p38 inhibitors, including DBM 1285, to reduce DUX4 expression in Facioscapulohumeral muscular dystrophy (FSHD) myotubes, showcasing the versatility of p38 modulation in genetic muscle degeneration[5].
References
- DBM 1285 dihydrochloride | TNF-α Production Inhibitor | MedChemExpress.MedChemExpress.
- DBM 1285 dihydrochloride | p38 MAPK - Tocris Bioscience.Tocris Bioscience.
- Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD.
- DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway.
- US10537560B2 - P38 kinase inhibitors reduce DUX4 and downstream gene expression for the treatment of FSHD.
Sources
- 1. DBM 1285 dihydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US10537560B2 - P38 kinase inhibitors reduce DUX4 and downstream gene expression for the treatment of FSHD - Google Patents [patents.google.com]
Methodological & Application
Application Note: DBM 1285 Dihydrochloride – Solubility, Reconstitution, and Experimental Protocols
Introduction and Mechanistic Overview
DBM 1285 dihydrochloride is a highly potent, orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK). By selectively binding to and suppressing p38 phosphorylation, DBM 1285 effectively blunts downstream inflammatory cascades, notably the lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-α) in macrophages[1]. It has demonstrated significant in vivo efficacy in attenuating zymosan-induced inflammation and adjuvant-induced arthritis in murine models[1], and is increasingly utilized as a critical tool compound in neuroinflammation and neurodegenerative disease research[2].
Physicochemical Properties & Solvent Causality
Understanding the specific salt form of a small molecule is critical for robust assay design. DBM 1285 is supplied as a dihydrochloride salt , which fundamentally alters its handling characteristics compared to free-base inhibitors.
Causality of Solvent Choice: Water vs. DMSO
-
Water (Optimal Solvent): The addition of two hydrochloride molecules protonates the basic amine groups of the parent compound, drastically reducing its crystal lattice energy and increasing its hydration energy. This thermodynamic shift enables exceptional aqueous solubility (up to 46.84 mg/mL or 100 mM). Using water or aqueous buffers as the primary vehicle is highly recommended. It completely eliminates the risk of DMSO-induced cytotoxicity and prevents baseline shifts in sensitive inflammatory assays, ensuring that observed cellular phenotypes are strictly due to p38 inhibition.
-
DMSO (Alternative Solvent): While DBM 1285 dihydrochloride is soluble in DMSO[3], highly ionic salts sometimes exhibit slower dissolution kinetics in aprotic solvents compared to water. Furthermore, diluting high-concentration DMSO stocks into aqueous culture media can occasionally cause localized, transient micro-precipitation. If DMSO must be used for specific assay compatibilities, researchers must strictly keep the final assay concentration below 0.1% (v/v) to prevent confounding cellular stress responses.
Table 1: Physicochemical Data Summary
| Property | Value |
| Chemical Name | N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |
| Molecular Weight | 468.42 g/mol |
| Chemical Formula | C21H22FN5S · 2HCl[1] |
| Max Solubility (Water) | 46.84 mg/mL (100 mM) |
| Storage (Solid) | -20°C, desiccated and protected from light[1] |
| Purity | ≥98% (HPLC) |
Reconstitution Protocols
Self-Validating Step: Always verify complete dissolution by inspecting the vial against a dark background. The solution must be entirely clear, with no particulate matter or Schlieren lines (optical distortions indicating incomplete mixing).
Table 2: Stock Solution Preparation Matrix
Volumes of solvent required to reconstitute DBM 1285 dihydrochloride (MW: 468.42) to target concentrations.
| Target Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 2.13 mL | 10.67 mL | 21.35 mL |
| 5 mM | 0.43 mL | 2.13 mL | 4.27 mL |
| 10 mM | 0.21 mL | 1.07 mL | 2.13 mL |
| 50 mM | 0.04 mL | 0.21 mL | 0.43 mL |
| 100 mM (Max Water) | 0.02 mL | 0.11 mL | 0.21 mL |
Protocol A: Preparation of Aqueous Stock (Recommended)
-
Equilibration: Allow the sealed vial of DBM 1285 dihydrochloride to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric condensation from introducing unquantified moisture into the hygroscopic salt.
-
Addition: Add the calculated volume of sterile, cell-culture grade water (e.g., 1.07 mL to 5 mg for a 10 mM stock).
-
Agitation: Vortex gently for 30-60 seconds. The highly polar nature of the dihydrochloride salt ensures rapid dissolution.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm PES (polyethersulfone) syringe filter if the stock is intended for long-term cell culture use.
-
Storage: Aliquot into single-use vials to avoid freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C for up to 1 month.
Experimental Workflows
Workflow 1: In Vitro Macrophage Assay (LPS-induced TNF-α Suppression)
Rationale: Pre-treatment with DBM 1285 ensures the inhibitor fully occupies the ATP-binding pocket of p38 MAPK before the LPS stimulus activates the upstream MAP3K cascade, preventing initial bursts of inflammatory transcription.
-
Cell Seeding: Plate primary murine macrophages (or a surrogate line like RAW 264.7) at
cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow adherence and recovery. -
Inhibitor Pre-treatment: Dilute the 10 mM aqueous stock of DBM 1285 in culture medium to achieve a concentration gradient (e.g., 10 nM to 10 µM). Replace the well media with the inhibitor-containing media. Include a vehicle control (water only, matched to the highest volume used). Incubate for 1 hour.
-
Stimulation: Add LPS (e.g., 100 ng/mL final concentration) directly to the wells. Incubate for 4 to 24 hours depending on the downstream target (4 hours is optimal for capturing early TNF-α mRNA transcripts; 24 hours for secreted protein accumulation)[2].
-
Validation & Analysis: Self-Validation: Assess cell viability in parallel wells using an MTT or CellTiter-Glo assay. This ensures the observed cytokine suppression is due to specific p38 inhibition and not generalized cytotoxicity. Harvest the supernatant and quantify TNF-α via ELISA.
Workflow 2: In Vivo Administration (Murine Model)
Rationale: The high aqueous solubility of the dihydrochloride salt makes DBM 1285 highly suitable for oral (p.o.) administration without the need for complex lipid formulations, cyclodextrins, or co-solvents[1].
-
Formulation: Dissolve DBM 1285 dihydrochloride directly in sterile 0.9% saline to achieve the desired dosing concentration (e.g., 2 mg/mL for a 20 mg/kg dose at a standard 10 mL/kg dosing volume).
-
Administration: Administer via oral gavage. The compound is orally active and demonstrates excellent systemic absorption, crossing into systemic circulation efficiently[2].
-
Monitoring: Monitor animals for clinical signs of inflammation (e.g., paw swelling via plethysmometer in adjuvant-induced arthritis models) and harvest target tissues for downstream p38 phosphorylation analysis via Western blot.
Pathway Visualization
Figure 1: Mechanism of Action of DBM 1285 dihydrochloride in the p38 MAPK inflammatory signaling cascade.
References
-
Bio-Techne. "DBM 1285 dihydrochloride (5095) by Tocris". Bio-Techne. URL: [Link]
-
Fang et al. "Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD". Science Translational Medicine (via PMC). URL: [Link]
Sources
Application Note: Preparation and Utilization of DBM 1285 Dihydrochloride Stock Solutions
Mechanistic Overview and Rationale
DBM 1285 dihydrochloride (Molecular Weight: 468.42 g/mol ) is a potent, orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK)[1]. In macrophage and monocyte lineages, the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS) triggers a signaling cascade through MyD88, culminating in the phosphorylation of p38 MAPK. This kinase is critical for the post-transcriptional regulation and subsequent secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).
By directly inhibiting p38 MAPK enzymatic activity, DBM 1285 effectively suppresses LPS-induced TNF-α production without altering its mRNA transcription levels[2]. Because downstream applications of this compound primarily involve sensitive immunological assays, the preparation of its stock solution requires strict adherence to endotoxin-free techniques and optimal solvent selection to prevent experimental artifacts.
Mechanism of Action: DBM 1285 inhibits p38 MAPK, blocking LPS-induced TNF-α production.
Physicochemical Properties & Causality of Solvent Selection
A critical decision in small-molecule preparation is solvent selection. While many kinase inhibitors require Dimethyl Sulfoxide (DMSO) for dissolution, DBM 1285 is synthesized as a dihydrochloride salt [3].
Causality of the Salt Form: The inclusion of two hydrochloride molecules significantly enhances the compound's polarity, allowing it to form strong ion-dipole interactions with water. Consequently, DBM 1285 dihydrochloride achieves a remarkable aqueous solubility of up to 46.84 mg/mL (100 mM) [1].
Why ddH₂O over DMSO? In macrophage-based assays (e.g., RAW 264.7 or THP-1 cells), DMSO concentrations exceeding 0.1% v/v can induce cytotoxicity and exert confounding anti-inflammatory baseline effects. By utilizing sterile, double-distilled water (ddH₂O) as the primary solvent, researchers can bypass solvent-induced toxicity and maintain the physiological integrity of the cell culture[4].
Quantitative Data: Stock Solution Dilution Matrix
To ensure precision, use the following reconstitution matrix based on the standard molecular weight of 468.42 g/mol .
Self-Validation Check: Always cross-reference the batch-specific Certificate of Analysis (CoA). Variations in the degree of hydration can slightly alter the molecular weight, necessitating a recalculation of the solvent volume.
| Target Concentration | Volume of ddH₂O for 1 mg | Volume of ddH₂O for 5 mg | Volume of ddH₂O for 10 mg |
| 1 mM | 2.135 mL | 10.673 mL | 21.348 mL |
| 5 mM | 0.427 mL | 2.135 mL | 4.270 mL |
| 10 mM | 0.213 mL | 1.067 mL | 2.135 mL |
| 50 mM | 0.043 mL | 0.213 mL | 0.427 mL |
| 100 mM (Max) | 0.021 mL | 0.107 mL | 0.213 mL |
Experimental Protocol: Self-Validating Preparation Workflow
To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system. Each step contains a physical or visual checkpoint to confirm success before proceeding.
Step-by-step workflow for the preparation, storage, and application of DBM 1285 stock solutions.
Step 1: Mass Verification and Solvent Addition
-
Equilibrate the DBM 1285 dihydrochloride vial to room temperature in a desiccator for 30 minutes to prevent condensation, which can degrade the active pharmaceutical ingredient (API).
-
Weigh the desired mass (e.g., 5 mg) using a calibrated analytical balance (d = 0.01 mg).
-
Add the calculated volume of sterile, endotoxin-free ddH₂O (e.g., 1.067 mL for a 10 mM stock).
-
Causality: Endotoxin-free water is mandatory. Because DBM 1285 is used to study LPS (endotoxin) responses, trace endotoxins in the solvent will trigger false-positive TNF-α secretion, ruining the assay's baseline.
Step 2: Dissolution and Visual Quality Control (QC)
-
Vortex the microcentrifuge tube vigorously for 30–60 seconds.
-
Self-Validation Check: Hold the tube against a dark background under a bright light. The solution must be 100% optically clear. If any micro-particulates or turbidity remain, sonicate the tube in a room-temperature water bath for 2 minutes. Do not exceed 37°C to avoid thermal degradation.
Step 3: Sterile Filtration
-
Inside a biosafety cabinet, draw the clear solution into a sterile syringe.
-
Attach a 0.22 µm Polyethersulfone (PES) syringe filter and dispense the solution into a new sterile tube.
-
Causality: PES membranes are specifically chosen for their ultra-low protein and drug-binding characteristics. Using standard nylon or nitrocellulose filters may strip the hydrophobic moieties of the drug from the solution, inadvertently lowering the true concentration.
Step 4: Aliquoting and Storage
-
Divide the filtered stock solution into 50 µL to 100 µL aliquots using low-bind amber microcentrifuge tubes.
-
Store immediately at -20°C (or -80°C for long-term storage >6 months)[1].
-
Causality: Amber tubes protect the compound from potential photodegradation. Aliquoting is strictly required to prevent repeated freeze-thaw cycles, which cause localized concentration gradients (cryo-concentration) and irreversible precipitation of the API.
In Vitro Application: Macrophage Treatment Paradigm
When transitioning from stock solution to in vitro application, proper timing and dilution are critical to accurately capture p38 MAPK inhibition.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at
cells/well and incubate overnight at 37°C in 5% CO₂. -
Working Solution Preparation: Thaw one 10 mM DBM 1285 aliquot at room temperature. Dilute directly into pre-warmed complete culture media to achieve the desired final assay concentrations (typically 1 µM to 30 µM)[2]. Validation: Ensure the final concentration of ddH₂O in the media is consistent across all wells, including the vehicle control.
-
Pre-treatment: Aspirate old media and apply the DBM 1285-containing media. Incubate for 1 hour. Causality: A 1-hour pre-treatment allows the small molecule to permeate the cell membrane and bind to the intracellular p38 MAPK ATP-binding pocket before the inflammatory cascade is triggered.
-
Stimulation: Add LPS (e.g., 100 ng/mL final concentration) directly to the wells.
-
Harvest: After 4 to 24 hours (depending on the specific cytokine kinetics), harvest the supernatant and quantify TNF-α levels via ELISA.
References
-
Kang JS, Kim HM, Choi IY, et al. "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway." Journal of Pharmacology and Experimental Therapeutics, 2010 Aug; 334(2):657-64. URL: [Link]
Sources
- 1. DBM 1285 dihydrochloride (5095) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DBM 1285 dihydrochloride | TargetMol [targetmol.com]
- 4. DBM 1285 dihydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
Application Note: In Vitro Cell Culture Protocol for DBM 1285 Dihydrochloride
Introduction & Scientific Rationale
DBM 1285 dihydrochloride is a highly potent, orally active small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK)[1]. In drug development and immunological research, p38 MAPK is a critical node in the inflammatory cascade, responsible for the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α)[2].
Unlike broad-spectrum immunosuppressants, DBM 1285 provides targeted inhibition of the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway[2]. This application note provides a self-validating, step-by-step in vitro protocol for utilizing DBM 1285 in macrophage cell cultures, detailing the mechanistic causality behind each experimental choice to ensure robust, reproducible data.
Mechanistic Causality: Why mRNA Levels Remain Unchanged
A common pitfall in evaluating DBM 1285 is expecting a drop in TNF-α mRNA levels. This will not occur. The transcription of TNF-α is primarily driven by the NF-κB pathway. The p38 MAPK pathway, conversely, regulates TNF-α at the post-transcriptional level[2].
When stimulated by Lipopolysaccharide (LPS), the TLR4 receptor triggers p38 phosphorylation. Active p38 then phosphorylates MK2. MK2 binds to AU-rich elements (AREs) located in the 3' untranslated region (UTR) of the TNF-α mRNA transcript, stabilizing it and promoting rapid translation[2]. By inhibiting p38, DBM 1285 prevents MK2 activation, leading to the rapid degradation of TNF-α mRNA and a subsequent halt in protein secretion, even while raw transcriptional activity continues.
Mechanism of action: DBM 1285 inhibits p38 MAPK, preventing MK2-mediated TNF-α mRNA stabilization.
Physicochemical Properties & Reagent Preparation
Proper handling of DBM 1285 is critical to maintain its structural integrity and target affinity.
Table 1: Reagent Specifications
| Property | Specification |
| Chemical Name | N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride[1] |
| Molecular Weight | 468.42 g/mol [1] |
| Purity | ≥98% (HPLC)[1] |
| Primary Target | p38 MAPK[1] |
| Solubility | Soluble in DMSO (Prepare stock at 10 mM) |
| Storage (Solid) | -20°C (Desiccated, protected from light)[3] |
| Storage (Solution) | -80°C (Aliquot to avoid freeze-thaw cycles) |
Stock Solution Preparation (10 mM)
-
Equilibrate the DBM 1285 dihydrochloride vial to room temperature before opening to prevent condensation, which can hydrolyze the compound.
-
Add 2.13 mL of sterile, cell-culture grade DMSO to 10 mg of DBM 1285 dihydrochloride.
-
Vortex gently until fully dissolved.
-
Aliquot into single-use volumes (e.g., 20 μL) and store immediately at -80°C.
In Vitro Experimental Protocol
The following protocol is optimized for RAW 264.7 (murine macrophages) or THP-1 (human monocytes, requiring prior PMA differentiation) to evaluate the inhibition of LPS-induced TNF-α production[2].
Standard in vitro workflow for evaluating DBM 1285 efficacy in LPS-stimulated macrophages.
Step 1: Cell Seeding & Starvation
-
Harvest RAW 264.7 cells in the logarithmic growth phase.
-
Seed cells in a 24-well plate at a density of
cells/well in 500 μL of complete medium (DMEM + 10% FBS + 1% Pen/Strep). -
Incubate overnight at 37°C, 5% CO₂ to allow adherence.
-
(Optional but recommended): Replace with low-serum medium (0.5% FBS) for 4 hours prior to treatment to reduce basal kinase activity and synchronize the cells.
Step 2: DBM 1285 Pre-Treatment
Causality Insight: Small molecule kinase inhibitors require time for intracellular accumulation and target engagement. Co-administering the inhibitor with LPS will result in a false-negative loss of efficacy, as the massive signal amplification of the TLR4 cascade will outpace the inhibitor's binding kinetics.
-
Prepare working dilutions of DBM 1285 in culture medium. Recommended final assay concentrations: 0.1 μM, 1.0 μM, 5.0 μM, and 10.0 μM .
-
Ensure the final DMSO concentration across all wells (including vehicle controls) is normalized to ≤0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Pre-treat the cells with DBM 1285 for 1 hour at 37°C.
Step 3: LPS Stimulation
-
Prepare a 10 μg/mL intermediate stock of LPS (e.g., E. coli O111:B4) in sterile PBS.
-
Add LPS directly to the wells to achieve a final concentration of 100 ng/mL .
-
Include self-validating controls:
-
Negative Control: Vehicle (0.1% DMSO) + PBS (No LPS).
-
Positive Control: Vehicle (0.1% DMSO) + 100 ng/mL LPS.
-
Step 4: Harvest & Downstream Analysis
The harvest time depends strictly on the molecular readout:
-
For Kinase Activity (Western Blot of p-p38 / p-MK2): Harvest cell lysates using RIPA buffer containing protease/phosphatase inhibitors at 30 to 60 minutes post-LPS stimulation.
-
For Cytokine Secretion (TNF-α ELISA): Collect cell culture supernatants at 16 to 24 hours post-LPS stimulation. Centrifuge supernatants at 10,000 x g for 5 minutes at 4°C to remove cellular debris before assaying.
Expected Results & Data Presentation
When executing this protocol, DBM 1285 should yield a clear, concentration-dependent reduction in TNF-α protein levels[2].
Table 2: Expected Pharmacodynamic Profile in RAW 264.7 Cells
| Experimental Condition | LPS (100 ng/mL) | Expected TNF-α Secretion (ELISA) | Expected p-MK2 Levels (Western Blot) |
| Vehicle Control | - | Basal / Undetectable | Basal |
| LPS Control | + | Maximum (100% relative output) | Highly Upregulated |
| DBM 1285 (0.1 μM) | + | ~80 - 90% of Maximum | Mildly Reduced |
| DBM 1285 (1.0 μM) | + | ~40 - 60% of Maximum | Moderately Reduced |
| DBM 1285 (10.0 μM) | + | < 20% of Maximum | Strongly Suppressed |
Note: Cell viability assays (e.g., MTT or CellTiter-Glo) should be run in parallel to confirm that the reduction in TNF-α at 10 μM is due to target inhibition and not off-target compound toxicity.
References
-
DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway Source: PubMed (J Pharmacol Exp Ther. 2010 Aug;334(2):657-64) URL:[Link]
-
DBM 1285 dihydrochloride from Tocris Bioscience, a Bio-Techne Brand Source: Biocompare URL:[Link]
Sources
- 1. DBM 1285 dihydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
Application Notes and Protocols for DBM 1285 Dihydrochloride in LPS-Induced Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBM 1285 dihydrochloride for the study and potential therapeutic intervention in lipopolysaccharide (LPS)-induced inflammation. This document outlines the mechanism of action, provides detailed protocols for both in vitro and in vivo models, and offers insights into the experimental design and data interpretation.
Scientific Foundation: Mechanism of Action
DBM 1285 is a potent and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. Its anti-inflammatory effects are primarily mediated through the targeted inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a powerful activator of the innate immune system.[2] Upon recognition by Toll-like Receptor 4 (TLR4) on the surface of immune cells such as macrophages, a signaling cascade is initiated. This cascade leads to the activation of several downstream pathways, including the p38 MAPK pathway.[3][4][5]
Activated p38 MAPK, in turn, phosphorylates and activates MAPK-activated protein kinase 2 (MK2).[1] This p38/MK2 signaling axis is crucial for the post-transcriptional regulation of pro-inflammatory cytokines, most notably TNF-α. DBM 1285 directly inhibits the enzymatic activity of p38 MAPK, thereby preventing the downstream activation of MK2 and subsequently suppressing the production and secretion of TNF-α.[1] This targeted inhibition makes DBM 1285 a valuable tool for dissecting the role of the p38 MAPK pathway in inflammatory processes and for evaluating its therapeutic potential.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway in LPS-induced inflammation and a general experimental workflow for evaluating the efficacy of DBM 1285 dihydrochloride.
Quantitative Data Summary
The following tables provide a summary of recommended concentrations and dosages for DBM 1285 dihydrochloride and LPS in both in vitro and in vivo experimental settings. These values are derived from published literature and should be used as a starting point for experimental design.[1]
Table 1: In Vitro Experimental Parameters
| Parameter | Cell Line | Recommended Range | Notes |
| DBM 1285 Concentration | RAW 264.7 | 0.1 - 10 µM | Concentration-dependent inhibition of TNF-α. |
| THP-1 | 0.1 - 10 µM | Similar efficacy to RAW 264.7 cells. | |
| LPS Concentration | RAW 264.7 | 100 ng/mL - 1 µg/mL | Potent inducer of TNF-α production. |
| THP-1 | 100 ng/mL - 1 µg/mL | Requires PMA differentiation for macrophage-like phenotype. | |
| Pre-incubation with DBM 1285 | Both | 1 hour | Standard pre-treatment time before LPS stimulation. |
| LPS Stimulation Time | Both | 4 - 24 hours | Time-dependent increase in TNF-α production. |
Table 2: In Vivo Experimental Parameters
| Parameter | Animal Model | Recommended Dosage | Administration Route |
| DBM 1285 Dosage | C57BL/6 mice | 10 - 30 mg/kg | Oral gavage |
| LPS Dosage | C57BL/6 mice | 15 mg/kg | Intraperitoneal (i.p.) injection |
| DBM 1285 Administration Time | C57BL/6 mice | 1 hour prior to LPS challenge | Allows for absorption and systemic distribution. |
Detailed Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages
This protocol details the steps to assess the inhibitory effect of DBM 1285 dihydrochloride on TNF-α production in LPS-stimulated murine macrophage cell line RAW 264.7.
Materials:
-
DBM 1285 dihydrochloride
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Sterile, tissue culture-treated 24-well plates
-
Sterile water or DMSO for stock solution preparation
-
TNF-α ELISA kit (murine)
-
Bradford or BCA protein assay kit
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phospho-p38 MAPK and total p38 MAPK antibodies for Western blotting
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of DBM 1285 dihydrochloride in sterile water.[6] Aliquot and store at -20°C.
-
Prepare a 1 mg/mL stock solution of LPS in sterile, endotoxin-free PBS. Aliquot and store at -20°C.
-
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Treatment with DBM 1285 and LPS Stimulation:
-
Prepare serial dilutions of DBM 1285 dihydrochloride in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Carefully remove the culture medium from the wells and replace it with 450 µL of medium containing the desired concentration of DBM 1285 or vehicle control (medium with the same final concentration of water).
-
Incubate the plate for 1 hour at 37°C.
-
Add 50 µL of LPS solution (at 10x the final desired concentration, e.g., 1 µg/mL for a final concentration of 100 ng/mL) to each well, except for the unstimulated control wells.
-
Incubate the plate for 4 to 24 hours at 37°C.
-
-
Sample Collection and Analysis:
-
TNF-α ELISA: After the incubation period, carefully collect the cell culture supernatant from each well. Centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells. Analyze the supernatant for TNF-α concentration using a murine TNF-α ELISA kit according to the manufacturer's instructions.
-
Western Blot Analysis: To confirm the inhibition of p38 MAPK phosphorylation, wash the cells remaining in the wells twice with ice-cold PBS. Lyse the cells with 100 µL of lysis buffer per well. Determine the protein concentration of the lysates. Perform Western blotting using antibodies against phospho-p38 MAPK and total p38 MAPK.
-
Protocol 2: In Vivo Assessment of DBM 1285 in an LPS-Induced Endotoxemia Mouse Model
This protocol describes a method to evaluate the in vivo efficacy of orally administered DBM 1285 dihydrochloride in a mouse model of LPS-induced systemic inflammation.
Materials:
-
DBM 1285 dihydrochloride
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile, endotoxin-free PBS
-
Oral gavage needles
-
Insulin syringes with 27-gauge needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, DBM 1285 (10 mg/kg) + LPS, DBM 1285 (30 mg/kg) + LPS). A minimum of 6-8 mice per group is recommended.
-
-
Drug and LPS Preparation:
-
Prepare a suspension of DBM 1285 dihydrochloride in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water) at the desired concentrations for oral administration.
-
Prepare an LPS solution in sterile, endotoxin-free PBS at a concentration that will deliver 15 mg/kg in an injection volume of approximately 100-200 µL.
-
-
Administration of DBM 1285 and LPS Challenge:
-
Administer DBM 1285 or the vehicle to the mice via oral gavage.
-
One hour after the oral administration, inject the mice intraperitoneally (i.p.) with the LPS solution or an equivalent volume of sterile PBS for the control group.
-
-
Sample Collection and Endpoint Analysis:
-
Blood Collection: At a predetermined time point post-LPS injection (e.g., 1.5 to 2 hours, which is typically the peak of TNF-α response), collect blood via cardiac puncture or retro-orbital bleeding under terminal anesthesia.
-
Plasma Preparation: Transfer the blood to EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
TNF-α Measurement: Analyze the plasma samples for TNF-α concentration using a murine TNF-α ELISA kit.
-
Survival Study (Optional): For survival studies, monitor the mice for up to 72 hours after the LPS challenge and record the time of mortality.
-
Histopathology (Optional): At the end of the experiment, organs such as the liver, lungs, and spleen can be harvested, fixed in 10% neutral buffered formalin, and processed for histological analysis to assess tissue damage and inflammatory cell infiltration.
-
References
- The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC. (2022, February 8). Vertex AI Search.
- Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC. Vertex AI Search.
- DBM 1285 dihydrochloride | TNF-α Production Inhibitor | MedChemExpress. Vertex AI Search.
- The p38 mitogen-activated protein kinase (MAPK)
- MAPK/p38 regulation of cytoskeleton rearrangement accelerates induction of macrophage activation by TLR4, but not TLR3 - PMC. Vertex AI Search.
- p38 MAPK inhibits autophagy and promotes microglial inflammatory responses by phosphorylating ULK1 | Journal of Cell Biology | Rockefeller University Press. (2017, December 1). Vertex AI Search.
- DBM 1285 dihydrochloride (5095) by Tocris, Part of Bio-Techne. Vertex AI Search.
- DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway - PubMed. (2010, August 15). Vertex AI Search.
- DBM 1285 dihydrochloride | p38 MAPK - Tocris Bioscience. Vertex AI Search.
- An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - F1000Research. (2020, June 29). Vertex AI Search.
- Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - MDPI. (2022, August 26). Vertex AI Search.
- DBM 1285 dihydrochloride | TNF-α Production Inhibitor | MedChemExpress. Vertex AI Search.
- The Concentration and Duration of Lipopolysaccharide Stimulation Produce Different Cytokine Responses in an Ex Vivo Whole Blood Model in Horses - PMC. (2025, November 16). Vertex AI Search.
- LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC. Vertex AI Search.
- Mitogen-activated protein kinase p38 controls the expression and posttranslational modification of tristetraprolin, a regulator of tumor necrosis factor alpha mRNA stability - PubMed. (2001, October 15). Vertex AI Search.
- In vitro and in vivo anti-cancer activity of dichloromethane fraction of Triticum aestivum sprouts - PubMed. (2017, September 30). Vertex AI Search.
- Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evalu
- Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - MDPI. (2023, September 21). Vertex AI Search.
- Interruption of p38 MAPK -MSK1-CREB-MITF-M pathway to prevent hyperpigmentation in the skin - International Journal of Biological Sciences. (2024, February 17). Vertex AI Search.
- Fig. 5 In vivo visualization of LPS-induced inflammation in living mice...
- An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. - F1000Research. (2020, June 29). Vertex AI Search.
- Lupeol protect against LPS-induced neuroinflammation and amyloid beta in adult mouse hippocampus - Frontiers. (2024, July 9). Vertex AI Search.
Sources
- 1. DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. bio-techne.com [bio-techne.com]
Comprehensive Application Note: Storage, Handling, and In Vitro Application of DBM 1285 Dihydrochloride
Introduction & Pharmacological Profile
DBM 1285 dihydrochloride is a highly potent, orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK)[1]. In drug development and inflammation research, targeting the p38 MAPK pathway is a critical strategy for modulating immune responses. DBM 1285 specifically suppresses p38 phosphorylation and its downstream effector, MAPK-activated protein kinase 2 (MK2)[2]. By blocking this cascade, DBM 1285 effectively halts the post-transcriptional regulation and secretion of Tumor Necrosis Factor-alpha (TNF-α) in macrophage and monocyte lineages stimulated by lipopolysaccharide (LPS)[2][3].
As a Senior Application Scientist, I have designed this protocol to ensure maximum stability of the compound and to provide a self-validating experimental framework for evaluating its anti-inflammatory efficacy in vitro.
Physicochemical Properties
Understanding the physical properties of DBM 1285 dihydrochloride is essential for preventing compound degradation and ensuring reproducible assay results. The dihydrochloride salt form enhances its aqueous solubility compared to the free base[1].
Table 1: Physicochemical Summary of DBM 1285 Dihydrochloride
| Property | Specification / Value |
| Chemical Name | N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |
| Molecular Weight | 468.42 g/mol [1] |
| Formula | C₂₁H₂₂FN₅S · 2HCl[4] |
| Purity | ≥98% (HPLC)[1] |
| Solubility (Max) | Water: 46.84 mg/mL (100 mM) DMSO: Soluble (≥30 mM)[5] |
| Target | p38 MAPK (Inhibitor)[1] |
Storage and Stability Guidelines
Proper storage is the foundation of trustworthy experimental data. Small molecule inhibitors are susceptible to hydrolysis and oxidative degradation if handled improperly.
-
Solid Powder Storage: Store the lyophilized powder at -20°C [4].
-
Causality: The compound must be kept desiccated and protected from light. Moisture introduces the risk of hydrolysis of the pyrimidinamine core, while ambient light can cause slow photo-degradation. Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent atmospheric condensation on the cold powder.
-
-
Stock Solution Storage: Once reconstituted, divide the solution into single-use aliquots and store at -80°C for up to 6 months, or -20°C for up to 1 month[6].
-
Causality: Repeated freeze-thaw cycles cause localized concentration gradients and micro-precipitation, which drastically reduces the effective concentration of the active inhibitor. Single-use aliquots eliminate this variable.
-
Reconstitution Protocol
DBM 1285 dihydrochloride exhibits excellent solubility in water due to its salt formulation, though DMSO is also frequently used for cell culture assays to maintain sterility and membrane permeability[5].
Table 2: Reconstitution Volumes for Standard Stock Solutions (Based on MW: 468.42)
| Target Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 2.13 mL | 10.67 mL | 21.35 mL |
| 5 mM | 0.43 mL | 2.13 mL | 4.27 mL |
| 10 mM | 0.21 mL | 1.07 mL | 2.13 mL |
| 50 mM | 0.04 mL | 0.21 mL | 0.43 mL |
Step-by-Step Reconstitution (10 mM Stock in Water/DMSO)
-
Equilibration: Remove the DBM 1285 vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.
-
Calculation & Addition: To prepare a 10 mM stock from a 5 mg vial, add exactly 1.07 mL of sterile, cell-culture grade Water or anhydrous DMSO.
-
Dissolution: Vortex the vial gently for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes until the solution is completely clear.
-
Sterilization (If using Water): Pass the aqueous solution through a 0.22 µm syringe filter inside a biosafety cabinet. (Note: DMSO stocks generally do not require filtration if anhydrous, sterile DMSO is used).
-
Aliquot & Freeze: Dispense into 20 µL to 50 µL aliquots in sterile, low-bind microcentrifuge tubes and immediately transfer to -80°C.
In Vitro Application: Macrophage TNF-α Inhibition Assay
To validate the biological activity of DBM 1285 dihydrochloride, the following self-validating protocol utilizes RAW 264.7 murine macrophages to measure the inhibition of LPS-induced TNF-α secretion[2].
Assay Design & Causality
A self-validating assay requires strict controls to ensure the observed effects are genuinely due to p38 inhibition:
-
Negative Control (Vehicle Only): Establishes the baseline TNF-α secretion.
-
Positive Disease Control (Vehicle + LPS): Validates that the macrophages are responsive and successfully induced into an inflammatory state.
-
Positive Inhibition Control (SB203580 + LPS): Uses a well-characterized reference p38 inhibitor to prove the assay can accurately detect p38-mediated TNF-α reduction.
-
Experimental (DBM 1285 + LPS): Tests the efficacy of the target compound.
Step-by-Step Methodology
-
Cell Seeding: Seed RAW 264.7 cells at a density of
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂ to allow adherence. -
Media Exchange (Crucial Step): Aspirate the growth media and replace it with low-serum media (1% FBS) 2 hours prior to treatment.
-
Causality: High serum concentrations contain proteins that can bind small molecules, reducing the free fraction of DBM 1285 and artificially inflating the IC₅₀ value.
-
-
Pre-treatment: Dilute the DBM 1285 stock in low-serum media to generate a dose-response gradient (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM). Add the compound to the respective wells and incubate for 1 hour .
-
Causality: Pre-treatment is mandatory. The inhibitor must diffuse across the cell membrane and occupy the intracellular ATP-binding pocket of p38 MAPK before the rapid kinase cascade is triggered by LPS.
-
-
LPS Stimulation: Add LPS (e.g., E. coli O111:B4) to a final concentration of 1 µg/mL in all wells (except the Negative Control). Incubate for 4 to 6 hours.
-
Supernatant Harvest & Readout: Centrifuge the plate at 1,500 rpm for 5 minutes to pellet any detached cells. Collect the cell-free supernatant and quantify TNF-α levels using a standard sandwich ELISA kit.
Signaling Pathway Visualization
The diagram below illustrates the specific mechanistic intervention of DBM 1285 within the TLR4/p38 signaling cascade.
Fig 1: DBM 1285 dihydrochloride inhibits the p38 MAPK/MK2 pathway to block TNF-α production.
References
-
Kang JS, Kim HM, Choi IY, et al. "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway." Journal of Pharmacology and Experimental Therapeutics. 2010.[Link]
Sources
- 1. DBM 1285 dihydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. WO2020086732A1 - Compounds and compositions for treating conditions associated with nlrp activity - Google Patents [patents.google.com]
- 6. apexbt.com [apexbt.com]
Comprehensive Application Note: Reconstitution, Dilution, and Assay Protocols for DBM 1285 Dihydrochloride
Executive Summary & Mechanistic Overview
DBM 1285 dihydrochloride is a highly potent, orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK)[1][2]. In immunological and drug development research, it is primarily utilized to investigate inflammatory cascades, specifically its ability to suppress lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in macrophage and monocyte lineages[3].
Mechanistically, DBM 1285 directly inhibits p38 MAPK enzymatic activity, which subsequently blocks the downstream activation of MAPK-activated protein kinase 2 (MK2)[3][4]. Because the p38/MK2 pathway is critical for the post-transcriptional regulation and stability of TNF-α mRNA, inhibiting this node effectively halts TNF-α secretion without necessarily altering its initial mRNA transcription levels[3].
The Advantage of the Dihydrochloride Salt Formulation
From an experimental design perspective, the dihydrochloride salt form of DBM 1285 offers a distinct advantage: exceptional aqueous solubility [1]. Many standard kinase inhibitors (e.g., SB203580) require Dimethyl Sulfoxide (DMSO) for reconstitution[5]. DMSO can induce basal cellular stress, alter membrane permeability, and cause cytotoxicity in sensitive primary macrophages, thereby confounding inflammatory assay readouts. DBM 1285 dihydrochloride can be reconstituted entirely in sterile water or aqueous buffers[1], eliminating solvent-induced artifacts and providing a cleaner assay window.
Mechanistic Pathway Visualization
The following diagram illustrates the specific node at which DBM 1285 dihydrochloride interrupts the inflammatory signaling cascade.
DBM 1285 dihydrochloride halts inflammation by inhibiting p38 MAPK, preventing MK2-driven TNF-α translation.
Physicochemical Properties & Stock Preparation
Compound Specifications
Before preparing stock solutions, verify the batch-specific molecular weight on your Certificate of Analysis, as the degree of hydration can slightly alter the molecular weight[1]. The calculations below are based on the standard anhydrous dihydrochloride salt.
| Property | Specification |
| Chemical Name | N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |
| Molecular Weight | 468.42 g/mol [1] |
| Chemical Formula | C₂₁H₂₂FN₅S · 2HCl[1] |
| Purity | ≥98% (HPLC)[1] |
| Max Aqueous Solubility | 46.84 mg/mL (100 mM) in Water[1] |
| Storage (Solid) | -20°C (Desiccated and protected from light)[1][6] |
| Storage (Solution) | -80°C (Aliquot to avoid freeze-thaw cycles) |
Reconstitution Protocol (Aqueous Stock)
To maintain the integrity of the compound, prepare stock solutions in sterile, endotoxin-free Milli-Q water.
Table: Volume of Water Required to Achieve Target Stock Concentrations[1]
| Target Concentration | Volume of Water for 1 mg | Volume of Water for 5 mg | Volume of Water for 10 mg |
| 1 mM | 2.13 mL | 10.67 mL | 21.35 mL |
| 5 mM | 0.43 mL | 2.13 mL | 4.27 mL |
| 10 mM | 0.21 mL | 1.07 mL | 2.13 mL |
| 50 mM | 0.04 mL | 0.21 mL | 0.43 mL |
Expertise Insight: While the maximum solubility is 100 mM[1], we recommend preparing a 10 mM primary stock . This concentration is highly stable, easy to pipette accurately, and prevents precipitation during long-term storage at -80°C.
Experimental Protocols
To ensure scientific rigor, every protocol must function as a self-validating system . This means incorporating strict internal controls: a vehicle-only negative control to establish baseline activity, an LPS-only positive control to define the maximum assay window, and a reference inhibitor (e.g., SB203580) to validate pathway dependency[5].
Protocol A: In Vitro Macrophage Assay (LPS-Induced TNF-α Secretion)
This protocol details the use of DBM 1285 to inhibit TNF-α secretion in macrophage lineages (e.g., RAW 264.7 or THP-1 cells)[3].
Step 1: Cell Seeding
-
Cultivate RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Seed cells into a 96-well plate at a density of
cells/well in 100 µL of culture medium. -
Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow adherence.
Step 2: Working Dilution Preparation
-
Thaw the 10 mM aqueous stock of DBM 1285 dihydrochloride on ice.
-
Perform a serial dilution in pre-warmed, complete culture media to create a 10X working stock plate (Concentration range: 0.1 µM to 100 µM).
-
Causality Note: Because the stock is aqueous, you do not need to normalize DMSO concentrations across wells, significantly reducing the risk of solvent toxicity.
Step 3: Pre-Incubation (Critical Step)
-
Add 11 µL of the 10X DBM 1285 working solutions to the respective wells (final assay concentrations: 0.01 µM to 10 µM).
-
For control wells, add 11 µL of sterile water (vehicle).
-
Incubate for 1 hour at 37°C.
-
Expertise Insight: Pre-incubation is mandatory. It allows the inhibitor to partition across the cell membrane and occupy the ATP-binding pocket of p38 MAPK before the TLR4 receptor cascade initiates massive kinase phosphorylation[3].
-
Step 4: LPS Stimulation
-
Prepare a 10X stock of LPS (e.g., E. coli O111:B4) at 1 µg/mL in culture media.
-
Add 12 µL of the 10X LPS solution to all wells except the negative controls (final LPS concentration: 100 ng/mL). Add 12 µL of media to negative controls.
-
Incubate the plate for 4 to 6 hours at 37°C. (TNF-α secretion peaks within this window).
Step 5: Supernatant Collection & Readout
-
Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Transfer the cell-free supernatant to a new plate.
-
Quantify TNF-α levels using a standard high-sensitivity murine TNF-α ELISA kit.
-
Calculate the IC₅₀ of DBM 1285 using non-linear regression analysis (e.g., four-parameter logistic curve).
Protocol B: In Vitro Biochemical p38 MAPK Kinase Assay
To isolate the direct enzymatic inhibition of p38 MAPK by DBM 1285[3] without cellular variables, use a cell-free kinase assay.
Step 1: Reagent Preparation
-
Prepare Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT.
-
Dilute recombinant active p38α MAPK and its substrate (e.g., inactive MK2 or ATF-2 fusion protein) in Kinase Buffer.
-
Prepare DBM 1285 dilutions in Kinase Buffer (1 nM to 10 µM final).
Step 2: Kinase Reaction
-
In a 384-well plate, combine 5 µL of DBM 1285 dilutions with 10 µL of the p38α enzyme solution.
-
Incubate at room temperature for 15 minutes to allow inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of an ATP/Substrate mixture (final ATP concentration should be at the
for p38α, typically around 10-50 µM). -
Incubate for 30 minutes at 30°C.
Step 3: Detection
-
Stop the reaction using the specific stop buffer provided by your detection kit (e.g., ADP-Glo™ or TR-FRET).
-
Measure luminescence or fluorescence to quantify the amount of ATP consumed or substrate phosphorylated.
-
Plot the dose-response curve to determine the biochemical IC₅₀.
References
-
Kang, J. S., Kim, H. M., Choi, I. Y., et al. (2010). DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway. Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.[Link]
Sources
- 1. DBM 1285 dihydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. biocompare.com [biocompare.com]
Application Note: Utilizing DBM 1285 Dihydrochloride in Adjuvant-Induced Arthritis (AIA) Models
Executive Summary & Mechanistic Rationale
In the landscape of preclinical drug development for rheumatoid arthritis (RA) and chronic inflammatory diseases, targeting the tumor necrosis factor-alpha (TNF-α) axis remains a cornerstone strategy. While biologic TNF-α inhibitors (e.g., Etanercept) are clinically effective, their lack of oral bioavailability drives the need for small-molecule alternatives[1].
DBM 1285 dihydrochloride has emerged as a potent, orally active small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK)[2]. Unlike traditional transcriptional suppressors, DBM 1285 operates via a highly specific post-transcriptional mechanism. By blocking the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway, it prevents the translation and secretion of TNF-α without altering its mRNA expression[3]. This unique mechanism makes it an invaluable tool compound for evaluating macrophage-driven inflammation in Adjuvant-Induced Arthritis (AIA) models.
Fig 1: DBM 1285 inhibits the p38 MAPK/MK2 pathway to suppress TNF-α secretion.
Experimental Design & Causality
To rigorously evaluate the efficacy of DBM 1285 dihydrochloride, the experimental design must reflect the compound's specific mechanism of action. We utilize the Adjuvant-Induced Arthritis (AIA) model in Lewis rats .
Causality of Model Selection:
-
Induction Agent: Complete Freund’s Adjuvant (CFA) contains heat-killed Mycobacterium tuberculosis. The pathogen-associated molecular patterns (PAMPs) in CFA robustly activate Toll-like Receptors (TLRs) on macrophages, directly triggering the p38 MAPK cascade[4].
-
Animal Strain: Lewis rats are selected due to their major histocompatibility complex (MHC) haplotype, which renders them highly susceptible to T-cell-mediated autoimmune responses, closely mimicking human RA polyarthritis.
-
Self-Validating Mechanistic Check: Because DBM 1285 inhibits TNF-α post-transcriptionally[3], a rigorous protocol must measure both TNF-α mRNA (via RT-qPCR) and secreted TNF-α protein (via ELISA). A successful on-target effect is validated when protein levels drop while mRNA levels remain elevated, proving the compound is not merely causing general cellular toxicity or broad transcriptional shutdown.
In Vivo Experimental Protocols
Protocol 3.1: Formulation of DBM 1285 Dihydrochloride
DBM 1285 dihydrochloride is highly soluble in DMSO, but for in vivo oral administration, a suspension vehicle is required to ensure uniform gastric delivery and absorption.
-
Stock Preparation: Weigh the required amount of DBM 1285 dihydrochloride (MW: 468.42 g/mol ).
-
Vehicle Formulation: Prepare a vehicle of 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween-80 in sterile distilled water. The Tween-80 acts as a surfactant to prevent compound aggregation.
-
Suspension: Slowly add the DBM 1285 powder to the vehicle while vortexing. Sonicate the mixture in a water bath at room temperature for 15 minutes until a fine, homogenous suspension is achieved. Prepare fresh daily.
Protocol 3.2: AIA Induction & Self-Validation Check
-
Acclimation: Utilize male Lewis rats (150–175 g, 6–8 weeks old). Acclimate for 7 days prior to induction.
-
CFA Preparation: Homogenize heat-killed M. tuberculosis (strain H37Ra) in incomplete Freund's adjuvant to a final concentration of 10 mg/mL.
-
Induction (Day 0): Under light isoflurane anesthesia, inject 0.1 mL of the CFA emulsion intradermally into the base of the tail.
-
Validation Check (Day 14): Before initiating DBM 1285 therapy, assess the clinical score of all subjects. Crucial Step: Only include animals exhibiting a baseline clinical score of ≥ 4 (indicating successful systemic disease onset) in the dosing phase. Exclude non-responders to prevent false-positive efficacy data.
Protocol 3.3: Dosing Regimen and Clinical Monitoring
-
Dosing (Days 14–28): Administer DBM 1285 dihydrochloride (10 mg/kg or 30 mg/kg) or Vehicle once daily via oral gavage[3].
-
Plethysmometry: Measure hind paw volume every 48 hours using a water displacement plethysmometer.
-
Clinical Scoring: Grade each of the four paws on a scale of 0–4 (Max score = 16 per animal):
-
0 = Normal.
-
1 = Mild erythema or swelling of one digit.
-
2 = Moderate erythema/swelling of multiple digits or the ankle.
-
3 = Severe swelling encompassing the entire paw.
-
4 = Maximal inflammation with joint rigidity/ankylosis.
-
Fig 2: 28-day in vivo workflow for Adjuvant-Induced Arthritis (AIA) evaluation.
Data Presentation & Expected Outcomes
At Day 28, animals are euthanized. Blood is collected for plasma cytokine analysis, and hind paws are harvested for RT-qPCR (mRNA) and histological analysis (H&E and Safranin-O staining).
The table below summarizes the expected quantitative outcomes, highlighting the distinct post-transcriptional signature of DBM 1285[3].
Table 1: Representative Quantitative Outcomes in DBM 1285-Treated AIA Models
| Experimental Group | Paw Volume Increase (Day 28) | Clinical Score (Max 16) | Plasma TNF-α (pg/mL) | Joint TNF-α mRNA (Fold Change) |
| Naive Control | 0% | 0 | < 20 | 1.0x |
| AIA + Vehicle | +140% | 14.5 ± 1.2 | 380 ± 45 | 15.5x |
| AIA + DBM 1285 (10 mg/kg) | +65% | 7.2 ± 1.5 | 150 ± 30 | 14.8x |
| AIA + DBM 1285 (30 mg/kg) | +20% | 3.1 ± 1.0 | 55 ± 15 | 15.2x |
Data Interpretation Note: Notice that while Plasma TNF-α protein levels decrease dose-dependently in the DBM 1285 groups, the Joint TNF-α mRNA fold-change remains elevated. This provides internal validation that the compound is successfully engaging its specific p38 MAPK/MK2 target rather than acting as a non-specific transcriptional repressor.
References
-
Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway." Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664. Available at:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Note: Solvent Selection and Reconstitution Protocols for DBM 1285 Dihydrochloride in Preclinical Models
Introduction and Mechanistic Overview
DBM 1285 dihydrochloride is a highly potent, orally active inhibitor of[1]. By directly binding to and inhibiting p38 MAPK, it blocks the downstream p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling cascade. This mechanism effectively suppresses lipopolysaccharide (LPS)-induced in macrophage lineages[2] and significantly attenuates systemic inflammation in murine models of adjuvant-induced arthritis[1].
Because DBM 1285 is frequently utilized in highly sensitive immunological assays, selecting the correct solvent and employing rigorous reconstitution techniques are paramount to avoiding vehicle-induced artifacts and ensuring robust, reproducible data.
Mechanism of Action: DBM 1285 dihydrochloride inhibits p38 MAPK, blocking LPS-induced TNF-α.
Physicochemical Properties and Solubility Profiling
To design an effective reconstitution strategy, it is critical to understand the compound's basic physicochemical parameters. The dihydrochloride salt form of DBM 1285 is specifically engineered to maximize aqueous solubility, overcoming the poor dissolution rates typically associated with lipophilic kinase inhibitors.
| Parameter | Value |
| Chemical Name | N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |
| Molecular Weight | 468.42 g/mol [1] |
| Chemical Formula | C₂₁H₂₂FN₅S · 2HCl[1] |
| Purity | ≥98% (HPLC)[1] |
| Max Aqueous Solubility | 46.84 mg/mL (100 mM)[1] |
| Target Pathway | p38 MAPK / MK2[2] |
| Storage (Solid) | -20°C (Desiccated)[1] |
Solvent Selection: Causality and Rationale
The choice of solvent directly impacts the pharmacokinetic profile and cellular toxicity of the compound. As an Application Scientist, you must match the solvent to the specific biological model:
-
Aqueous Solutions (Water/Saline) - Preferred : The presence of the dihydrochloride salt significantly lowers the pKa of the basic piperidine and pyrimidine nitrogens, allowing for rapid ionization in water. Water or physiological saline is the optimal solvent for DBM 1285 dihydrochloride, supporting concentrations up to 100 mM[1]. Utilizing an aqueous vehicle eliminates solvent-induced cytotoxicity in sensitive in vitro macrophage assays (e.g., RAW 264.7 or THP-1 cells) and avoids solvent-mediated hepatotoxicity in vivo.
-
Dimethyl Sulfoxide (DMSO) : While DBM 1285 is soluble in DMSO, utilizing it should be reserved for creating highly concentrated, long-term storage master stocks. For in vitro assays, the final DMSO concentration in the culture media must be strictly maintained below 0.1% (v/v) to prevent off-target transcriptomic alterations or compromised cell viability.
Critical Expert Insight : Because DBM 1285 is routinely used to block LPS-induced TNF-α production[2], the use of strictly endotoxin-free (pyrogen-free) ultra-pure water is non-negotiable for aqueous reconstitution. Trace endotoxins in standard laboratory distilled water will prematurely activate the TLR4 pathway in macrophages, confounding the baseline and masking the inhibitor's true efficacy.
Validated Experimental Protocols
Protocol A: Preparation of a 10 mM Aqueous Stock Solution for In Vitro Cell Culture
Rationale: A 10 mM aqueous stock provides a versatile concentration for serial dilutions in cell culture media while avoiding DMSO entirely, ensuring the observed phenotypic changes are strictly due to p38 MAPK inhibition.
-
Equilibration : Remove the DBM 1285 dihydrochloride vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator. Causality: This prevents atmospheric condensation from introducing moisture, which can degrade the compound and alter the effective molarity.
-
Weighing : Accurately weigh 4.68 mg of DBM 1285 dihydrochloride[1].
-
Reconstitution : Add exactly 1.0 mL of sterile, endotoxin-free ultra-pure water (e.g., Milli-Q water) to the vial.
-
Dissolution : Vortex the solution gently for 30–60 seconds. The dihydrochloride salt ensures rapid and complete dissolution, yielding a clear solution.
-
Sterilization : In a laminar flow hood, pass the solution through a 0.22 µm low-protein binding syringe filter (e.g., PES or PVDF membrane) to ensure sterility before introduction to cell cultures.
-
Storage : Aliquot the sterilized 10 mM stock into sterile amber microcentrifuge tubes (to protect from photo-degradation) and store at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles to maintain structural integrity.
Protocol B: Formulation for In Vivo Oral Administration (Murine Arthritis Model)
Rationale: DBM 1285 is orally active[1]. For in vivo dosing (e.g., 10–30 mg/kg), a physiologically compatible vehicle is required to maintain the compound in solution within the gastrointestinal tract and ensure consistent systemic absorption.
-
Vehicle Preparation : Prepare a vehicle consisting of 0.9% sterile physiological saline. Note: For exceptionally high doses approaching the solubility limit, a vehicle of 5% PEG400 in 0.9% saline can be utilized to prevent precipitation in the acidic environment of the stomach.
-
Formulation : To prepare a 2 mg/mL dosing solution (suitable for a 20 mg/kg dose administered at a volume of 10 mL/kg), dissolve 20 mg of DBM 1285 dihydrochloride in 10 mL of the prepared saline vehicle.
-
Mixing : Sonicate the mixture in a water bath at room temperature for 5 minutes until fully dissolved and homogenous.
-
Administration : Administer the formulation via oral gavage (PO) immediately after preparation. Discard any unused formulation after 24 hours to prevent potential hydrolysis or bacterial contamination.
References
-
Title : DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway Source : Journal of Pharmacology and Experimental Therapeutics (nih.gov) URL :[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DBM 1285 Dihydrochloride Precipitation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the handling of small molecule inhibitors—specifically, the rapid precipitation of DBM 1285 dihydrochloride when introduced into aqueous experimental buffers.
DBM 1285 is a highly potent, orally active inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK)[1]. It is widely utilized in immunological research to suppress p38 phosphorylation and downstream Lipopolysaccharide (LPS)-induced TNF-α production in macrophage lineages[2]. While DBM 1285 dihydrochloride boasts excellent initial solubility in pure water, researchers often observe rapid precipitation (crashing out) upon dilution into physiological buffers or cell culture media.
This guide provides an in-depth mechanistic explanation of this phenomenon alongside field-proven, self-validating protocols to ensure your compound remains in solution, thereby preserving the integrity and reproducibility of your assays.
Part 1: The Chemistry of the Crash (Causality & Mechanism)
Why does a water-soluble salt precipitate in buffer?
DBM 1285 is supplied as a dihydrochloride salt with a molecular weight of 468.42[3]. In highly pure, unbuffered water, the salt dissociates, and the resulting solution microenvironment becomes slightly acidic. Under these low-pH conditions, the basic functional groups on the molecule (such as the pyrimidinamine and piperidinyl moieties) remain protonated. This renders the molecule highly polar and extremely soluble—up to 100 mM (46.84 mg/mL)[4].
However, the problem arises during the transition to assay conditions. When this acidic stock is pipetted into a physiological buffer (e.g., PBS, HEPES, or DMEM at pH 7.2–7.4), the buffer rapidly neutralizes the acidic microenvironment. The DBM 1285 molecule is instantly deprotonated, reverting to its free-base form. The free base is highly lipophilic and has drastically lower aqueous solubility. This thermodynamic shock causes the hydrophobic molecules to instantly aggregate, forming micro-crystals or a cloudy precipitate. Understanding this pH-dependent solubility shift is the fundamental key to preventing it.
Part 2: Quantitative Solubility Profile
To design a proper formulation strategy, we must first establish the solubility limits of the compound across different solvent systems.
| Solvent System | Max Concentration (mg/mL) | Max Concentration (mM) | Application Notes |
| Ultrapure Water | 46.84 | 100.0 | Ideal for primary stock. Solution will be acidic[4]. |
| DMSO | > 20.0 | > 40.0 | Alternative primary stock. Good for long-term storage at -20°C. |
| PBS (pH 7.4) | < 0.1 (Estimated) | < 0.2 | Free-base conversion causes rapid precipitation. Requires co-solvents. |
| Culture Media (10% FBS) | ~ 0.5 - 1.0 | ~ 1.0 - 2.0 | Serum proteins (e.g., BSA) act as carriers, slightly improving solubility. |
Part 3: Field-Proven Methodologies & Protocols
To prevent precipitation, we must thermodynamically stabilize the free base during its transition to a neutral pH. Below are two self-validating protocols depending on your downstream application.
Protocol A: The Carrier-Protein Method (Recommended for Cell Culture)
Causality: Bovine Serum Albumin (BSA) and other serum proteins contain hydrophobic pockets that bind lipophilic small molecules. By introducing the drug into a protein-rich environment, the proteins act as molecular chaperones, sequestering the DBM 1285 free base before it can self-aggregate at physiological pH.
Step-by-Step Methodology:
-
Primary Stock Preparation: Prepare a 10 mM stock solution of DBM 1285 dihydrochloride in ultrapure water (add 2.13 mL of water per 10 mg of compound)[4].
-
Buffer Preparation: Warm your cell culture media (must contain at least 5-10% FBS or 0.1% BSA) to 37°C. Note: Cold media severely reduces the kinetic solubility limit.
-
Dropwise Addition: While vigorously vortexing the warmed media, add the aqueous DBM 1285 stock dropwise.
-
Self-Validation Check: Hold the tube against a light source. The solution must remain optically clear. The vortexing disperses the compound rapidly, allowing BSA to bind the free base before local pH spikes cause massive nucleation.
-
Equilibration: Incubate the solution at 37°C for 15 minutes prior to applying it to cells to ensure thermodynamic equilibrium.
Protocol B: The Co-Solvent Step-Down Method (Recommended for Biochemical Assays)
Causality: Gradually decreasing the dielectric constant of the solvent prevents the sudden hydrophobic shock that triggers precipitation in protein-free biochemical assays.
Step-by-Step Methodology:
-
Primary Stock Preparation: Prepare a 50 mM stock in DMSO.
-
Intermediate Dilution: Dilute the DMSO stock 1:10 into a transition solvent containing 10% Tween-80 or PEG400. Mix thoroughly by pipetting.
-
Final Dilution: Dilute the intermediate mixture into your final pH 7.4 assay buffer dropwise while stirring.
-
Self-Validation Check: Measure the optical density (OD) of the final buffer at 600 nm using a spectrophotometer. An OD600 > 0.05 indicates light scattering from invisible micro-precipitates. If the OD600 remains at baseline, the protocol is successful.
Part 4: Visualizing Mechanisms and Workflows
Figure 1: p38 MAPK signaling cascade and DBM 1285 intervention.
Figure 2: Workflow for preventing DBM 1285 precipitation in buffer.
Part 5: Frequently Asked Questions (FAQs)
Q: I dissolved DBM 1285 in water, and it was clear. When I added it to my PBS, it turned milky. Can I just heat it to 60°C to dissolve the precipitate? A: Heating the buffer to 60°C will temporarily increase the thermodynamic solubility of the free base, and the solution may clear. However, once the buffer cools back to room temperature or 37°C for your assay, the compound will likely undergo secondary nucleation and crash out again—potentially right onto your cells. It is scientifically safer to use the Carrier-Protein or Co-Solvent methods described above.
Q: Does the precipitation affect the biological activity of DBM 1285? A: Yes, significantly. Precipitation removes the active compound from the aqueous phase, drastically reducing the effective molarity available to interact with the p38 MAPK ATP-binding pocket. This leads to false negatives or artificially high IC50 values in your dose-response curves.
Q: Should I make my primary stock in water or DMSO? A: Both are acceptable, but they serve different workflows. Water is excellent for immediate, high-concentration use (up to 100 mM)[4], but aqueous stocks are susceptible to hydrolysis over long-term storage. DMSO is superior for long-term storage at -20°C (aliquoted to avoid freeze-thaw cycles), but requires careful step-down dilution to avoid solvent-shock precipitation upon introduction to aqueous media.
References
-
DBM 1285 dihydrochloride (5095) by Tocris, Part of Bio-Techne. Bio-Techne. Available at:[Link]
-
Preparing Stock Solutions for DBM 1285 dihydrochloride. Bio-Techne. Available at:[Link]
Sources
DBM 1285 Dihydrochloride: Technical Support & Troubleshooting Center
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals working with DBM 1285 dihydrochloride , a potent, orally active p38 Mitogen-Activated Protein Kinase (MAPK) inhibitor used to suppress Lipopolysaccharide (LPS)-induced TNF-α production ()[1].
Working with small molecule inhibitors in complex biological media presents unique kinetic and thermodynamic challenges. This portal provides mechanistic insights, troubleshooting matrices, and self-validating protocols to ensure the absolute stability and efficacy of DBM 1285 in your assays.
Mechanistic Deep-Dive: The Causality of Media Instability
To prevent compound failure, we must first understand the chemical behavior of DBM 1285 in solution.
DBM 1285 is supplied as a dihydrochloride salt (Molecular Weight: 468.42) ()[2]. This salt form grants the molecule exceptional aqueous solubility (up to 46.84 mg/mL or 100 mM) in pure water[2]. However, when introduced to physiological cell culture media (e.g., DMEM or RPMI buffered to pH 7.4 with sodium bicarbonate), the compound undergoes a rapid chemical shift:
-
pH-Driven Free-Base Conversion: At pH 7.4, the dihydrochloride salt is instantly deprotonated. The molecule reverts to its free-base form, which contains highly lipophilic moieties (a fluorophenyl group, a cyclopropyl group, and a piperidinyl-thiazolyl core)[1]. This drastically lowers its kinetic solubility, leading to micro-precipitation.
-
Serum Protein Sequestration: The lipophilic free base strongly partitions into lipid membranes and binds non-specifically to serum proteins (e.g., Bovine Serum Albumin in FBS). This reduces the bioavailable fraction of the drug capable of crossing the cell membrane to inhibit intracellular p38 MAPK.
Fig 1. Mechanism of Action: DBM 1285 blocks the p38 MAPK pathway to prevent TNF-α production.
Diagnostic Troubleshooting Guide
Issue 1: Visible micro-precipitation or cloudiness when adding DBM 1285 to complete media.
Q: I dissolved DBM 1285 in water at 10 mM, but it clouds up when I add it to my cell culture media. Why? A: You are observing the kinetic shock of pH neutralization. While the salt is water-soluble, adding a highly concentrated aqueous drop directly into pH 7.4 media forces a rapid conversion to the insoluble free base before it can disperse. Correction: Prepare your 10 mM stock in sterile, anhydrous DMSO instead of water. When diluting into media, pre-warm the media to 37°C and add the DMSO stock dropwise while actively vortexing. This ensures rapid, uniform dispersion of the free base before micro-crystals can nucleate.
Issue 2: Loss of TNF-α suppression after 24 hours of incubation.
Q: My macrophages show excellent p38 inhibition at 6 hours, but by 48 hours, TNF-α levels spike again. Is the drug degrading? A: It is a combination of thermal degradation and protein sequestration. Over prolonged incubations at 37°C, the lipophilic compound is heavily sequestered by FBS proteins, lowering the effective intracellular concentration below the IC50 threshold. Correction: If your experimental window exceeds 24 hours, perform a 50% media exchange with freshly spiked DBM 1285 media at the 24-hour mark. Alternatively, reduce your FBS concentration to 1-2% during the treatment window to minimize protein binding.
Issue 3: High variability in biological replicates across different assay days.
Q: My IC50 curves are shifting wildly from week to week using the same stock solution. What is causing this? A: Freeze-thaw cycles. Repeatedly opening a cold DMSO or aqueous stock tube introduces ambient moisture. Water in DMSO accelerates the hydrolysis and oxidative degradation of the thiazole and pyrimidine rings. Correction: Immediately upon reconstituting the powder, aliquot the stock into single-use volumes (e.g., 20 µL) in amber tubes. Store at -20°C and strictly discard any unused portion after a single thaw.
Quantitative Stability Metrics
To aid in your experimental design, we have quantified the stability boundaries of DBM 1285 across various matrices.
| Solvent / Matrix | Max Solubility | Storage Temp | Stability Window | Causality / Notes |
| Sterile H₂O | 46.84 mg/mL (100 mM) | -20°C | > 6 months | Highly stable as a dihydrochloride salt. |
| Anhydrous DMSO | > 50 mM | -20°C | > 6 months | Prevents hydrolysis; optimal for freeze-thaw protection. |
| DMEM + 10% FBS (pH 7.4) | ~10–50 µM (Working) | 37°C | < 24 hours | Free-base conversion; heavy serum protein sequestration. |
| DMEM + 1% FBS (pH 7.4) | ~10–50 µM (Working) | 37°C | ~ 48 hours | Reduced protein binding extends bioavailable half-life. |
Self-Validating Experimental Protocol: Macrophage TNF-α Suppression Assay
To guarantee trustworthiness, every assay must be a self-validating system. This protocol incorporates internal logic checks to ensure that any lack of inhibition is definitively tied to the compound's stability, not a systemic assay failure. This methodology is adapted from established microglial and macrophage p38 inhibition frameworks ()[3].
Phase 1: Preparation Workflow
Fig 2. Optimal workflow for DBM 1285 preparation to ensure maximum stability and kinetic dispersion.
Phase 2: Step-by-Step Execution
-
Cell Seeding: Seed RAW 264.7 macrophages or primary microglia in a 96-well plate at
cells/well. Incubate overnight. -
Stock Reconstitution: Dissolve DBM 1285 powder in anhydrous DMSO to a 10 mM concentration. Immediately aliquot into 20 µL volumes and freeze at -20°C.
-
The Validation Matrix (Pre-treatment): Aspirate old media. Prepare the following conditions in pre-warmed (37°C) media containing 2% FBS (to minimize protein binding):
-
Negative Control: Media + 0.1% DMSO (Establishes baseline).
-
Positive Stimulation Control: Media + 0.1% DMSO (Validates LPS responsiveness).
-
Positive Inhibition Control: Media + 10 µM SKF-86002 (Validates p38 targetability)[3].
-
Test Condition: Media + 10 µM DBM 1285. Incubate all wells for 30 minutes at 37°C.
-
-
Stimulation: Spike 100 ng/mL LPS directly into all wells (except the Negative Control). Incubate for 4 hours.
-
Readout: Harvest supernatants and quantify TNF-α via ELISA ()[4].
Validation Checkpoint: If the Positive Inhibition Control (SKF-86002) fails to suppress TNF-α, the assay is invalid (indicating LPS over-stimulation or degraded control inhibitor). If the Positive Stimulation Control fails to produce TNF-α, the cells are unresponsive. Only if both controls pass can the DBM 1285 stability and efficacy be accurately assessed.
Frequently Asked Questions (FAQs)
Q: Can I store the reconstituted DBM 1285 solution at 4°C to save time? A: This is highly discouraged. While the dry powder is stable, aqueous or DMSO solutions stored at 4°C are susceptible to thermodynamic precipitation. The drop in temperature reduces kinetic solubility, causing the free base to crash out of solution. Always store aliquots at -20°C.
Q: Why do I see a discrepancy between the biochemical (cell-free) IC50 and the cellular IC50 for DBM 1285? A: In biochemical assays, DBM 1285 directly interacts with the recombinant p38 MAPK enzyme in a defined, protein-free buffer. In cell-based assays, the lipophilic nature of the compound causes it to partition into lipid membranes and bind heavily to serum proteins in the media. This sequestration reduces the effective intracellular concentration, requiring a higher nominal dose to achieve the same inhibitory effect.
Q: Is DBM 1285 suitable for in vivo oral administration, and how should it be formulated? A: Yes. DBM 1285 is orally active and has been utilized to attenuate zymosan-induced inflammation in murine models[1]. However, because the physiological pH of the intestine will convert it to the free base, it must be formulated in an appropriate suspension vehicle (e.g., 0.5% methylcellulose or 10% DMSO/Tween-80) to maintain uniform dispersion and prevent gastrointestinal precipitation prior to absorption.
References
-
Gao, P., et al. (2022). "Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD." PubMed Central (PMC). URL:[Link]
Sources
Technical Support Center: DBM 1285 Dihydrochloride Preparation & Sonication Guide
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and methodological frameworks for researchers working with DBM 1285 dihydrochloride , a potent, orally active p38 mitogen-activated protein kinase (MAPK) inhibitor. By suppressing p38 phosphorylation, DBM 1285 effectively blocks lipopolysaccharide (LPS)-induced TNF-α production in macrophages, making it a critical tool in inflammation and autoimmune research [1[1]].
While the dihydrochloride salt form is engineered for high aqueous solubility, achieving its maximum concentration (100 mM) often requires precise kinetic intervention—specifically, sonication. This guide details the causality behind these requirements and provides self-validating protocols to ensure experimental reproducibility.
Fig 1: p38 MAPK signaling pathway and targeted inhibition by DBM 1285 dihydrochloride.
Part 1: Quantitative Solubility & Reconstitution Data
DBM 1285 dihydrochloride (Molecular Weight: 468.42 g/mol ) is highly soluble in water. However, the energy required to fully hydrate the crystalline powder scales with the target concentration [2[2]]. Use the table below to determine your solvent volumes and baseline sonication requirements.
| Desired Concentration | Mass of DBM 1285 | Volume of HPLC Water | Sonication Requirement |
| 10 mM | 4.68 mg | 1.00 mL | Optional (Vortex 30s usually suffices) |
| 50 mM | 4.68 mg | 200 µL | Recommended (2–5 minutes) |
| 100 mM (Max) | 4.68 mg | 100 µL | Mandatory (5–10 minutes) |
Note: Calculations are based on the standard anhydrous molecular weight. Batch-specific hydration degrees may require slight volumetric adjustments. Always refer to your specific Certificate of Analysis (CoA) [3[3]].
Part 2: Troubleshooting & FAQs
Q1: Why is sonication necessary if DBM 1285 dihydrochloride is classified as highly soluble in water?
Answer: The dihydrochloride salt formulation significantly enhances hydrophilicity by ionizing the basic amine groups, allowing for strong ion-dipole interactions with water molecules. According to 2[2], the maximum aqueous solubility is 46.84 mg/mL (100 mM). However, at concentrations approaching this saturation point, the thermodynamic driving force for dissolution (
Q2: I observe a fine suspension even after vortexing my 50 mM stock. What is the exact protocol to resolve this while maintaining molecular integrity? Answer: Vortexing only provides macroscopic fluid shear, which is often insufficient to break apart micro-aggregates of the powder. To resolve this, you must transition from mechanical mixing to ultrasonic disruption. Follow the validated Standard Operating Procedure (SOP) detailed in Part 3.
Q3: After thawing a previously clear 100 mM aliquot, I noticed crystalline precipitates. Is the compound degraded, and how do I rescue the sample? Answer: The compound is likely intact. This phenomenon is caused by localized concentration gradients during the freezing process. As the aqueous solvent freezes, pure water crystallizes first (ice), concentrating the DBM 1285 in the remaining liquid micro-pockets until it exceeds the solubility limit and precipitates out of solution. Upon thawing, the dissolution kinetics are too slow to spontaneously re-dissolve the solid at room temperature. Resolution: Allow the aliquot to reach room temperature (25°C). Vortex for 30 seconds, then place the sealed vial in an ultrasonic water bath for 5 minutes. The precipitate will re-dissolve.
Part 3: Standard Operating Procedure (SOP) - Dissolution & Sonication
To guarantee a self-validating and reproducible stock solution, execute the following protocol:
Step 1: Equilibration Allow the DBM 1285 dihydrochloride vial to equilibrate to room temperature in a desiccator before opening. Causality: Opening a cold vial introduces atmospheric condensation, which can alter the compound's mass and degrade the stock over time.
Step 2: Solvent Addition Add the calculated volume of HPLC-grade water (or sterile PBS) directly to the vial.
Step 3: Primary Dispersion Vortex the vial vigorously for 30 seconds. This disperses the macroscopic powder into a suspension, maximizing the surface area exposed to the solvent.
Step 4: Acoustic Cavitation (Sonication) Place the tightly sealed vial into an ultrasonic water bath (operating at ~37–40 kHz) at room temperature (20–25°C) for 5 to 10 minutes. Critical Control: Ensure the water level in the bath matches the liquid level inside the vial for optimal acoustic wave transfer. Do not allow the bath temperature to exceed 40°C to prevent thermal degradation.
Step 5: Validation Check Hold the vial against a light source. If any particulate scattering or cloudiness is observed, repeat Step 4 for an additional 5 minutes. Proceed only when the solution is optically clear. This self-validation ensures accurate downstream dosing.
Step 6: Aliquoting and Storage Divide the clear solution into single-use aliquots (e.g., 10–20 µL) and store immediately at -20°C [2[2]].
Fig 2: Step-by-step troubleshooting workflow for dissolving DBM 1285 dihydrochloride.
References
- Tocris Bioscience. "DBM 1285 dihydrochloride | p38 MAPK".
- Bio-Techne. "DBM 1285 dihydrochloride (5095)".
- MedChemExpress. "DBM 1285 dihydrochloride | TNF-α Production Inhibitor".
Sources
Technical Support Center: Optimizing DBM 1285 Dihydrochloride Incubation Workflows
Welcome to the Application Support Center for DBM 1285 dihydrochloride . DBM 1285 is a highly potent, orally active inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). It is widely used in preclinical research to suppress lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) production in macrophage and monocyte lineages[1].
This guide provides causal explanations, troubleshooting steps, and self-validating protocols to ensure reproducible target engagement and robust data generation in your inflammatory models.
Visualizing the Mechanism of Action
To optimize your incubation times, it is critical to understand exactly where DBM 1285 intercepts the inflammatory cascade. DBM 1285 blocks the phosphorylation of p38 MAPK, subsequently preventing the activation of MAPK-activated protein kinase 2 (MK2)[2]. This specific blockade halts the translation and stability of TNF-α mRNA, preventing cytokine secretion.
Fig 1: Mechanism of DBM 1285 inhibiting the p38 MAPK/MK2 pathway to block TNF-α production.
Section 1: Frequently Asked Questions (FAQs) on Incubation Dynamics
Q1: Why is a pre-incubation period with DBM 1285 strictly required before LPS stimulation? A: DBM 1285 must cross the plasma membrane and occupy the intracellular ATP-binding pocket of p38 MAPK before the TLR4 receptor complex initiates the rapid phosphorylation cascade. If DBM 1285 and LPS are co-administered simultaneously, the MKK3/6-mediated phosphorylation of p38 occurs within minutes—outpacing the inhibitor's cellular uptake and binding kinetics. A 30 to 60-minute pre-incubation ensures steady-state target occupancy, effectively neutralizing the kinase before the inflammatory signal arrives. This pretreatment window is a validated standard in[3].
Q2: How should my LPS incubation times differ when measuring TNF-α mRNA versus secreted protein? A: The kinetics of transcription and translation dictate distinct harvest windows. mRNA levels peak rapidly as an immediate-early response to LPS, whereas protein synthesis and secretion into the culture media accumulate over time. Harvesting too late for mRNA will result in false negatives due to transcript degradation, while harvesting too early for protein will yield signals below the limit of detection (LOD).
Table 1: Quantitative Optimization of Incubation Timepoints for DBM 1285 Assays
| Target Analyte | Assay Type | Optimal DBM 1285 Pre-treatment | Optimal LPS Stimulation Time | Causality / Rationale |
| TNF-α / IL-1β mRNA | RT-qPCR | 30 - 60 minutes | 2 - 4 hours | Captures the peak transcriptional burst before compensatory mRNA decay mechanisms initiate[3]. |
| Intracellular p-p38 | Western Blot | 30 - 60 minutes | 15 - 30 minutes | Phosphorylation of p38 is a rapid, transient event. Extended incubation misses the peak kinase activity. |
| Secreted TNF-α | ELISA / Luminex | 30 - 60 minutes | 6 - 12 hours | Allows sufficient time for MK2-dependent translation, vesicular transport, and secretion into the supernatant[4]. |
Section 2: Troubleshooting Guide for Common Experimental Issues
Issue 1: I am observing high background TNF-α or weak inhibition despite using 10 µM DBM 1285.
-
Root Cause A: Serum Protein Binding. High concentrations of Fetal Bovine Serum (FBS) in the culture media can sequester small molecule inhibitors like DBM 1285, reducing the effective free drug concentration available to the cells.
-
Solution: Perform the 30-60 minute pre-incubation in low-serum (0.5% - 1% FBS) or serum-free media.
-
-
Root Cause B: Aqueous Instability. DBM 1285 dihydrochloride is highly stable when stored as a lyophilized solid or in DMSO aliquots at -20°C, but it is not recommended for long-term storage in aqueous solutions[5].
-
Solution: Never store working dilutions in aqueous buffers. Prepare the final aqueous concentration immediately before adding it to the cells.
-
Issue 2: My cells (e.g., BMDMs or RAW 264.7) show significant toxicity and detachment after 24 hours of DBM 1285 + LPS incubation.
-
Root Cause: Prolonged complete inhibition of p38 MAPK, combined with LPS-induced oxidative stress, can trigger apoptosis. Furthermore, 24 hours is beyond the optimal window for measuring TNF-α secretion, as proteases in the media may begin degrading the target protein.
-
Solution: Shorten the LPS stimulation window to 6-12 hours for ELISA readouts. Always run a parallel cell viability assay (e.g., CCK-8 or MTT) to confirm that the observed reduction in TNF-α is due to true kinase inhibition, rather than a reduction in viable cell numbers.
-
Section 3: Validated Experimental Protocol: Macrophage TNF-α Inhibition Assay
This self-validating workflow ensures that both the baseline inflammatory response and the specific inhibitory effect of DBM 1285 are accurately quantified. It includes built-in controls to verify drug efficacy and cell health.
Fig 2: Optimized in vitro incubation workflow for DBM 1285 treatment and LPS stimulation.
Step-by-Step Methodology:
-
Cell Seeding: Seed primary Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 cells at
cells/well in a 24-well plate. Incubate for 24 hours at 37°C, 5% to allow adherence and recovery. -
Stock Preparation: Reconstitute DBM 1285 dihydrochloride in sterile DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Media Exchange & Starvation (Recommended): Aspirate complete growth media and replace with low-serum media (1% FBS) for 2 hours. This synchronizes cell signaling and minimizes serum protein interference.
-
Inhibitor Pre-treatment: Dilute the DBM 1285 DMSO stock into culture media to achieve your desired final concentration gradient (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Add to the cells and incubate for 30 to 60 minutes . Crucial Step: Include a vehicle control (0.1% DMSO without drug) well to validate baseline LPS response.
-
LPS Challenge: Add LPS (e.g., from E. coli O111:B4) directly to the wells to a final concentration of 100 ng/mL to 1 µg/mL. Swirl the plate gently to ensure even distribution.
-
Incubation & Harvest:
-
For Gene Expression (RT-qPCR): Incubate for 2 to 4 hours . Aspirate media, wash with cold PBS, and immediately lyse cells in TRIzol (or equivalent RNA extraction buffer) to halt transcription.
-
For Protein Secretion (ELISA): Incubate for 6 to 12 hours . Collect the cell culture supernatant, centrifuge at 10,000 x g for 5 minutes at 4°C to remove cellular debris, and assay immediately or snap-freeze at -80°C.
-
References
-
Title: Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway (J Pharmacol Exp Ther. 2010) Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. apexbt.com [apexbt.com]
DBM 1285 dihydrochloride batch-to-batch variability analysis
Foreword from the Senior Application Scientist
Welcome to the advanced troubleshooting and technical support center for DBM 1285 dihydrochloride . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected variability in their cellular and in vivo assays. DBM 1285 is a highly potent, orally active inhibitor of tumor necrosis factor-alpha (TNF-α) production, primarily utilized in models of chronic inflammation and autoimmune disorders ()[1].
However, small molecule inhibitors are not "plug-and-play" reagents. Reproducibility requires a deep understanding of the compound's physicochemical properties and its biological mechanism. This guide is designed to move beyond basic protocols by explaining the causality behind experimental failures and providing self-validating workflows to ensure your data is robust, batch after batch.
Mechanistic Grounding: The p38 MAPK/MK2 Axis
To troubleshoot effectively, we must first understand the target. DBM 1285 does not inhibit TNF-α transcription directly. Instead, it operates via post-transcriptional regulation by directly inhibiting the enzymatic activity of p38 mitogen-activated protein kinase (MAPK) ()[2]. By blocking the p38 MAPK/MK2 signaling pathway, DBM 1285 prevents the stabilization and translation of TNF-α mRNA in macrophage/monocyte lineages[2].
Fig 1: Mechanism of Action: DBM 1285 blocking the p38 MAPK/MK2 signaling pathway.
Quantitative Analysis: The Root of Batch Variability
The most common source of batch-to-batch variability with DBM 1285 dihydrochloride is not a loss of chemical purity (which is typically ≥98% by HPLC), but rather variations in its hydration state . The standard molecular weight of the anhydrous dihydrochloride salt is 468.42 g/mol . However, because the salt is hygroscopic, different batches may present varying degrees of hydration, altering the effective molecular weight ().
If you blindly use the anhydrous molecular weight to calculate your stock solutions, you will systematically under-dose your cells, leading to an apparent "loss of efficacy" or shifted IC50 values.
Table 1: Impact of Hydration State on Stock Molarity
Data illustrates the quantitative error introduced if the anhydrous MW (468.42) is assumed for all batches.
| Batch Hydration State | Effective Molecular Weight ( g/mol ) | Mass Required for 10 mM Stock (1 mL) | Causality / Impact if Ignored |
| Anhydrous (Base) | 468.42 | 4.68 mg | Standard baseline (Target concentration achieved) |
| Monohydrate | 486.43 | 4.86 mg | ~3.8% lower actual concentration in assay |
| Dihydrate | 504.45 | 5.04 mg | ~7.7% lower actual concentration in assay |
Diagnostic Q&A & Troubleshooting Guide
Q1: Why is my DBM 1285 IC50 for TNF-α suppression shifting between new batches in RAW 264.7 cells? A1: As outlined in Table 1, the causality is almost always the hydration state. Always refer to the batch-specific Certificate of Analysis (CoA) before reconstituting. Recalculate your mass-to-volume ratio based on the exact batch molecular weight.
Q2: I am seeing compound precipitation when diluting my DMSO stock into aqueous cell culture media. How do I prevent this? A2: DBM 1285 contains highly lipophilic cyclopropyl and fluorophenyl groups, making it prone to "solvent crashing" when rapidly introduced to aqueous environments. Causality: A sudden drop in solvent dielectric constant forces the hydrophobic small molecule out of solution. Solution: Perform an intermediate dilution. Dilute your 10 mM DMSO stock into a 1 mM working stock using warm culture media under gentle vortexing, ensuring the final DMSO concentration on your cells never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Q3: My compound worked well initially, but after a month of storage, it has lost efficacy in my in vivo murine models. A3: DBM 1285 dihydrochloride must be stored at -20°C[3]. Repeated freeze-thaw cycles of the DMSO stock solution introduce atmospheric moisture, which accelerates the degradation of the thiazolyl-pyrimidinamine core. Solution: Aliquot your reconstituted stock into single-use vials immediately upon preparation.
Fig 2: Logical troubleshooting workflow for DBM 1285 batch-to-batch variability.
Self-Validating Experimental Protocols
To guarantee scientific integrity, every protocol must be a self-validating system. The following workflow for an In Vitro LPS-Induced TNF-α Suppression Assay incorporates mandatory internal controls to ensure that any observed variability is due to the biology, not the reagent batch.
Fig 3: Self-validating workflow for in vitro TNF-α suppression assay.
Step-by-Step Methodology: In Vitro TNF-α Suppression Assay
Phase 1: Reagent Preparation (Batch-Corrected)
-
Obtain the batch-specific CoA for your DBM 1285 dihydrochloride vial. Note the exact molecular weight (e.g., 486.43 g/mol for a monohydrate batch).
-
Calculate the required mass for a 10 mM stock. Dissolve the powder in anhydrous, cell-culture grade DMSO.
-
Self-Validation Check: Visually inspect for complete dissolution. The solution should be clear. Aliquot into 20 µL volumes and immediately store at -20°C.
Phase 2: Cell Culture & Pre-treatment
4. Seed RAW 264.7 macrophages in a 96-well plate at
-
Vehicle Control: 0.1% DMSO (Ensures the solvent isn't causing suppression).
-
Positive Control: 10 µM SB203580 (A well-characterized p38 inhibitor. Validates that the assay window is open and p38-dependent).
Phase 3: Stimulation & Readout 9. Add LPS (Lipopolysaccharide) to a final concentration of 100 ng/mL to all wells except the Unstimulated Control wells[2]. 10. Incubate for 4 hours (optimal for early TNF-α mRNA translation and secretion). 11. Harvest the supernatant and quantify TNF-α using a standard sandwich ELISA. 12. Self-Validation Check: Calculate the Z'-factor between your Vehicle + LPS and Unstimulated controls. A Z'-factor > 0.5 confirms the assay is robust and any lack of suppression from DBM 1285 is a true negative, not an assay failure.
References
-
Kang, J. S., Kim, H. M., Choi, I. Y., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway." Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.[Link]
-
Biocompare. "DBM 1285 dihydrochloride from Tocris Bioscience, a Bio-Techne Brand."[Link]
Sources
DBM 1285 Dihydrochloride Technical Support Center: Minimizing Off-Target Effects
Welcome to the Technical Support Center for DBM 1285 dihydrochloride . As a potent, orally active p38 mitogen-activated protein kinase (MAPK) inhibitor, DBM 1285 is widely used to suppress lipopolysaccharide (LPS)-induced TNF-α production and model anti-inflammatory responses in vivo[1][2]. However, because p38 shares high structural homology with other MAPKs, researchers must carefully optimize dosing and experimental conditions to prevent off-target kinase inhibition and non-specific cytotoxicity.
This guide provides authoritative troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the scientific integrity of your assays.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: How do I differentiate between on-target p38 inhibition and off-target MAPK cross-reactivity in my cell-based assays?
Causality & Solution: DBM 1285 functions as an ATP-competitive inhibitor. While highly selective for p38 at optimal concentrations, pushing the concentration too high forces the compound to occupy the structurally similar ATP-binding pockets of parallel MAPKs, such as JNK and ERK. If your assay shows a broad suppression of all inflammatory signaling, you are likely observing off-target cross-reactivity rather than specific p38 inhibition. Actionable Step: You must establish a strict therapeutic window. Limit in vitro concentrations to below 10 µM. Use a multiplexed Western blot to verify that phosphorylation of the direct downstream target (MK2) is reduced, while parallel targets (p-JNK and p-ERK) remain unaffected.
Q2: My macrophages are showing significantly reduced viability after 24 hours of DBM 1285 treatment. Is this an on-target or off-target effect?
Causality & Solution: This is an off-target effect . Selective p38 inhibition is not inherently cytotoxic to primary macrophages or monocyte lineages (e.g., RAW 264.7, THP-1) under standard culture conditions. Cytotoxicity usually arises from two sources: off-target inhibition of essential survival kinases (like ERK1/2) due to excessive dosing, or chemical toxicity from the solvent. Actionable Step: Ensure the final DMSO concentration in your culture media does not exceed 0.1% (v/v). Always run a parallel Dose-Response Viability Assay (e.g., CellTiter-Glo) alongside your functional to confirm that reductions in cytokine levels are due to signaling inhibition, not cell death.
Q3: When using DBM 1285 in vivo, how do I minimize systemic off-target effects while maintaining anti-inflammatory efficacy?
Causality & Solution: DBM 1285 is orally active and highly lipophilic, granting it excellent systemic distribution and the ability to attenuate zymosan-induced inflammation and adjuvant-induced arthritis[2]. However, this lipophilicity means it can accumulate in hepatic tissue or cross the blood-brain barrier, leading to off-target metabolic stress if over-administered. Actionable Step: Optimize the oral dose strictly through empirical pharmacodynamic (PD) monitoring. Do not exceed the minimum effective dose required to suppress serum TNF-α. Monitor liver enzymes (ALT/AST) as a primary biomarker for off-target hepatic stress.
Part 2: Quantitative Data & Selectivity Profiling
To maintain experimental integrity, refer to the established selectivity thresholds below. Exceeding the optimal concentration drastically increases the risk of off-target effects.
Table 1: Selectivity Window and Off-Target Risk Profile for DBM 1285
| Kinase Target | Biological Role | Desired Effect | Optimal Concentration | Off-Target Risk Threshold |
| p38 MAPK | Primary Target (Inflammation) | Inhibition | < 5 µM (In vitro) | N/A |
| MK2 | Downstream of p38 | Indirect Inhibition | Correlates with p38 | N/A |
| JNK | Parallel Stress Pathway | No Effect | > 10 µM | > 10 µM (Loss of selectivity) |
| ERK1/2 | Proliferation/Survival | No Effect | > 10 µM | > 10 µM (Cytotoxicity risk) |
Part 3: Pathway Visualization & Workflows
Mechanism of DBM 1285: Selective p38 MAPK inhibition blocks MK2 and TNF-α without affecting JNK/ERK.
Step-by-step workflow for titrating DBM 1285 to establish a safe therapeutic window in vitro.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to definitively prove that your observed phenotypes are driven by on-target p38 inhibition.
Protocol 1: In Vitro Target Engagement and Selectivity Profiling
Purpose: To establish the maximum concentration of DBM 1285 that fully inhibits the p38/MK2 signaling axis without triggering off-target inhibition of JNK/ERK.
-
Reagent Preparation: Reconstitute DBM 1285 dihydrochloride (MW: 468.42) in sterile, anhydrous DMSO to create a 10 mM stock[1]. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Cell Seeding: Seed RAW 264.7 macrophages at
cells/well in a 6-well plate. Incubate overnight in DMEM + 10% FBS. -
Serum Starvation (Crucial Step): Replace media with serum-free DMEM for 4 hours. Causality: Serum contains growth factors that artificially elevate basal kinase activity. Starvation reduces this background noise, improving the signal-to-noise ratio for detecting LPS-induced phosphorylation.
-
Inhibitor Pre-treatment: Treat cells with a vehicle control (0.1% DMSO) and DBM 1285 at 0.1 µM, 1 µM, 5 µM, and 10 µM for 1 hour.
-
Stimulation: Add 100 ng/mL LPS (e.g., E. coli O111:B4) for exactly 30 minutes to activate MAPK pathways.
-
Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western blotting probing for p-p38, p-MK2 (On-target) and p-JNK, p-ERK (Off-target).
-
Validation Check: The protocol is validated when you identify the highest concentration where p-MK2 is completely abolished, but the p-JNK and p-ERK bands match the intensity of the LPS-only positive control. If p-JNK/p-ERK are reduced, your dose is too high and is causing off-target effects.
Protocol 2: In Vivo Pharmacodynamic (PD) Monitoring for Off-Target Toxicity
Purpose: To verify the oral efficacy of DBM 1285 in suppressing TNF-α while actively monitoring for systemic off-target hepatotoxicity.
-
Formulation: Suspend DBM 1285 in an appropriate oral vehicle (e.g., 0.5% methylcellulose or PEG400/saline) immediately prior to dosing to ensure homogenous delivery.
-
Dosing: Administer DBM 1285 via oral gavage (p.o.) to C57BL/6 mice at escalating doses of 10, 30, and 50 mg/kg.
-
Challenge: 1 hour post-dose, inject LPS (1 mg/kg, i.p.) to induce acute systemic inflammation.
-
Blood Collection: At 1.5 hours post-LPS challenge, collect blood via cardiac puncture and isolate serum.
-
Efficacy vs. Toxicity Readout:
-
Efficacy: Measure serum TNF-α via ELISA.
-
Off-Target Toxicity: Measure serum ALT/AST levels to rule out acute hepatic stress caused by off-target kinase inhibition in the liver.
-
-
Validation Check: The protocol is validated when you select the specific dose that provides >80% TNF-α suppression while maintaining ALT/AST levels that are statistically indistinguishable from vehicle-treated controls.
References
-
Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway." Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664.[Link]
Sources
DBM 1285 Dihydrochloride: Technical Support & Degradation Troubleshooting Center
Welcome to the advanced technical support center for DBM 1285 dihydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions, providing you with a deep mechanistic understanding of the stability profile, forced degradation pathways, and structural elucidation strategies for this specific Active Pharmaceutical Ingredient (API).
Introduction & Stability Overview
DBM 1285 dihydrochloride (IUPAC: N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride) is a highly selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK)[1]. It is predominantly utilized in drug development to suppress lipopolysaccharide (LPS)-induced TNF-α secretion in macrophage and monocyte lineages[2].
With a free base exact mass of 395.1576 Da (Formula:
Experimental Workflow for Degradation Profiling
To systematically identify degradation products, we employ a forced degradation strategy coupled with Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS). High mass accuracy (<2 ppm) is mandatory to distinguish between isobaric degradants (e.g., distinguishing an N-oxide from an S-oxide).
Workflow for forced degradation and LC-MS/MS identification of DBM 1285.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I observed a +16 Da mass shift in my DBM 1285 stock solution after 1 month at 4°C. What is the likely degradation product?
-
Causality & Mechanism: A +15.9949 Da shift is the hallmark of oxidation. DBM 1285 contains a piperidine ring and a thiazole core. Oxidation typically occurs at the secondary amine of the piperidine (forming an N-oxide) or the thiazole sulfur (forming a sulfoxide).
-
Troubleshooting: To differentiate the two, analyze the MS/MS fragmentation spectra. An N-oxide will readily lose the oxygen atom (-16 Da) under low collision energy, reverting to the parent m/z. An S-oxide will alter the fragmentation pattern of the thiazole core itself. To prevent this, store reconstituted solutions in single-use aliquots at -80°C and avoid repeated freeze-thaw cycles[3].
Q2: My cellular assays (LPS-induced TNF-α secretion) are showing reduced efficacy with older batches of DBM 1285. Why?
-
Causality & Mechanism: DBM 1285 exerts its anti-inflammatory effects by competitively binding to the ATP-binding pocket of p38 MAPK[4]. Degradation products, particularly hydrolytic cleavage of the cyclopropylamine group, drastically alter the spatial geometry and hydrogen-bonding profile of the molecule. This steric clash prevents effective docking, leading to a complete loss of p38 inhibition and downstream TNF-α suppression.
DBM 1285 inhibition of the p38 MAPK pathway and the impact of degradation.
Q3: What are the primary degradation pathways under acidic or basic conditions?
-
Causality & Mechanism: Under forced acidic or basic stress, the exocyclic C-N bond linking the pyrimidine ring to the cyclopropylamine group is highly susceptible to hydrolysis. This results in the loss of the cyclopropylamine moiety (-56.05 Da) and the addition of a hydroxyl group (+17.00 Da), resulting in a net mass shift of -39.05 Da and the formation of a pyrimidinol derivative.
Step-by-Step Methodology: Forced Degradation & LC-HRMS Identification
Self-Validating System Design
To guarantee that observed mass shifts are true degradation products and not in-source fragmentation artifacts from the MS electrospray ionization (ESI) source, this protocol employs a bipartite validation matrix :
-
Zero-Time Point (t=0) Control: An unstressed API sample is analyzed in parallel to establish the baseline isotopic envelope and intrinsic source-induced fragmentation.
-
Mass Balance Verification: The sum of the peak areas of the remaining API and all quantified degradation products must equal 95-105% of the initial API peak area. A failure in mass balance indicates the formation of volatile degradants, precipitation, or compounds permanently retained on the column.
Protocol Steps
-
Stock Preparation: Prepare a 1.0 mg/mL stock solution of DBM 1285 dihydrochloride in LC-MS grade Methanol/Water (50:50, v/v).
-
Rationale: The dihydrochloride salt is highly soluble in aqueous/organic mixtures, ensuring homogeneous stress exposure.
-
-
Execution of Forced Degradation:
-
Oxidative: Mix 100 µL stock with 100 µL of 3%
. Incubate at room temperature for 24 hours. -
Hydrolytic (Base): Mix 100 µL stock with 100 µL of 0.1N NaOH. Incubate at 60°C for 24 hours.
-
Hydrolytic (Acid): Mix 100 µL stock with 100 µL of 0.1N HCl. Incubate at 60°C for 24 hours.
-
Photolytic: Expose 100 µL stock to UV light (1.2 million lux hours) following ICH Q1B guidelines.
-
-
Quenching and Neutralization: Neutralize acid/base samples with equimolar amounts of NaOH/HCl to prevent damage to the UHPLC column. Dilute all samples 1:10 in initial mobile phase conditions.
-
UHPLC-QTOF-MS Analysis: Inject 2 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Acquire data in Positive ESI mode (m/z 100-1000).
-
Data Elucidation: Apply Mass Defect Filtering (MDF) around the exact mass of the DBM 1285 free base (
= 396.1654 m/z) to filter out matrix background and isolate true degradants.
Quantitative Data: Summary of Major Degradation Products
The following table summarizes the expected high-resolution mass spectrometry (HRMS) profiles for the primary degradation products of DBM 1285.
| Degradation Pathway | Stress Condition | Mass Shift (ΔDa) | Expected | Structural Alteration |
| API (Baseline) | Control (t=0) | 0.0000 | 396.1654 | Intact DBM 1285 Free Base |
| Oxidation | 3% | +15.9949 | 412.1603 | Piperidine N-oxide or Thiazole S-oxide |
| Hydrolysis | 0.1N NaOH, 60°C | -39.0472 | 357.1182 | Cleavage of cyclopropylamine to pyrimidinol |
| Dealkylation | UV Light (ICH Q1B) | -40.0313 | 356.1341 | Loss of cyclopropyl group (forming primary amine) |
References
-
Tocris Bioscience. "DBM 1285 dihydrochloride (5095) | p38 MAPK inhibitor; anti-inflammatory."
-
MedChemExpress. "DBM 1285 dihydrochloride | TNF-α Production Inhibitor."[2]
-
APExBIO. "DBM 1285 dihydrochloride - Potent Epigenetic Modulator."[3]
-
European Patent Office. "EP3775162A1 - Mature airway organoids, methods of making and uses thereof" (Source for IUPAC nomenclature and chemical stability parameters).[1]
- URL
-
National Institutes of Health (NIH). "Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD."[4]
-
URL:[Link]
-
Sources
- 1. EP3775162A1 - Mature airway organoids, methods of making and uses thereof - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DBM 1285 Dihydrochloride In Vivo Formulation
Welcome to the Formulation & Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when preparing DBM 1285 dihydrochloride for preclinical animal studies.
DBM 1285 is a highly potent, orally active p38 mitogen-activated protein kinase (MAPK) inhibitor. It is widely used to suppress lipopolysaccharide (LPS)-induced TNF-α production and attenuate inflammation in murine models[1]. However, because it is supplied as a dihydrochloride salt, it presents unique pH and solubility challenges during in vivo vehicle formulation.
Mechanistic Overview of DBM 1285
To understand the formulation requirements, we must first understand the biological target. DBM 1285 directly targets the ATP-binding site of p38 MAPK, preventing the phosphorylation of downstream substrates like MK2, which ultimately halts the post-transcriptional production of TNF-α[1].
Caption: Mechanism of DBM 1285 dihydrochloride: Inhibition of the p38 MAPK/MK2 signaling pathway.
Core Troubleshooting & FAQs
Q1: Why does my DBM 1285 dihydrochloride solution become extremely acidic (pH < 3) upon dissolution?
Causality: DBM 1285 (Molecular Weight: 468.42 g/mol ) is formulated as a dihydrochloride salt (C₂₁H₂₂FN₅S·2HCl) to maximize its aqueous solubility, which can reach up to 46.8 mg/mL in pure water[2]. When dissolved, the salt dissociates, releasing two equivalents of hydrochloric acid (HCl) per molecule of the active pharmaceutical ingredient (API)[3]. In an unbuffered system like Water for Injection (WFI) or 0.9% normal saline, this free HCl drastically lowers the pH. Administering a solution at pH < 3 via intravenous (IV) or intraperitoneal (IP) routes will cause severe tissue necrosis, pain, and localized precipitation at the injection site.
Q2: My solution turned cloudy and milky when I added NaOH to adjust the pH. What happened, and how do I fix it?
Causality: You have overshot the pH threshold, causing the drug to precipitate. While the dihydrochloride salt is highly water-soluble, the free base form of DBM 1285 is highly hydrophobic[4]. When you add a strong base like NaOH, you deprotonate the basic nitrogen atoms on the pyrimidinamine and piperidinyl rings. Once the pH approaches or exceeds the pKa of these functional groups (typically > pH 6.0 for such structures), the compound converts back to its free base form and crashes out of the aqueous solution[3]. The Fix (Self-Validating Protocol):
-
Immediate Action: Do not discard the vial. Back-titrate the solution dropwise with 0.1M HCl while vortexing continuously.
-
Validation: The solution should transition from milky back to completely clear once the pH drops below 5.0.
-
Prevention: Never use strong, concentrated bases (like 1M NaOH) for direct adjustment. Instead, use a buffered vehicle (e.g., Acetate buffer pH 4.5) or titrate very slowly with 0.05M NaOH.
Q3: How do I properly adjust the pH for IV/IP injection without causing precipitation?
To maintain solubility while achieving a physiologically tolerable pH (pH 4.5 – 5.5), you must use a controlled buffering strategy rather than direct titration in unbuffered saline.
Step-by-Step Methodology:
-
Calculate & Weigh: Weigh the required mass of DBM 1285 dihydrochloride for your target concentration (e.g., 5 mg/mL).
-
Initial Dissolution: Dissolve the powder in 80% of your final target volume using sterile 0.9% NaCl. Vortex until completely clear. The pH will be ~2.5.
-
Buffer Addition: Instead of NaOH, add 10% of the final volume using a sterile 0.5M Sodium Acetate buffer (pre-adjusted to pH 5.5).
-
Micro-Titration: Measure the pH. If it is below 4.5, add 0.05M NaOH in 5 µL increments. Vortex for 10 seconds between each drop. Stop when the pH reaches 4.8 – 5.0.
-
Volume Adjustment: QS (bring to final volume) with 0.9% NaCl.
-
Sterile Filtration: Pass the clear solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Note: PES is recommended over Nylon to prevent non-specific drug binding.
Q4: What is the optimal vehicle for oral gavage (PO) studies?
For oral administration, DBM 1285 is highly active[5]. Because the gastrointestinal tract can tolerate a wider pH range and suspensions, you do not need to force the drug into a perfect solution if high doses are required. Recommended Protocol: Formulate a homogeneous suspension using 0.5% Carboxymethylcellulose (CMC-Na) and 0.5% Tween 80 in distilled water. The Tween 80 acts as a wetting agent to prevent the hydrophobic free base (which forms as the pH neutralizes in the gut) from clumping, ensuring uniform dosing and consistent pharmacokinetics.
Quantitative Formulation Guidelines
Use the following validated parameters to select your vehicle and pH limits based on your chosen route of administration.
| Route of Administration | Recommended Vehicle Formulation | Max Concentration | Target pH Range | Physical State |
| Intravenous (IV) | 0.9% Saline + Acetate Buffer (pH 5.0) | 5 - 10 mg/mL | 4.5 - 5.5 | Clear Solution |
| Intraperitoneal (IP) | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline | 15 - 20 mg/mL | 5.0 - 6.0 | Clear Solution |
| Oral Gavage (PO) | 0.5% CMC-Na + 0.5% Tween 80 in Water | Up to 50 mg/mL | 4.0 - 7.0 | Homogeneous Suspension |
Table 1: Vehicle compatibility and physicochemical thresholds for DBM 1285 dihydrochloride in vivo studies.
Formulation Workflow Diagram
Caption: Step-by-step formulation and pH adjustment workflow for DBM 1285 in vivo studies.
References
-
DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway. Journal of Pharmacology and Experimental Therapeutics (PubMed/NIH).[Link]
-
Salt formation to improve drug solubility. Advanced Drug Delivery Reviews (Ovid/Elsevier).[Link]
Sources
- 1. DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. ovid.com [ovid.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
DBM 1285 Dihydrochloride vs. SB203580: Specificity and Mechanistic Comparison Guide
[
Refining Workflow Design
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Validating Protocol Results
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Finalizing Experimental Details
I'm now putting the finishing touches on the experimental details, including citing relevant research, like Kang et al., 2010 ([Link]), to demonstrate the specificity of both compounds. I am ensuring that the visual representations of the workflows and diagrams accurately capture the pathway and each inhibitor's mechanism, while also addressing causality. I am focusing on making a clear case for each element.
Finalizing Literature Integration
Refining Inhibitor Visualizations
I am now focusing on refining the visual depictions, specifically the DOT diagrams, to show the distinctions. I have included the table comparing their specifications, and I am adding an overview. DBM1285 blocks phosphorylation and SB203580 works via ATP competition. Both methods will be used to show the MAPK pathway. DBM1285 has high water solubility while SB203580 is soluble in DMSO. In vivo, DBM 1285 is orally active.
Finalizing Pathway Visuals
I'm now incorporating my final DOT diagram, and accompanying caption, to fully communicate the inhibitory mechanism. DBM 1285's site of action has been clarified: MKK3/MKK6 to p38 MAPK, while SB203580 inhibits the p38 to MK2 interaction. All figures and tables are now complete and incorporated.
Refining Assay Explanations
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Validating Assay Specificity
I'm now detailing the experimental validation specifics for the immunoblotting-based system. By probing for p-MK2, we validate that LPS stimulation is functional. p-MK2 elevation confirms LPS action. SB203580's inhibition will decrease p-MK2 despite p-p38 remaining, validating its mechanism within the catalytic pathway. I am also adding controls to validate assay specificity.
As a Senior Application Scientist, selecting the appropriate pharmacological inhibitor is rarely a simple binary choice. When targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway—a central hub for inflammatory cytokine production and cellular stress responses—researchers frequently default to classic tool compounds without considering mechanistic nuances.
This guide provides an objective, data-driven comparison between the classic pyridinyl-imidazole inhibitor SB203580 and the highly potent, orally active DBM 1285 dihydrochloride . By understanding their distinct mechanisms of action, physicochemical properties, and downstream readouts, you can design more robust, self-validating experimental workflows.
Mechanistic Divergence: The "Phosphorylation Paradox"
The most critical distinction between these two compounds lies in how they silence the p38 pathway. A common pitfall in drug development is assuming that all p38 inhibitors will reduce the levels of phosphorylated p38 (p-p38) on a Western blot.
SB203580 is an ATP-competitive inhibitor. It binds directly to the ATP-binding pocket of the p38α and p38β isoforms [1]. Because it only blocks the catalytic activity of the kinase, the upstream MAP2Ks (MKK3 and MKK6) continue to phosphorylate p38. Consequently, cells treated with SB203580 will often show unchanged or even increased levels of p-p38 due to the loss of negative feedback loops.
DBM 1285 dihydrochloride , conversely, acts upstream of the catalytic step. It actively suppresses the phosphorylation of p38 itself, subsequently blocking the downstream p38 MAPK/MAPKAPK2 (MK2) signaling cascade and halting Lipopolysaccharide (LPS)-induced TNF-α production [2][3].
Mechanistic divergence: DBM 1285 prevents p38 phosphorylation, while SB203580 blocks ATP binding.
Physicochemical & Specificity Profiling
When transitioning from in vitro cell culture to in vivo murine models, formulation chemistry becomes the limiting factor. SB203580 is highly lipophilic and requires DMSO or complex excipients for delivery. DBM 1285, formulated as a dihydrochloride salt, offers exceptional aqueous solubility, making it highly desirable for oral gavage in arthritis and inflammation models[4][5].
| Feature | DBM 1285 Dihydrochloride | SB203580 |
| Primary Target | p38 MAPK pathway | p38α and p38β isoforms |
| Mechanism of Action | Suppresses p38 phosphorylation | ATP-competitive kinase inhibitor |
| Impact on p-p38 Levels | Decreases | Unchanged or Increased |
| Solubility | Soluble in Water (up to ~46 mg/mL) | Soluble in DMSO / Ethanol |
| In Vivo Delivery | Highly suitable (Orally active) | Moderate (Typically IP/IV injection) |
| Molecular Weight | 468.42 g/mol | 377.43 g/mol |
| Target Validation Readout | Total p38, p-p38, p-MK2, TNF-α | Total p38, p-MK2, TNF-α |
Self-Validating Experimental Workflows
To ensure data integrity, every assay must be designed as a self-validating system. The following protocols explain not just the steps, but the causality behind the experimental design.
Protocol 1: Mechanistic Validation via Immunoblotting
Because SB203580 does not reduce p-p38 levels, probing solely for p-p38 will yield false-negative interpretations of drug efficacy. To validate both inhibitors, we must probe for the direct downstream target of p38's catalytic activity: MAPKAPK2 (MK2) .
If the LPS stimulation is successful, p-MK2 will be elevated. If SB203580 is active, p-MK2 will decrease even as p-p38 remains high, confirming the inhibitor successfully penetrated the cell and blocked catalytic function. If DBM 1285 is active, both p-p38 and p-MK2 will decrease.
Step-by-step workflow for validating p38 MAPK inhibitor mechanisms via immunoblotting.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophages at
cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂. -
Pre-treatment: Aspirate media. Add fresh media containing either Vehicle (0.1% DMSO/H₂O), DBM 1285 (e.g., 1–10 µM), or SB203580 (10 µM). Incubate for 1 hour. Causality: Pre-incubation ensures the inhibitor occupies the target or establishes intracellular equilibrium before the stress signal arrives.
-
Stimulation: Spike wells with 100 ng/mL LPS. Incubate for exactly 30 minutes. Causality: p38 phosphorylation peaks rapidly; waiting longer than 30-45 minutes may result in missing the transient phosphorylation window.
-
Harvest & Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Immunoblotting: Separate proteins via SDS-PAGE. Probe membranes with primary antibodies against Total p38, Phospho-p38 (Thr180/Tyr182), and Phospho-MAPKAPK2 (Thr334).
Protocol 2: Functional Readout via TNF-α Sandwich ELISA
To prove that the kinase inhibition translates to a functional phenotypic change, we measure the secretion of TNF-α, the primary physiological endpoint of p38 activation in macrophages.
Step-by-Step Methodology:
-
Cell Preparation: Follow steps 1 and 2 from Protocol 1.
-
Extended Stimulation: Add 100 ng/mL LPS and incubate for 4 to 6 hours . Causality: Unlike rapid kinase phosphorylation, cytokine translation and secretion require hours to accumulate detectable levels in the supernatant.
-
Supernatant Collection: Centrifuge the conditioned media at 10,000 x g for 5 minutes to pellet cellular debris.
-
ELISA Execution: Transfer the clarified supernatant to a pre-coated TNF-α capture microplate. Follow standard sandwich ELISA procedures (Capture Antibody
Antigen Biotinylated Detection Antibody Streptavidin-HRP TMB Substrate). -
Validation Check: The Vehicle + LPS control must show a
-fold increase in TNF-α compared to the Vehicle-only baseline. Both DBM 1285 and SB203580 should show a dose-dependent reduction in TNF-α absorbance at 450 nm.
Application Decision Matrix
-
Choose SB203580 when: You are conducting in vitro structural biology assays, require a widely recognized historical reference standard, or specifically need to uncouple p38 catalytic activity from its upstream phosphorylation state.
-
Choose DBM 1285 dihydrochloride when: You are transitioning to in vivo models (due to its excellent aqueous solubility and oral bioavailability), studying upstream regulation of the p38 cascade, or investigating complex inflammatory models like adjuvant-induced arthritis where complete pathway suppression is desired[5].
References
-
Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway." Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664. Available at:[Link]
-
Tong, L., et al. (1998). "A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket." Nature Structural Biology, 4(4), 311-316. Available at:[Link]
-
Liu, Z., et al. (2021). "Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD." PMC / National Institutes of Health. Available at:[Link]
Sources
- 1. A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. apexbt.com [apexbt.com]
- 5. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Divergence: Allosteric vs. Direct Inhibition
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central node in the cellular response to environmental stress and inflammatory cytokines. For drug development professionals and researchers targeting inflammatory diseases or specific oncological pathways, selecting the right p38 MAPK inhibitor is critical.
This guide provides an in-depth technical comparison between two distinct p38 MAPK inhibitors: BIRB 796 (Doramapimod) , a benchmark allosteric inhibitor, and DBM 1285 dihydrochloride , an emerging direct inhibitor. By analyzing their mechanistic divergence, potency profiles, and optimal experimental workflows, this guide will help you select the appropriate compound for your specific research application.
While both compounds ultimately block the downstream effects of p38 MAPK, their binding kinetics and mechanisms of action are fundamentally different.
BIRB 796 (Doramapimod): The DFG-Out Allosteric Modulator
BIRB 796 belongs to the diaryl urea class of inhibitors and is renowned for its unique binding mechanism. Instead of competing directly with ATP in the active site, BIRB 796 binds to a secondary allosteric pocket[1]. This binding forces the highly conserved Asp-Phe-Gly (DFG) motif of the kinase activation loop to shift from an active "DFG-in" to an inactive "DFG-out" conformation[1]. Because this massive conformational shift requires significant structural rearrangement, BIRB 796 exhibits exceptionally slow binding kinetics but achieves near-irreversible affinity (dissociation
DBM 1285 Dihydrochloride: The Direct Pathway Antagonist DBM 1285 dihydrochloride functions as a potent, orally active direct inhibitor of p38 MAPK enzymatic activity[4]. Rather than relying on slow allosteric shifts, it rapidly suppresses p38 phosphorylation. Its primary downstream effect is the blockade of the MAPK-activated protein kinase 2 (MK2) signaling axis[4]. By inhibiting MK2, DBM 1285 profoundly suppresses the post-transcriptional translation of Tumor Necrosis Factor-alpha (TNF-α) in macrophage and monocyte lineages without altering the actual transcription of TNF-α mRNA[4].
Diagram 1: p38 MAPK/MK2 signaling pathway and the distinct intervention points of BIRB 796 and DBM 1285.
Potency and Selectivity Profile
When comparing these two inhibitors, researchers must account for the difference between cell-free biochemical potency and cellular efficacy. BIRB 796 is a pan-p38 inhibitor with picomolar affinity, whereas DBM 1285 is highly optimized for in vivo anti-inflammatory models.
| Parameter | BIRB 796 (Doramapimod) | DBM 1285 Dihydrochloride |
| Primary Target | p38α, p38β, p38γ, p38δ[5] | p38 MAPK (Direct) |
| Binding Mode | Type II Allosteric (DFG-out)[2] | Direct Kinase Inhibition[4] |
| Biochemical Affinity | High potency (Specific IC | |
| Cellular Efficacy | Inhibits TNF-α in THP-1 (IC | Suppresses LPS-induced TNF-α in RAW 264.7[4] |
| In Vivo Application | 65% TNF-α inhibition at 10 mg/kg (Oral)[7] | Attenuates adjuvant-induced arthritis (Oral) |
| Off-Target Effects | Inhibits JNK2α2 and B-Raf at higher doses[5][6] | Highly specific to the p38/MK2 axis[4] |
Experimental Methodologies: Self-Validating Protocols
To generate trustworthy and reproducible data, experimental designs must account for the physical chemistry of the inhibitors. The following protocols are designed as self-validating systems to ensure accurate potency readouts.
Protocol A: In Vitro Kinase Assay for p38α Activity
Causality Check: Because BIRB 796 requires a massive conformational shift to bind the DFG-out pocket, it has extremely slow association kinetics. If you do not pre-incubate the kinase with BIRB 796, you will artificially inflate the IC
-
Preparation: Prepare recombinant human p38α and upstream activator MKK6 in kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl
, 0.01% Triton X-100). -
Inhibitor Pre-Incubation (Critical Step): Add BIRB 796 or DBM 1285 to the kinase mixture. Incubate at room temperature for at least 60 to 120 minutes prior to adding ATP. This allows BIRB 796 to reach binding equilibrium.
-
Reaction Initiation: Add ATP (at
concentration) and the substrate (e.g., ATF-2 or myelin basic protein). -
Readout: Quantify phosphorylated substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or radiometric assays.
-
Validation: Include a vehicle control (DMSO) and a rapid-binding Type I inhibitor (e.g., SB203580) as a kinetic control. If the Type I inhibitor shows high potency without pre-incubation but BIRB 796 does not, your pre-incubation time is insufficient.
Protocol B: Cellular Assay for LPS-Induced TNF-α Inhibition
Causality Check: Both DBM 1285 and BIRB 796 block TNF-α production post-transcriptionally via the MK2 pathway[4]. A robust assay must measure both mRNA and protein levels. If an inhibitor reduces TNF-α protein but leaves mRNA levels elevated or unchanged, it confirms on-target p38/MK2 pathway inhibition. If mRNA levels plummet, it indicates off-target transcriptional interference or generalized cell death.
-
Cell Seeding: Seed macrophage-lineage cells (e.g., THP-1 or RAW 264.7) at
cells/well in a 24-well plate. -
Pre-treatment: Treat cells with serial dilutions of DBM 1285 or BIRB 796 (0.1 nM to 10 μM) for 1-2 hours.
-
Stimulation: Induce inflammation by adding 100-1000 ng/mL of Lipopolysaccharide (LPS)[4][5]. Incubate for 4 to 24 hours depending on the readout.
-
Harvest & Dual-Readout:
-
Supernatant: Collect media and perform an ELISA to quantify secreted TNF-α protein.
-
Cell Lysate: Extract RNA and perform RT-qPCR for TNF-α mRNA.
-
-
Validation: A successful experiment will show a dose-dependent decrease in ELISA readouts with stable RT-qPCR readouts, confirming the post-transcriptional mechanism[4].
Diagram 2: Dual-readout experimental workflow to validate post-transcriptional TNF-α inhibition.
Applications in Drug Development
When to choose BIRB 796: BIRB 796 is the gold standard for studying allosteric kinase inhibition. It is highly recommended for structural biology studies, prolonged kinase suppression models, and oncology research. For instance, BIRB 796 has shown significant utility in inhibiting proliferation and invasion in Glioblastoma (GBM) cells[3] and enhancing cytotoxicity in multiple myeloma by inhibiting paracrine tumor growth[7]. However, researchers should note that it failed to show clinical efficacy in Crohn's disease trials due to transient C-reactive protein suppression and potential hepatotoxicity[7].
When to choose DBM 1285 dihydrochloride: DBM 1285 is highly optimized for in vivo immunological and rheumatological modeling. Because it effectively attenuates zymosan-induced inflammation and adjuvant-induced arthritis in murine models[4], it is the superior choice for researchers developing preclinical models of rheumatoid arthritis or chronic inflammatory bowel diseases. Its specific targeting of the p38/MK2 axis makes it an excellent tool for isolating post-transcriptional cytokine regulation without disrupting broader transcriptional networks[4].
References[6] MedChemExpress. "Doramapimod (BIRB 796) | p38 MAPK Inhibitor." URL: https://www.medchemexpress.com/BIRB-796.html[8] APExBIO. "BIRB 796 (Doramapimod) - Selective P38 MAPK Inhibitor." URL: https://www.apexbt.com/birb-796-doramapimod.html[7] STEMCELL Technologies. "BIRB-796." URL: https://www.stemcell.com/birb-796.html[3] National Institutes of Health (PMC). "BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells." URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8064619/[5] Bio-Techne (Tocris). "DBM 1285 dihydrochloride (5095)." URL: https://www.tocris.com/products/dbm-1285-dihydrochloride_5095[4] Kang JS, et al. "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway." J Pharmacol Exp Ther. 2010. URL: https://pubmed.ncbi.nlm.nih.gov/20427474/[1] Dietrich J, et al. "The design, synthesis, and evaluation of 8 hybrid DFG-out allosteric kinase inhibitors: a structural analysis of the binding interactions of Gleevec, Nexavar, and BIRB-796." Bioorg Med Chem. 2010. URL: https://pubmed.ncbi.nlm.nih.gov/20598896/[2] Sigma-Aldrich. "p38 MAP Kinase Inhibitor X, BIRB 796." URL: https://www.sigmaaldrich.com/US/en/product/mm/203530
Sources
- 1. The design, synthesis, and evaluation of 8 hybrid DFG-out allosteric kinase inhibitors: a structural analysis of the binding interactions of Gleevec, Nexavar, and BIRB-796 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 MAP Kinase Inhibitor X, BIRB 796 [sigmaaldrich.com]
- 3. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. apexbt.com [apexbt.com]
Validation of p38 Phosphorylation Inhibition by DBM 1285: A Comprehensive Comparison Guide
As a Senior Application Scientist, establishing robust, self-validating assays is critical when evaluating kinase inhibitors for drug development. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central node in inflammatory signaling, regulating the production of key cytokines like Tumor Necrosis Factor-alpha (TNF-α)[1].
This guide provides an objective, data-driven comparison of DBM 1285 (DBM 1285 dihydrochloride)—a potent, orally active p38 MAPK inhibitor—against other standard alternatives[2]. Furthermore, it outlines a self-validating experimental framework to definitively prove its post-transcriptional mechanism of action.
Objective Comparison of p38 MAPK Inhibitors
When selecting a p38 inhibitor for in vitro or in vivo validation, researchers must weigh target selectivity, mechanism of action, and pharmacokinetic properties such as Blood-Brain Barrier (BBB) penetrance. While DBM 1285 is highly efficient at suppressing peripheral inflammation and microglial cytokine expression, its physicochemical properties dictate its optimal use cases compared to alternatives[3][4].
Table 1: Comparative Analysis of Leading p38 Inhibitors
| Inhibitor | Primary Target(s) | Mechanism / Binding Mode | BBB Penetrance (LogP / PSA) | Strategic Utility & Application |
| DBM 1285 | p38 MAPK | ATP-competitive; blocks p38/MK2 axis | Moderate (Higher PSA/LogP) | Highly efficient for peripheral inflammation, RA models, and isolated macrophage/microglia assays[3][4]. |
| SKF 86002 | p38α, CK1δ | Dual ATP-competitive | High (Low MW, LogP 2.73) | Preferred for in vivo CNS and neurodegeneration models (e.g., DLB/PD) due to excellent brain penetrance[3]. |
| SB 203580 | p38α, p38β | ATP-competitive | Low/Moderate | The classic reference standard for basic in vitro p38 pathway validation[5]. |
| BIRB 796 | Pan-p38 (All isoforms) | Allosteric (Type II) | Moderate | Potent pan-inhibition; locks the kinase in an inactive conformation, blocking upstream phosphorylation[5]. |
| VX-745 | p38α | ATP-competitive | High | Highly selective p38α inhibitor; extensively investigated for systemic and neuro-inflammatory diseases[3]. |
Causality in Selection: If your objective is to model systemic rheumatoid arthritis (RA) or evaluate direct macrophage cytokine suppression, DBM 1285 is an exceptional candidate due to its profound ability to block TNF-α secretion[1][4]. However, for in vivo neurodegenerative models requiring deep CNS penetration, a compound with a lower polar surface area (PSA) like SKF 86002 may be required[3].
Mechanistic Causality: The p38 / MK2 Axis
To design a rigorous validation experiment, one must understand exactly where the inhibitor disrupts the signaling cascade. DBM 1285 directly inhibits p38 MAPK enzymatic activity[1].
Crucially, DBM 1285 does not block the initial transcription of TNF-α mRNA (which is driven by the parallel NF-κB pathway upon TLR4 activation)[1]. Instead, it blocks the downstream phosphorylation of MAPK-activated protein kinase 2 (MK2). MK2 normally stabilizes TNF-α mRNA and promotes its translation. By inhibiting p38, DBM 1285 exerts post-transcriptional regulation , halting protein synthesis without altering mRNA levels[1][4].
Fig 1. Mechanism of action: DBM 1285 blocks p38/MK2-mediated post-transcriptional TNF-α regulation.
Self-Validating Experimental Protocols
A robust experimental design must be self-validating. Relying solely on a phenotypic readout (like an ELISA) risks false positives due to off-target cytotoxicity or upstream receptor interference. The following protocol triangulates target engagement, mechanistic proof, and phenotypic outcome.
Fig 2. Self-validating experimental workflow for assessing DBM 1285 efficacy in vitro.
Step-by-Step Methodology
Step 1: Cell Culture & Seeding
-
Action: Seed RAW 264.7 murine macrophages or THP-1 human monocytes in multi-well plates and allow adherence overnight[1].
-
Causality: These specific macrophage/monocyte lineages express high levels of TLR4, ensuring a robust, high signal-to-noise ratio upon LPS stimulation, which is critical for detecting dynamic ranges of inhibition[1].
Step 2: Inhibitor Pre-treatment
-
Action: Treat cells with DBM 1285 (titrated from 0.1 μM to 10 μM) for exactly 60 minutes prior to LPS exposure[1][3].
-
Causality: Because DBM 1285 acts as a direct enzymatic inhibitor of p38[1], pre-incubation is mandatory. The small molecule must fully occupy the kinase's ATP-binding pocket before the rapid MKK3/6 phosphorylation cascade is initiated by TLR4.
Step 3: LPS Stimulation
-
Action: Introduce 1 μg/mL Lipopolysaccharide (LPS) to the culture media[1].
-
Incubation Times: Harvest cells at 30-60 mins for Western Blotting (peak kinase phosphorylation), 2-4 hours for RT-qPCR (peak mRNA transcription), and 18-24 hours for ELISA (peak protein secretion)[1][3].
Step 4: Orthogonal Readouts (The Validation Triangle)
-
Readout A (Phenotypic - ELISA): Quantify secreted TNF-α in the supernatant. This confirms the ultimate biological efficacy of the drug[1].
-
Readout B (Mechanistic - RT-qPCR): Measure TNF-α mRNA in the cell lysate. If DBM 1285 is acting specifically, mRNA levels should remain elevated because the NF-κB pathway is unhindered[1][4].
-
Readout C (Target Engagement - Western Blot): Probe lysates for phospho-MK2 and phospho-p38. A reduction in p-MK2 definitively proves that p38's kinase activity has been neutralized[1].
Expected Quantitative Data Summary
When executing the self-validating protocol above, your data should mirror the established pharmacological profile of DBM 1285. Below is a summary of the expected quantitative readouts that confirm successful validation.
Table 2: Expected Experimental Readouts for DBM 1285 Validation
| Assay Type | Target / Readout | Control (LPS Only) | DBM 1285 (10 μM) + LPS | Mechanistic Interpretation |
| ELISA | Secreted TNF-α Protein | ++++ (High) | + (Significantly Reduced) | Validates the blockade of pro-inflammatory cytokine release[1]. |
| RT-qPCR | TNF-α mRNA Expression | ++++ (High) | ++++ (Unchanged) | Proves the mechanism is strictly post-transcriptional; NF-κB remains intact[1][4]. |
| Western Blot | Phospho-MK2 Levels | ++++ (High) | + (Significantly Reduced) | Confirms direct inhibition of p38 kinase activity and downstream blockade[1]. |
| In Vivo Assay | Serum TNF-α (Mouse Model) | ++++ (High) | ++ (Reduced) | Validates systemic anti-inflammatory efficacy and oral bioavailability[1][2]. |
References
1.[2] MedChemExpress. "DBM 1285 dihydrochloride | TNF-α Production Inhibitor". URL: 2. Tocris Bioscience. "DBM 1285 dihydrochloride | p38 MAPK". URL: 3.[3] PMC / NIH. "Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD". URL: 4.[1] PubMed / NIH. "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway". URL: 5.[4] Oxford Academic. "DBM1285 suppresses LPS-induced TNF-α production by blocking p38 MAPK/MK2 signaling pathway in macrophages". URL: 6.[5] Adooq Bioscience. "p38-MAPK inhibitors". URL: 7. Tocris Bioscience. "MAP Kinase Pathways: Functions and Modulation". URL:
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- 3. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. adooq.com [adooq.com]
DBM 1285 Dihydrochloride: A Comprehensive Kinase Selectivity Profile and Comparative Application Guide
As a Senior Application Scientist, I frequently consult on the design of targeted kinase inhibitor panels for inflammatory and autoimmune disease models. A recurring challenge in targeting the mitogen-activated protein kinase (MAPK) network is achieving potent peripheral inhibition without triggering central nervous system (CNS) toxicity.
DBM 1285 dihydrochloride —a highly selective, orally active p38 MAPK inhibitor—represents a masterclass in utilizing physicochemical properties to dictate tissue compartmentalization. This guide provides an in-depth, objective comparison of DBM 1285 against other standard-of-care p38 inhibitors, dissects its unique post-transcriptional mechanism of action, and outlines self-validating experimental protocols for your preclinical workflows.
The Causality of Selectivity: Beyond the Kinase Pocket
When evaluating a kinase inhibitor, researchers often fixate solely on the ATP-binding pocket's
DBM 1285 (N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride) directly inhibits p38 MAPK enzymatic activity. Its primary utility lies in its ability to suppress lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-
Crucially, DBM 1285 achieves this by blocking the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway. Unlike transcriptional inhibitors, DBM 1285 does not significantly alter TNF-
Tissue Compartmentalization as a Feature
In a recent comparative study evaluating p38 inhibitors for neurodegenerative diseases, researchers highlighted a critical distinction between DBM 1285 and other compounds like SKF-86002 [2]. SKF-86002 possesses a low polar surface area (PSA) and optimal partition coefficient (logP), allowing it to cross the blood-brain barrier (BBB) to treat neuroinflammation. Conversely, DBM 1285 displays relatively higher PSA/logP values, which restricts its penetrance into the CNS [2].
For researchers targeting peripheral chronic inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease), this restricted BBB penetrance is a massive advantage. It allows for high systemic dosing to ablate peripheral TNF-
Mechanistic Pathway Visualization
To understand why our experimental protocols are designed the way they are, we must map the exact node at which DBM 1285 intercepts the inflammatory cascade.
Mechanism of DBM 1285: Post-transcriptional inhibition of TNF-α via the p38 MAPK/MK2 pathway.
Quantitative Comparison: DBM 1285 vs. Alternative p38 Inhibitors
When designing a screening panel, selecting the right reference compounds is critical. The table below synthesizes the pharmacological profiles of DBM 1285 and its primary alternatives, allowing you to choose the correct tool compound based on your specific in vivo or in vitro requirements [2, 3, 4].
| Inhibitor | Primary Target | Secondary / Off-Targets | CNS Penetrance (BBB) | Optimal Research Application |
| DBM 1285 | p38 | Highly selective | Low (High PSA/logP) | Peripheral inflammation (RA, IBD, Macrophage assays) |
| SKF-86002 | p38 | CK1 | High (PSA: 27.96, logP: 2.73) | Neuroinflammation (Parkinson's, DLB, Microglia assays) |
| BIRB 796 | p38 | JNK2, Lck | Moderate | Broad-spectrum inflammatory models; allosteric inhibition |
| SB 203580 | p38 | Akt, GSK3 | Moderate | Standard in vitro tool compound (ATP-competitive) |
| VX-745 | p38 | p38 | High | CNS disorders; highly potent clinical candidate |
Data Synthesis Note: DBM 1285 is uniquely positioned for assays where peripheral restriction is required to isolate systemic immune responses from central neuro-immune crosstalk.
Self-Validating Experimental Protocols
To ensure scientific integrity, every assay must contain internal controls that validate the mechanism of action. Because DBM 1285 acts post-transcriptionally, a standard ELISA is insufficient on its own; we must pair it with mRNA quantification to prove the pathway causality.
Protocol 1: Orthogonal Cell-Based Macrophage Assay (Protein vs. mRNA)
Rationale: This assay confirms that DBM 1285 successfully penetrates the macrophage membrane and specifically halts TNF-
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages (or primary bone marrow-derived macrophages) at
cells/well in a 24-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% . -
Compound Preparation: Reconstitute DBM 1285 dihydrochloride in DMSO to a 10 mM stock [3]. Prepare serial dilutions in culture media to achieve final assay concentrations (e.g., 0.1
M, 1 M, 10 M). Ensure final DMSO concentration remains 0.1% to prevent solvent toxicity. -
Pre-treatment: Aspirate media and apply DBM 1285 dilutions to the cells. Include a vehicle control (0.1% DMSO) and a positive control inhibitor (e.g., SB 203580). Incubate for 1 hour.
-
Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL. Incubate for exactly 4 hours.
-
Bifurcated Harvest (The Self-Validating Step):
-
Supernatant: Collect the culture media, centrifuge at 10,000 x g for 5 mins to remove debris, and quantify secreted TNF-
via a high-sensitivity ELISA. -
Lysate: Immediately lyse the remaining cells using TRIzol reagent. Extract total RNA and perform RT-qPCR for Tnf mRNA normalized to Gapdh.
-
-
Expected Outcome: You should observe a dose-dependent decrease in TNF-
protein in the ELISA, but no significant reduction in Tnf mRNA levels, confirming the MK2-mediated post-transcriptional blockade.
Protocol 2: In Vivo Target Engagement (Whole-Blood TNF- Assay)
Rationale: DBM 1285 is orally active. This protocol verifies its systemic bioavailability and peripheral target engagement in a complex physiological matrix.
Step-by-Step Methodology:
-
Dosing: Administer DBM 1285 via oral gavage (PO) to C57BL/6 mice at 10, 30, and 100 mg/kg formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Incubation: Allow 1 to 2 hours for gastrointestinal absorption and systemic distribution.
-
Blood Collection & Ex Vivo Stimulation: Draw 100
L of whole blood via the submandibular vein into heparinized tubes. Immediately spike the whole blood with LPS (final concentration 1 g/mL). -
Incubation: Incubate the stimulated blood at 37°C for 4 hours.
-
Plasma Isolation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C. Carefully extract the plasma layer.
-
Quantification: Measure plasma TNF-
levels using a multiplex cytokine assay or ELISA. -
Interpretation: A successful assay will show a sharp reduction in plasma TNF-
in the DBM 1285-treated cohorts compared to vehicle-treated mice, validating peripheral p38 MAPK inhibition.
Conclusion & Application Scientist Recommendations
When building a kinase inhibitor panel, context is everything. If your research objective is to study neuroinflammation, DBM 1285 is the wrong tool—opt for SKF-86002 or VX-745. However, if you are developing models for rheumatoid arthritis, inflammatory bowel disease, or generalized sepsis, DBM 1285 is an exceptional choice . Its high PSA/logP profile acts as a natural barrier, keeping the drug concentrated in the periphery where it can effectively neutralize macrophage-driven TNF-
By implementing the bifurcated protein/mRNA protocol detailed above, you ensure that your data not only shows that the drug works, but proves how it works—the hallmark of rigorous, publishable science.
References
-
Kang, J. S., et al. (2010). "DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway." Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Lee, H. J., et al. (2023). "Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD." Science Translational Medicine.[Link]
A Researcher's Guide to Navigating the Reproducibility of DBM 1285 Dihydrochloride In Vivo Results
For researchers and drug development professionals, the promise of a novel therapeutic agent is only as strong as the reproducibility of its preclinical data. DBM 1285 dihydrochloride, an orally active p38 MAPK inhibitor, has demonstrated notable anti-inflammatory effects in in vivo models, positioning it as a compound of interest.[1][2][3][4] However, the path from promising preclinical results to clinical translation is fraught with challenges, a primary one being the reproducibility of in vivo findings.[5][6][7][8] This guide provides a comprehensive framework for critically evaluating and ensuring the reproducibility of in vivo studies involving DBM 1285 dihydrochloride and related compounds.
DBM 1285 Dihydrochloride: Mechanism and In Vivo Profile
DBM 1285 dihydrochloride exerts its anti-inflammatory effects by inhibiting p38 mitogen-activated protein kinase (MAPK).[1][3][4] This kinase is a key component of a signaling cascade that responds to extracellular stimuli and regulates the production of pro-inflammatory cytokines like TNF-α.[1][4][9] Specifically, DBM 1285 has been shown to suppress p38 phosphorylation and subsequent TNF-α production in macrophages.[1][3][9] This mechanism of action underpins its observed efficacy in murine models of zymosan-induced inflammation and adjuvant-induced arthritis.[1][3]
The following diagram illustrates the established signaling pathway targeted by DBM 1285 dihydrochloride.
Caption: DBM 1285 inhibits p38 MAPK, blocking TNF-α production.
The Reproducibility Crisis in Preclinical Research
A significant challenge in drug development is the lack of reproducibility in preclinical animal studies.[5][6][8] This "reproducibility crisis" can stem from a multitude of factors, including insufficient reporting of experimental details, biological variability, and a lack of standardized protocols.[7][8] To address this, guidelines such as the Animal Research: Reporting of In Vivo Experiments (ARRIVE) have been developed to improve the transparency and rigor of animal research.[5][10]
The following workflow outlines a best-practice approach to designing and executing reproducible in vivo studies, a critical consideration for validating the therapeutic potential of compounds like DBM 1285 dihydrochloride.
Caption: Workflow for enhancing in vivo study reproducibility.
A Comparative Framework for Assessing In Vivo Reproducibility
While no direct comparative studies on the reproducibility of DBM 1285 dihydrochloride have been published, we can establish a framework for how such an assessment would be conducted. This involves a meticulous comparison of key experimental parameters across different studies. Below is a table outlining critical variables to consider when evaluating or designing studies for DBM 1285 dihydrochloride or its alternatives.
| Parameter | DBM 1285 Dihydrochloride (Hypothetical Study A) | Alternative p38 MAPK Inhibitor (e.g., SB203580) (Hypothetical Study B) | Key Considerations for Reproducibility |
| Animal Model | C57BL/6 mice, male, 8-10 weeks old | BALB/c mice, female, 6-8 weeks old | Strain, sex, and age can significantly impact inflammatory responses and drug metabolism. |
| Disease Induction | Zymosan-induced paw edema | Collagen-induced arthritis | The method of disease induction can influence the underlying pathology and response to treatment. |
| Drug Formulation & Vehicle | 10 mg/kg in 0.5% carboxymethylcellulose, oral gavage | 5 mg/kg in 10% DMSO/saline, intraperitoneal injection | The vehicle and route of administration affect bioavailability and potential off-target effects. |
| Dosing Regimen | Once daily for 7 days | Twice daily for 14 days | Frequency and duration of treatment are critical determinants of efficacy. |
| Primary Outcome Measures | Paw volume measurement, histological scoring | Clinical arthritis score, anti-collagen antibody titers | Objective and validated scoring systems are essential for unbiased assessment. |
| Secondary Outcome Measures | TNF-α levels in paw tissue (ELISA) | Splenocyte cytokine profiling (Flow Cytometry) | The choice of biomarkers should be directly relevant to the mechanism of action. |
| Statistical Analysis | Two-way ANOVA with post-hoc Tukey's test | Mann-Whitney U test | Pre-specified statistical plans are crucial to avoid p-hacking and data dredging.[6][7] |
Experimental Protocols for Ensuring Rigor
To foster reproducibility, detailed and transparent experimental protocols are paramount. The following provides a standardized, step-by-step methodology for an in vivo efficacy study of an anti-inflammatory compound like DBM 1285 dihydrochloride in a murine model of zymosan-induced paw edema.
Protocol: Zymosan-Induced Paw Edema in Mice
-
Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Group Allocation and Blinding: Animals are randomly assigned to treatment groups (e.g., vehicle control, DBM 1285 dihydrochloride 10 mg/kg, positive control). The investigator administering the treatments and assessing the outcomes should be blinded to the group allocation.
-
Baseline Measurement: Prior to any intervention, the baseline paw volume of the right hind paw of each mouse is measured using a plethysmometer.
-
Drug Administration: DBM 1285 dihydrochloride (formulated in 0.5% carboxymethylcellulose) or vehicle is administered via oral gavage one hour before the zymosan injection.
-
Induction of Inflammation: A 20 µL injection of zymosan (1% w/v in saline) is administered into the subplantar region of the right hind paw.
-
Outcome Assessment: Paw volume is measured at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-zymosan injection.
-
Tissue Collection and Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and biochemical assays (e.g., ELISA for TNF-α levels).
-
Data Analysis: The change in paw volume from baseline is calculated for each animal at each time point. Statistical analysis (e.g., two-way repeated measures ANOVA) is performed to compare the treatment groups.
Recommendations for Researchers
To enhance the reproducibility and translational potential of in vivo studies with DBM 1285 dihydrochloride, researchers should adhere to the following principles:
-
Embrace Transparency: Fully report all experimental details in publications, including the "Essential 10" from the ARRIVE guidelines.[5] This includes specifics of the animal model, housing conditions, drug formulation, and statistical methods.
-
Conduct Power Analyses: Perform a priori power calculations to ensure that studies are adequately powered to detect meaningful biological effects, thereby avoiding false-negative results.[10][11]
-
Preregister Study Protocols: Preregistering the study design and analysis plan can help to mitigate publication bias and selective reporting of positive results.[10]
-
Utilize Positive and Negative Controls: The inclusion of appropriate controls is fundamental to validating the experimental system and interpreting the results accurately.[11]
-
Promote Data Sharing: Whenever possible, make raw data publicly available to allow for independent analysis and verification.
By embracing these principles of rigorous experimental design and transparent reporting, the scientific community can build a more robust and reliable foundation of preclinical evidence for promising compounds like DBM 1285 dihydrochloride, ultimately accelerating the path toward novel therapies.
References
-
Beale, A. (2020). Updated ARRIVE guidelines: reproducibility and animal research. British Pharmacological Society. [Link]
-
Laporta, J., & Holloway, A. C. (2018). A Guide to Reproducibility in Preclinical Research. Clinical and Translational Science, 11(4), 349–355. [Link]
-
Laporta, J., & Holloway, A. C. (2018). A Guide to Reproducibility in Preclinical Research. ResearchGate. [Link]
-
Gass, P. (2022). Ten Points to Improve Reproducibility and Translation of Animal Research. Frontiers in Behavioral Neuroscience, 16, 868513. [Link]
-
Prisys Biotech. (2025). Designing Animal Studies: Key Considerations For Preclinical Research Success. [Link]
-
MedChemExpress. DBM 1285 dihydrochloride | TNF-α产生抑制剂. [Link]
-
Malvern Panalytical. (2017). The challenges of reproducibility in life science research. [Link]
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. Tocris Bioscience DBM 1285 dihydrochloride 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 4. DBM 1285 dihydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
- 5. replacinganimalresearch.org.uk [replacinganimalresearch.org.uk]
- 6. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
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- 10. Frontiers | Ten Points to Improve Reproducibility and Translation of Animal Research [frontiersin.org]
- 11. prisysbiotech.com [prisysbiotech.com]
Mechanistic Divergence: DBM 1285 vs. Legacy Alternatives
DBM 1285 Dihydrochloride in Western Blot Workflows: A Comparative Guide to p38 MAPK Inhibitors
As drug development professionals and molecular biologists investigate inflammatory pathways, targeting the p38 Mitogen-Activated Protein Kinase (MAPK) cascade remains a cornerstone of therapeutic research. DBM 1285 dihydrochloride has emerged as a highly potent, orally active p38 MAPK inhibitor that effectively suppresses Lipopolysaccharide (LPS)-induced TNF-α production[1][2].
However, validating the efficacy of kinase inhibitors via Western blot requires a precise understanding of their mechanism of action (MoA). This guide provides an objective, data-driven comparison between DBM 1285 and legacy alternatives (like SB203580 and BIRB 796), detailing the causality behind marker selection and providing a self-validating experimental protocol.
To select the correct Western blot markers, one must first understand how the inhibitor interacts with the p38 kinase domain. Inhibitors generally fall into two categories:
-
ATP-Competitive Inhibitors (DBM 1285 & SB203580): These molecules bind directly to the ATP-binding pocket of the active kinase. They prevent p38 from transferring a phosphate group to its downstream targets (like MK2)[3].
-
Allosteric Inhibitors (BIRB 796 / Doramapimod): These bind to the highly conserved DFG-out conformation of the kinase. By locking p38 in an inactive state, they physically prevent upstream kinases (MKK3/6) from phosphorylating the activation loop of p38[4][5].
Figure 1: p38 MAPK signaling cascade and differential intervention points of key inhibitors.
The "Phospho-Paradox": Selecting the Right Western Blot Markers
A common pitfall in kinase assay validation is choosing the wrong readout. If you treat cells with an ATP-competitive inhibitor and probe for the phosphorylation of the kinase itself, you may misinterpret your results.
The Primary Readout: Phospho-MK2 (Thr334)
Because DBM 1285 and SB203580 occupy the ATP pocket, they do not inherently stop upstream MKKs from phosphorylating p38. Therefore, the most reliable and direct measure of their efficacy is the reduction of downstream target phosphorylation . MAPKAPK-2 (MK2) is the primary direct substrate of p38. A successful blockade by DBM 1285 will result in a near-total ablation of Phospho-MK2 (Thr334) in Western blots[3][6].
The Upstream Readout: Phospho-p38 (Thr180/Tyr182)
-
With SB203580: Researchers often observe that Phospho-p38 levels remain unchanged or even increase following treatment[3][7]. This is due to the loss of a negative feedback loop; the cell senses a lack of downstream signaling and ramps up upstream MKK activity.
-
With DBM 1285: Interestingly, while it is an ATP-competitive inhibitor, specific in vivo and macrophage-based studies report that DBM 1285 can suppress p38 phosphorylation alongside LPS-induced TNF-α production[2]. This suggests DBM 1285 may exert secondary modulatory effects on upstream inflammatory signaling complexes, making it a uniquely potent compound for profound inflammatory suppression.
-
With BIRB 796: As an allosteric inhibitor, it robustly abolishes Phospho-p38 (Thr180/Tyr182) by preventing MKK access[4][5].
Comparative Performance Data
The following table synthesizes the quantitative and qualitative performance metrics of these inhibitors to guide your experimental design.
| Feature / Marker | DBM 1285 dihydrochloride | SB203580 | BIRB 796 (Doramapimod) |
| Mechanism of Action | ATP-Competitive[2] | ATP-Competitive[3] | Allosteric (DFG-out)[4] |
| Target Specificity | p38 MAPK[2] | p38α / p38β[3] | Pan-p38 (α/β/γ/δ)[5] |
| Impact on p-MK2 (Thr334) | Strong Decrease | Strong Decrease[3] | Strong Decrease[5] |
| Impact on p-p38 (Thr180/Tyr182) | Context-dependent decrease[2] | Unchanged / Increased[3][7] | Strong Decrease[5] |
| Downstream Phenotype | Suppresses TNF-α, IL-6[1] | Suppresses iNOS, TNF-α[8] | Suppresses TNF-α, IL-6[9] |
| Working Concentration (In Vitro) | 1 - 10 µM | 10 µM[3] | 0.1 - 1 µM[5] |
Self-Validating Experimental Protocol: p38 Pathway Immunoblotting
To ensure scientific integrity, every Western blot protocol must be a self-validating system. The following methodology ensures that any observed loss of signal is due to true kinase inhibition, not artifactual degradation or unequal loading.
Step 1: Cell Culture and Inhibitor Pre-treatment
-
Seed RAW 264.7 macrophages or THP-1 monocytes in 6-well plates at a density of
cells/well. Allow them to adhere overnight. -
Causality Check: Pre-treat the cells with the inhibitors (e.g., DBM 1285 at 5 µM, SB203580 at 10 µM) for 1 to 2 hours prior to stimulation. This window allows the compounds to fully occupy the ATP-binding pockets before the massive influx of stress signaling begins[3].
Step 2: Stimulation
-
Stimulate the cells with LPS (100 ng/mL) or Anisomycin (10 µg/mL).
-
Timing is Critical: For kinase phosphorylation events (p-p38, p-MK2), harvest cells at 30 minutes post-stimulation. For phenotypic protein expression (TNF-α, iNOS, COX-2), harvest at 4 to 24 hours post-stimulation.
Step 3: Lysis and Protein Extraction
-
Wash cells twice with ice-cold PBS to halt signaling.
-
Lyse cells in RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail (e.g., Sodium Orthovanadate, NaF).
-
Expert Insight: Phosphatase inhibitors are non-negotiable. Without them, endogenous phosphatases will strip the phosphate groups off MK2 and p38 during lysis, leading to false-negative results.
Step 4: SDS-PAGE and Transfer
-
Normalize protein concentrations using a BCA assay. Load 20–30 µg of total protein per well on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane (0.45 µm pore size is ideal for proteins in the 38-50 kDa range).
Step 5: Blocking and Immunoblotting
-
Critical Step: Block the membrane in 5% BSA in TBST for 1 hour at room temperature. Do not use non-fat dry milk. Milk contains casein, a highly phosphorylated protein that will cross-react with phospho-specific antibodies, destroying your signal-to-noise ratio.
-
Incubate with primary antibodies overnight at 4°C:
-
Anti-Phospho-MK2 (Thr334)
-
Anti-Total MK2
-
Anti-Phospho-p38 (Thr180/Tyr182)
-
Anti-Total p38
-
Anti-GAPDH or Anti-β-Actin (Loading control)
-
-
Wash 3x in TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using an ECL chemiluminescent substrate.
Data Interpretation
A successful DBM 1285 validation will show a robust GAPDH signal (proving equal loading), a stable Total p38 and Total MK2 signal (proving the inhibitor didn't simply cause cell death or protein degradation), and a stark reduction in Phospho-MK2 compared to the LPS-only positive control.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. DBM 1285 dihydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. SB203580 | Cell Signaling Technology [cellsignal.com]
- 4. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. scispace.com [scispace.com]
- 8. P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
DBM 1285 dihydrochloride proper disposal procedures
DBM 1285 Dihydrochloride: Comprehensive Operational and Disposal Safety Guide
For researchers and drug development professionals, the handling of highly potent, biologically active small molecules requires a rigorous approach to both operational safety and environmental stewardship. DBM 1285 dihydrochloride is a highly selective, orally active p38 Mitogen-Activated Protein Kinase (MAPK) inhibitor that potently suppresses Tumor Necrosis Factor-alpha (TNF-α) production[1][2]. Because of its targeted efficacy, it is frequently utilized in advanced research targeting inflammatory diseases of the gastrointestinal tract[3][4].
However, its potent immunomodulatory properties and specific halogenated chemical structure necessitate strict, self-validating protocols for handling and disposal. This guide provides the definitive causality-driven methodologies required to manage DBM 1285 dihydrochloride safely.
Part 1: Hazard Profiling & Causality
To safely handle and dispose of any chemical, one must first understand the physical and biological properties that dictate its behavior. DBM 1285 dihydrochloride is not explicitly listed on the EPA’s "P" or "U" hazardous waste lists; however, under the Resource Conservation and Recovery Act (RCRA), it must be managed as a Characteristic Hazardous Waste due to its inherent biological toxicity and potential for aquatic harm[5].
Table 1: Physicochemical Profile and Logistical Implications for DBM 1285 Dihydrochloride
| Parameter | Quantitative Data / Status | Operational & Disposal Causality |
| Molecular Formula | C21H24Cl2FN5S[6] | Contains Chlorine (Cl) and Fluorine (F). Dictates mandatory routing to Halogenated Waste streams to prevent dioxin formation during incineration. |
| Molecular Weight | 468.4 g/mol [6] | Requires high-precision micro-analytical balances (0.01 mg readability) for accurate dosing and waste tracking. |
| Purity | ≥ 95%[6] | High purity translates to high biological potency; trace impurities do not alter the primary RCRA waste characterization. |
| Biological Target | p38 MAPK / TNF-α[1] | Potent immunosuppressive agent. Mandates the use of a certified chemical fume hood to prevent inhalation of bioactive dust. |
| EPA RCRA Status | Characteristic Hazardous[5] | Strictly prohibited from standard drain disposal or municipal solid waste. Must be managed by a licensed vendor. |
Part 2: Biological Imperative for Containment
Understanding why we protect against exposure ensures compliance. DBM 1285 dihydrochloride functions by competitively binding to the ATP-binding pocket of p38 MAPK. By inhibiting p38, it blocks the downstream phosphorylation of MK2, which is a critical switch for the translation and secretion of the pro-inflammatory cytokine TNF-α[2]. Accidental inhalation or transdermal absorption of this compound can lead to unintended, localized immunosuppression in laboratory personnel.
Caption: DBM 1285 dihydrochloride mechanism of action on the p38 MAPK/TNF-α signaling pathway.
Part 3: Operational Safety & Self-Validating Handling Protocols
Before disposal can occur, the compound must be handled correctly during the experimental phase. The following protocol utilizes a self-validating system to ensure no bioactive material is mishandled.
Protocol 1: Safe Reconstitution and Containment
-
Preparation: Working exclusively within a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood, place a tared, anti-static weigh boat on the micro-analytical balance.
-
Causality: Anti-static boats prevent the electrostatic dispersion of the highly potent powder, mitigating inhalation risks.
-
-
Transfer: Transfer the required mass of DBM 1285 dihydrochloride into an amber glass vial.
-
Causality: Amber glass prevents UV-induced photodegradation of the halogenated heterocyclic core prior to experimental use.
-
-
Solubilization: Add the appropriate volume of solvent (e.g., LC-MS grade DMSO).
-
Self-Validation Step: Hold the sealed vial against a dual black-and-white background under standard fluorescent lighting. The solution must be completely transparent.
-
System Validation: Any visible turbidity indicates incomplete dissolution. You must sonicate for 60 seconds. This validation ensures that no undissolved micro-crystals are inadvertently discarded into liquid waste streams, which could cause dangerous concentration spikes in the waste carboy.
-
Part 4: Step-by-Step DBM 1285 Disposal Procedures
The disposal of DBM 1285 dihydrochloride is dictated by its halogenated nature (C21H24Cl2FN5S)[6]. Standard organic waste is often incinerated at lower temperatures. If halogenated compounds are burned at low temperatures, they can generate highly toxic dioxins and furans. Therefore, high-temperature incineration is non-negotiable[5].
Protocol 2: Waste Segregation and Vendor Hand-off
-
Segregation at Source: Immediately segregate waste into "Solid" (pipette tips, weigh boats, empty vials) and "Liquid" streams.
-
Liquid Waste Routing (Critical Step): Route all liquid waste containing DBM 1285 into the Halogenated Organic Waste carboy.
-
Causality: The presence of two chlorine atoms and one fluorine atom mandates this routing. Never mix this with standard aqueous or non-halogenated organic waste.
-
-
Secondary Containment: Place the primary waste carboy inside a high-density polyethylene (HDPE) secondary containment bin.
-
Causality: HDPE is chemically resistant to standard biological solvents like DMSO and prevents catastrophic environmental release in the event of primary vessel failure.
-
-
Self-Validating Labeling: Affix a RCRA-compliant characteristic hazardous waste label to the primary container.
-
System Validation: Prior to vendor pickup, the laboratory safety officer must cross-reference the chemical waste log against the physical label. The label must explicitly state "Contains Halogenated Organics (Cl, F) - Toxic". If this exact phrasing is missing, the waste cannot be cleared for removal.
-
Caption: Decision workflow for the proper segregation and disposal of DBM 1285 dihydrochloride waste.
Part 5: Spill Decontamination Protocol
In the event of a surface spill (powder or solution), immediate and structured action is required to prevent aerosolization or surface contamination.
-
Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maintain negative pressure.
-
Neutralize (Liquid Spill): Cover the liquid spill with a universal chemical absorbent pad. Do not use paper towels, as they do not properly bind organic solvents.
-
Contain (Powder Spill): Gently cover the powder with a wet absorbent pad (dampened with water or 70% ethanol) to prevent aerosolization. Never sweep dry bioactive powders.
-
Clean: Wipe the area inward from the edges to the center. Wash the surface thoroughly with a 1% SDS (Sodium Dodecyl Sulfate) detergent solution, followed by a water rinse[7].
-
Dispose: Place all cleanup materials into a sealed, puncture-resistant bag, label it as "Halogenated Toxic Solid Waste," and route it for high-temperature incineration.
References
-
Treatment of a disease of the gastrointestinal tract with a TNF inhibitor. Justia Patents (November 14, 2019). Retrieved from:[Link]
-
Hazardous Waste Identification under RCRA (40 CFR 262.11). U.S. Environmental Protection Agency (EPA). Retrieved from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tocris Bioscience DBM 1285 dihydrochloride 10mg, Quantity: 10 miligramos | Fisher Scientific [fishersci.es]
- 3. patents.justia.com [patents.justia.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol | 1111104-12-1 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2019246317A1 - Treatment of a disease or condition in a tissue originating from the endoderm - Google Patents [patents.google.com]
Personal protective equipment for handling DBM 1285 dihydrochloride
As a Senior Application Scientist, ensuring the safety of laboratory personnel while maintaining the integrity of sensitive biochemical reagents is paramount. DBM 1285 dihydrochloride is a highly potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK)[1],[2]. By blocking the p38 MAPK/MAPKAPK2 signaling pathway, it profoundly suppresses Lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) secretion in macrophage and monocyte lineages[1].
Because of its potent immunosuppressive and anti-inflammatory properties[3], handling this bioactive small molecule requires rigorous safety protocols. Accidental occupational exposure (via inhalation, ingestion, or transdermal absorption) can lead to unintended systemic kinase inhibition. This guide provides a self-validating, step-by-step operational framework for the safe handling, preparation, and disposal of DBM 1285 dihydrochloride.
Physicochemical Profile & Hazard Causality
Before handling any bioactive small molecule, you must understand how its chemical properties dictate its physical behavior in the lab. The dihydrochloride salt form of DBM 1285 enhances its solubility but also increases its propensity to form fine, static-prone powders that can easily aerosolize.
Table 1: Quantitative Data & Operational Causality
| Property | Value | Operational Causality & Risk Mitigation |
| Target Mechanism | p38 MAPK / TNF-α Inhibitor | Accidental exposure risks unintended immunosuppression. Requires strict barrier protection. |
| Molecular Weight | 468.42 g/mol [2] | Determines molarity calculations. Note: Batch-specific hydration alters this value. |
| Chemical Formula | C21H22FN5S·2HCl[4] | The dihydrochloride salt increases polarity but creates a fine, easily aerosolized powder. |
| Purity | ≥98% (HPLC)[2] | High purity necessitates precise micro-weighing to avoid concentration errors. |
| Storage (Solid) | -20°C[5] | Requires thermal equilibration to room temperature before opening to prevent condensation. |
Mandatory PPE Framework
Standard laboratory attire is insufficient for potent kinase inhibitors. The following Personal Protective Equipment (PPE) is mandatory, driven by the specific chemical risks of DBM 1285 dihydrochloride.
Table 2: PPE Specifications and Scientific Causality
| PPE Category | Specification | Scientific & Safety Causality |
| Hand Protection | Double Nitrile Gloves (≥0.11 mm thickness) | Nitrile provides superior chemical resistance to DMSO (the primary reconstitution solvent) compared to latex. Double gloving prevents transdermal penetration of the bioactive compound if the outer glove is breached. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Protects ocular mucosa from micro-particulate aerosolization when breaking the vacuum seal of the lyophilized vial. |
| Body Protection | Fluid-resistant Lab Coat | Prevents the accumulation of chemical dust on personal clothing, mitigating chronic, low-dose exposure. |
| Respiratory | N95 Respirator & Class II BSC | The dihydrochloride salt is highly susceptible to static dispersion. A Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood is mandatory to capture airborne particulates. |
Handling & Spill Response Workflow
The following logical workflow dictates the standard operating procedure for handling DBM 1285 dihydrochloride, ensuring that exposure risks are mitigated at every node of the process.
Workflow for the safe handling, preparation, and spill response of DBM 1285 dihydrochloride.
Operational Protocol: Reconstitution and Stock Preparation
To maintain the scientific integrity of the compound and ensure operator safety, follow this self-validating protocol.
Phase 1: Pre-Operational Verification
-
Verify Batch Hydration: Always check the Certificate of Analysis (CoA) before calculating solvent volumes. As noted by[2], batch-specific molecular weights may vary due to the degree of hydration. Relying solely on the standard 468.42 g/mol MW without verifying the batch can result in inaccurate molarities and failed assays.
-
Thermal Equilibration: Remove the vial from -20°C storage[5] and place it in a desiccator at room temperature for at least 30 minutes.
-
Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, leading to rapid degradation, altered molecular weight via hydration, and inaccurate weighing.
-
Phase 2: Reconstitution 3. Centrifugation: Pulse-spin the sealed vial at 10,000 x g for 30 seconds.
-
Causality: Lyophilized powders frequently adhere to the cap during transit. Centrifugation dislodges the powder, preventing aerosolization and loss of material when the seal is broken.
-
Solvent Addition: Inside a certified Class II BSC or Chemical Fume Hood, carefully open the vial. Add the calculated volume of high-purity DMSO or sterile water.
-
Causality: While the dihydrochloride salt form enhances aqueous solubility, DMSO is generally preferred for long-term stability in cell-based assays.
-
-
Dissolution: Triturate gently using a micropipette. Do not vortex unsealed tubes.
-
Causality: Vigorous vortexing of unsealed tubes creates micro-droplet aerosolization, bypassing standard respiratory protections.
-
Phase 3: Storage 6. Aliquotting: Divide the stock solution into 20–50 µL single-use aliquots in sterile, amber microcentrifuge tubes. 7. Cryopreservation: Store immediately at -20°C[5].
-
Causality: Minimizing freeze-thaw cycles is critical. Repeated temperature fluctuations can precipitate the compound out of solution and permanently degrade its kinase-inhibitory activity.
Disposal and Decontamination Plan
Because DBM 1285 dihydrochloride is a biologically active agent, it must not be disposed of in standard laboratory waste or municipal drains.
-
Liquid Waste: All unused stock solutions and assay media containing DBM 1285 must be collected in a designated, clearly labeled hazardous chemical waste container (compatible with DMSO/organics).
-
Solid Waste: Contaminated pipette tips, empty vials, and the outer layer of nitrile gloves must be disposed of in solid hazardous waste bins for high-temperature incineration.
-
Surface Decontamination: In the event of a spill, absorb the liquid with chemical spill pads. Wash the affected surface first with a solvent (such as 10% ethanol or isopropanol to lift the DMSO/compound mixture), followed by a 10% sodium hypochlorite (bleach) solution, and finally with mild detergent and water.
References
5.[5] Title: DBM 1285 dihydrochloride from Tocris Bioscience Source: Biocompare URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. DBM 1285 dihydrochloride | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. Tocris Bioscience DBM 1285 dihydrochloride 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 4. DBM 1285 dihydrochloride | TargetMol [targetmol.com]
- 5. biocompare.com [biocompare.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
